molecular formula C35H55N9O12S B15605821 PC Biotin-PEG3-azide

PC Biotin-PEG3-azide

Katalognummer: B15605821
Molekulargewicht: 825.9 g/mol
InChI-Schlüssel: PTNZFIYMARMNDM-RYLQFWGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PC Biotin-PEG3-azide is a useful research compound. Its molecular formula is C35H55N9O12S and its molecular weight is 825.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H55N9O12S

Molekulargewicht

825.9 g/mol

IUPAC-Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30?,33-/m1/s1

InChI-Schlüssel

PTNZFIYMARMNDM-RYLQFWGKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Chemoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a multifunctional chemical probe designed for the selective enrichment and identification of target biomolecules in complex biological systems. This reagent integrates three key functionalities into a single molecule: a biotin (B1667282) handle for high-affinity capture, a photocleavable (PC) linker for controlled release, and a terminal azide (B81097) group for bioorthogonal ligation via click chemistry. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances its solubility in aqueous buffers and minimizes steric hindrance. These features make this compound a powerful tool in chemical biology and proteomics, particularly for applications such as activity-based protein profiling (ABPP), identification of post-translational modifications, and target deconvolution in drug discovery.

Core Features and Applications

This compound is engineered for multi-step chemoproteomic workflows that involve the labeling, capture, and subsequent analysis of target proteins. Its principal applications include:

  • Photo-Responsive Bioconjugation: Enables the controlled release of biotinylated molecules from streptavidin supports using UV light, facilitating the recovery of target proteins for downstream analysis like mass spectrometry.[1][2]

  • Affinity Capture and Release: The high-affinity interaction between biotin and streptavidin allows for the efficient enrichment of target biomolecules from complex lysates.[1][2] The photocleavable linker allows for the subsequent release of these molecules under mild conditions, avoiding the harsh denaturants often required to dissociate the biotin-streptavidin complex.

  • Probe Development: Serves as a versatile building block for the creation of multifunctional probes for proteomics and cellular imaging.[1][2]

  • Chemical Biology: Supports orthogonal labeling strategies and provides spatiotemporal control over the release of captured biomolecules.[1][2]

Technical Data

Quantitative data for this compound is summarized in the tables below. This information is compiled from various chemical suppliers and research articles.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
Chemical Formula C₃₅H₅₅N₉O₁₂S[3]
Molecular Weight 825.93 g/mol [3]
CAS Number 1937270-46-6[3]
Purity Typically >95%[1]
Appearance White to off-white solid
Storage Store at -20°C, protected from light[1]
Table 2: Solubility
SolventSolubilityNotesReference(s)
Water SolubleThe hydrophilic PEG spacer enhances aqueous solubility.[4]
DMSO Soluble
DMF Soluble
Table 3: Functional Properties
FeatureDescriptionKey ParametersReference(s)
Biotin Moiety High-affinity ligand for streptavidin and avidin.K_d ~ 10⁻¹⁵ M for streptavidin
Photocleavable Linker Cleaved by UV light, enabling controlled release of captured molecules.Cleavage Wavelength: ~365 nmRecommended Power: 1-5 mW/cm²[3]
Azide Group Bioorthogonal handle for click chemistry reactions.Reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC).[1]
PEG3 Spacer Hydrophilic spacer to improve solubility and reduce steric hindrance.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental workflows involving this compound. These protocols are representative examples based on established procedures for similar chemoproteomic reagents.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (1.7 mM in DMSO/t-butanol 1:4)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)

  • Streptavidin-agarose beads

Procedure:

  • Prepare the Click-Chemistry Cocktail: In a microcentrifuge tube, sequentially add the following reagents to the alkyne-modified protein sample to the final concentrations listed below. The cocktail should be prepared fresh and used immediately.

    • This compound: 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours.

  • Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Discard the supernatant and wash the pellet with cold methanol.

  • Resuspend Protein: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS) to ensure complete solubilization.

  • Affinity Enrichment: Add streptavidin-agarose beads to the protein solution and incubate at room temperature for 1 hour with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A typical wash series would be:

    • 0.2% SDS in PBS (3 times)

    • PBS (2 times)

    • Water (2 times)

Protocol 2: Photocleavage and Elution

This protocol describes the release of captured proteins from streptavidin beads using UV light.

Materials:

  • Streptavidin beads with bound biotinylated protein

  • Photocleavage buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV lamp (365 nm)

Procedure:

  • Resuspend Beads: Resuspend the washed streptavidin beads in the photocleavage buffer.

  • UV Irradiation: Place the bead suspension in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice) and irradiate with a 365 nm UV lamp at a power of 1-5 mW/cm². The irradiation time will need to be optimized but is typically in the range of 15-60 minutes. Gentle mixing during irradiation can improve cleavage efficiency.

  • Elution: After irradiation, pellet the streptavidin beads by centrifugation. The supernatant contains the released proteins.

  • Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.

Mandatory Visualizations

Diagram 1: General Structure of this compound

G cluster_0 This compound Biotin Biotin PEG3 PEG3 Spacer Biotin->PEG3 PC Photocleavable Linker PEG3->PC Azide Azide (N3) PC->Azide

Caption: Molecular components of this compound.

Diagram 2: Experimental Workflow for Activity-Based Protein Profiling (ABPP)

G cluster_workflow ABPP Workflow start Label Proteome with Alkyne-Probe click Click Chemistry with This compound start->click enrich Affinity Enrichment on Streptavidin Beads click->enrich wash Wash to Remove Non-specific Binders enrich->wash cleave Photocleavage (365 nm UV) wash->cleave analyze Mass Spectrometry Analysis cleave->analyze

Caption: A typical workflow for ABPP using this compound.

Diagram 3: Click Chemistry Reaction

G cluster_reaction CuAAC Reaction Protein_Alkyne Alkyne-modified Protein Catalyst Cu(I) Catalyst Protein_Alkyne->Catalyst PC_Biotin_Azide This compound PC_Biotin_Azide->Catalyst Biotinylated_Protein Biotinylated Protein Catalyst->Biotinylated_Protein Triazole Linkage

Caption: Schematic of the CuAAC reaction for protein biotinylation.

Conclusion

This compound is a highly versatile and powerful tool for modern chemoproteomic research. Its unique combination of a biotin handle, a photocleavable linker, and a bioorthogonal azide group provides researchers with the ability to selectively label, enrich, and identify proteins of interest from complex biological mixtures with high specificity and temporal control. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the successful application of this compound in a variety of research settings, from fundamental biological discovery to the development of novel therapeutics.

References

An In-depth Technical Guide to PC Biotin-PEG3-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phospho-Cleavable (PC) Biotin-PEG3-azide, a versatile chemical tool for advanced life science research. We will delve into its core structure and properties, and provide detailed experimental protocols for its application in bioconjugation and beyond.

Core Structure and Properties

PC Biotin-PEG3-azide is a multi-functional molecule designed for reversible biotinylation, enabling the selective capture and release of biomolecules. Its structure consists of four key components: a photocleavable linker, a biotin (B1667282) moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation via "click chemistry".[1][2]

The photocleavable 2-nitrobenzyl group allows for the release of the conjugated biomolecule upon exposure to UV light, typically in the range of 300-350 nm.[3][4][5] This feature is particularly useful for applications requiring the gentle elution of captured molecules, preserving their biological activity. The azide group facilitates highly efficient and specific conjugation to alkyne-modified biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

PropertyValueReference(s)
Molecular Formula C35H55N9O12S[7]
Molecular Weight 825.9 g/mol [7]
CAS Number 1937270-46-6[7]
Purity ≥95%[7]
Appearance White to off-white solid
Storage Conditions -20°C, protected from light and moisture[7]
Solubility Soluble in DMF, DMSO, and PBS (pH 7.2) at 10 mg/mL (based on Biotin-PEG3-azide)[8]
Photocleavage Wavelength 300-350 nm (optimal around 365 nm)[3][4][5]

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • DMSO or DMF for dissolving this compound

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the protein solution: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Prepare the catalyst premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.

  • Initiate the reaction: a. To the protein solution, add this compound to the desired final concentration (typically a 2 to 10-fold molar excess over the protein). b. Add the CuSO4/THPTA premix to a final copper concentration of 50-250 µM. c. Add aminoguanidine to a final concentration of 5 mM. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purify the conjugate: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF for dissolving this compound

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the biomolecule solution: Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

  • Prepare the this compound solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Initiate the reaction: Add this compound to the biomolecule solution to the desired final concentration (typically a 2 to 5-fold molar excess).

  • Incubate the reaction: Gently mix and incubate at room temperature for 1-12 hours, or at 4°C for 12-24 hours. Reaction times will vary depending on the specific strained alkyne used.

  • Purify the conjugate: Purify the resulting biotinylated biomolecule using an appropriate method to remove unreacted this compound.

Photocleavage for Biomolecule Release

This protocol describes the release of a biotinylated biomolecule captured on a streptavidin support.

Materials:

  • This compound labeled biomolecule bound to streptavidin-coated beads or surfaces.

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., PBS or other buffer compatible with downstream applications)

  • UV lamp with an emission wavelength of 365 nm (e.g., a handheld UV lamp or a transilluminator). A lamp with an intensity of 1-5 mW/cm² is recommended.[6]

Procedure:

  • Wash the captured biomolecule: Thoroughly wash the streptavidin support with the bound biotinylated biomolecule to remove any non-specifically bound molecules.

  • Resuspend in elution buffer: Resuspend the beads or cover the surface with a suitable volume of elution buffer.

  • UV irradiation: Expose the sample to UV light (365 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically. It is recommended to perform the irradiation on ice to minimize potential heat-induced damage to the biomolecule.

  • Collect the eluate: Separate the streptavidin support (e.g., by centrifugation for beads) and collect the supernatant containing the released, tag-free biomolecule.

Visualizations

The following diagrams illustrate the structure of this compound and its application in a typical experimental workflow.

cluster_structure This compound Structure PC Photocleavable Linker (2-Nitrobenzyl) Azide Azide (N3) PC->Azide Biotin Biotin PEG3 PEG3 Spacer Biotin->PEG3 PEG3->PC cluster_workflow Affinity Capture and Release Workflow Alkyne_Biomolecule Alkyne-modified Biomolecule Biotinylated_Biomolecule Biotinylated Biomolecule Alkyne_Biomolecule->Biotinylated_Biomolecule Click Chemistry (CuAAC or SPAAC) PC_Biotin_Azide This compound PC_Biotin_Azide->Biotinylated_Biomolecule Captured_Complex Captured Complex Biotinylated_Biomolecule->Captured_Complex Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Complex Released_Biomolecule Released Biomolecule Captured_Complex->Released_Biomolecule UV Light (365 nm) Photocleavage Beads_with_Tag Beads with cleaved tag Captured_Complex->Beads_with_Tag

References

The Pivotal Role of the PEG3 Spacer in PC Biotin-PEG3-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and targeted drug delivery, the strategic design of linker molecules is paramount to achieving desired therapeutic and diagnostic outcomes. PC Biotin-PEG3-azide is a sophisticated, multifunctional linker engineered to provide precise control over the assembly and function of complex biomolecular conjugates. This technical guide delves into the core of this reagent, with a specific focus on the integral role of its triethylene glycol spacer (PEG3). We will explore how this seemingly simple component significantly influences the molecule's physical properties, biological interactions, and overall utility in advanced research applications.

Molecular Architecture of this compound

This compound is a heterobifunctional linker comprised of four key functional moieties: a phosphocholine (B91661) (PC) headgroup, a biotin (B1667282) residue, a terminal azide (B81097) group, and a central PEG3 spacer. Each component imparts unique and synergistic functionalities.

  • Phosphocholine (PC): As a component of cell membrane phospholipids (B1166683), the PC moiety enhances the biocompatibility of the entire conjugate.[1] Its zwitterionic nature can reduce non-specific protein adsorption and improve cellular interaction, making it a valuable component in drug delivery systems designed to mimic natural biological structures.[1]

  • Biotin: This vitamin forms one of the strongest known non-covalent biological interactions with the proteins avidin (B1170675) and streptavidin. This high-affinity binding is extensively exploited for highly specific and robust labeling, purification, and detection applications.

  • Azide (-N3): The terminal azide group is a key reactant in bioorthogonal "click chemistry" reactions.[2] It allows for the efficient and specific covalent ligation of the linker to molecules containing a terminal alkyne, either through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[2]

  • PEG3 Spacer: This short, hydrophilic chain of three ethylene (B1197577) glycol units is the focus of this guide. It physically separates the biotin and phosphocholine functionalities from the azide group, a design feature with profound implications for the performance of the entire molecule.

The Multifaceted Role of the PEG3 Spacer

The inclusion of a PEG3 spacer is a deliberate design choice that addresses several critical challenges in bioconjugation and drug delivery. Its primary functions are to enhance solubility, provide spatial separation to reduce steric hindrance, and improve the pharmacokinetic profile of the resulting conjugate.

Enhanced Hydrophilicity and Solubility

The ethylene glycol units of the PEG spacer are highly hydrophilic, significantly increasing the aqueous solubility of the entire this compound molecule and any conjugate it is a part of.[3][4] This is particularly advantageous when working with hydrophobic drugs or biomolecules that are prone to aggregation in aqueous buffers. Improved solubility is crucial for consistent and reproducible results in experimental settings and for the formulation of stable therapeutic agents.[]

Compound TypePEG Spacer LengthApproximate logDReference
Bombesin AnalogPEG2-1.95[6]
Bombesin AnalogPEG12-2.22[6]
68Ga-NOTA-RM26PEG2-2.27 ± 0.07The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin
68Ga-NOTA-RM26PEG3Not specified, but noted as a significant increase in hydrophilicity from PEG2The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin
68Ga-NOTA-RM26PEG6-2.50 ± 0.09The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin

Table 1: Influence of PEG Spacer Length on Hydrophilicity (logD) of Analogous Compounds.

Reduction of Steric Hindrance

The flexible PEG3 spacer arm provides critical spatial separation between the biotin moiety and the conjugated biomolecule.[4] This separation minimizes steric hindrance, allowing the biotin to bind more efficiently to the deep biotin-binding pocket of avidin or streptavidin.[7] Without an adequate spacer, the proximity of a large biomolecule could physically obstruct this high-affinity interaction. Theoretical models and experimental data suggest that the flexibility of the PEG spacer is crucial for optimizing binding and accommodating the structural requirements of the protein-ligand interaction.[8]

Improved Pharmacokinetics and Serum Stability

In therapeutic applications, the pharmacokinetic profile of a drug conjugate is of utmost importance. PEGylation, even with short PEG chains, can shield the conjugate from enzymatic degradation, thereby increasing its stability in serum.[9][10] This "stealth" effect can also reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life.[] While longer PEG chains generally have a more pronounced effect on half-life, even a short PEG3 spacer can contribute to improved stability compared to non-PEGylated counterparts.

PeptidePEG Spacer LengthStability in Human Plasma (% intact after 24h)Reference
[111In]-DTPA-[2Lys(d-biotin)]A20FMDV2None~73%[9]
[111In]-DTPA-[2Lys(d-biotin)]A20FMDV2PEG2Highly Stable[9]
[111In]-DTPA-[2Lys(d-biotin)]A20FMDV2PEG5Highly Stable[9]

Table 2: Effect of PEG Spacer on the Serum Stability of a Biotinylated Peptide.

Experimental Protocols and Workflows

The utility of this compound is realized through its application in specific experimental workflows, primarily centered around click chemistry for conjugation and the biotin-avidin interaction for detection or purification. A key feature of the "PC" moiety in this context is its photocleavable nature, which allows for the release of the conjugated molecule after capture.[3][11]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligo)

  • This compound

  • DMSO (or other suitable organic solvent)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing biomolecule in an appropriate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and TBTA in water or a suitable buffer.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-containing biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture.

    • Add the TBTA ligand to the mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess biotinylation reagent and reaction components using a suitable method such as dialysis, size exclusion chromatography, or precipitation.

G cluster_0 Reagent Preparation cluster_1 Click Reaction cluster_2 Purification Alkyne-Biomolecule Alkyne-Biomolecule Reaction Mixture Reaction Mixture Alkyne-Biomolecule->Reaction Mixture PC-Biotin-PEG3-Azide PC-Biotin-PEG3-Azide PC-Biotin-PEG3-Azide->Reaction Mixture CuSO4 / Ligand CuSO4 / Ligand CuSO4 / Ligand->Reaction Mixture Reducing Agent Reducing Agent Reducing Agent->Reaction Mixture Biotinylated Biomolecule Biotinylated Biomolecule Reaction Mixture->Biotinylated Biomolecule Incubate G Biotinylated Biomolecule Biotinylated Biomolecule Bound Complex Bound Complex Biotinylated Biomolecule->Bound Complex Streptavidin Support Streptavidin Support Streptavidin Support->Bound Complex Incubate & Wash Released Biomolecule Released Biomolecule Bound Complex->Released Biomolecule Photocleavage Support with Biotin-PEG3 Support with Biotin-PEG3 Bound Complex->Support with Biotin-PEG3 Photocleavage UV Light (365 nm) UV Light (365 nm) UV Light (365 nm)->Bound Complex

References

An In-depth Technical Guide on the Solubility and Stability of PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of PC Biotin-PEG3-azide, a multifunctional reagent increasingly utilized in bioconjugation, proteomics, and drug delivery systems. The document consolidates available data, outlines general experimental protocols for characterization, and presents a visual representation of its application workflow.

Introduction to this compound

This compound is a sophisticated chemical tool featuring four key functional moieties: a photocleavable (PC) linker, a biotin (B1667282) handle for high-affinity binding, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group for bioorthogonal "click" chemistry.[1] This unique combination of features allows for the specific labeling of alkyne-containing biomolecules, their subsequent capture using streptavidin or avidin (B1170675) systems, and finally, their release under controlled conditions using UV light.[1][2] The hydrophilic PEG spacer is incorporated to enhance the aqueous solubility of the reagent and the resulting conjugates.[2][3][4]

Molecular Structure:

  • Formula: C₃₅H₅₅N₉O₁₂S[2]

  • Molecular Weight: 825.9 g/mol [2]

  • CAS Number: 1937270-46-6[2]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components, particularly the hydrophilic PEG3 spacer, suggest good solubility in aqueous media.[2][4] For practical guidance, solubility data for the closely related compound, Biotin-PEG3-azide (which lacks the photocleavable phosphocholine (B91661) group), is summarized below. It is important to note that the presence of the phosphocholine group in this compound is expected to further enhance aqueous solubility.

Table 1: Solubility of the Analogous Compound Biotin-PEG3-azide

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO10 - 252[5][6][7]22.5 - 566.9[7][8]
Water10 - 44.45[8][9]22.5 - 100[8][9]
PBS (pH 7.2)10[5][6]~22.5
DMF10[5]~22.5

Note: The significant range in reported DMSO solubility may be attributed to variations in experimental conditions, such as the use of sonication or heat, and the hygroscopic nature of DMSO.[7][8]

Stability Considerations

The stability of this compound is influenced by temperature, pH, and light exposure.

Storage and Handling: For long-term stability, this compound should be stored at -20°C in a sealed container, protected from light.[1][2] It is shipped at ambient temperature, but immediate storage under recommended conditions upon receipt is crucial.[2] To maintain the integrity of the azide group, repeated freeze-thaw cycles should be avoided, and the compound should be stored in a moisture-free environment.[10]

pH Stability: The molecule contains a phosphocholine group, which is a phosphate (B84403) ester. The hydrolysis of such esters is pH-dependent. Studies on similar phosphatidylcholine structures have shown that the minimum rate of hydrolysis occurs at approximately pH 6.5 .[11] Both acidic and basic conditions can accelerate the cleavage of the phosphate ester bond. The azide functional group is generally stable under physiological conditions.[10]

Thermal Stability: Elevated temperatures can promote the hydrolysis of the phosphocholine moiety.[11] While specific data for this compound is unavailable, it is advisable to handle solutions at room temperature or on ice for routine experimental procedures and to avoid prolonged exposure to high temperatures.

Photostability: A key feature of this reagent is its photocleavable linker. Captured biomolecules can be efficiently released by exposure to near-UV light, typically around 365 nm with a low intensity (e.g., 1-5 mW/cm²).[2] Consequently, it is imperative to protect the compound and its conjugates from light during storage and handling to prevent premature cleavage.[1]

Table 2: Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C[1][2]Minimizes degradation of all functional groups.
Light Exposure Protect from light[1]Prevents premature cleavage of the photocleavable linker.
pH Use near neutral pH (e.g., 6.5-7.5)Minimizes hydrolysis of the phosphocholine ester.[11]
Freeze-Thaw Cycles Avoid[10]Maintains the stability of the azide group.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound. Researchers should adapt these methods based on their specific laboratory equipment and analytical capabilities.

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow them to reach equilibrium.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved precipitate.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present) or HPLC. The highest concentration at which no precipitate is observed is the approximate solubility.

Protocol 2: Assessment of pH Stability
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4, 6.5, 7.4, 9).

  • Incubation: Dissolve a known concentration of this compound in each buffer and incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a separation method like HPLC or LC-MS.

  • Data Interpretation: Monitor the appearance of degradation products (e.g., cleaved phosphocholine or biotin-PEG3-azide) and the disappearance of the parent compound. Plot the percentage of intact this compound against time for each pH to determine the rate of degradation.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow using this compound for the labeling, capture, and release of a target biomolecule.

PC_Biotin_Workflow cluster_labeling Step 1: Bioorthogonal Labeling cluster_capture Step 2: Affinity Capture cluster_release Step 3: Photocleavage and Release PC_Biotin This compound Labeled_Molecule Biotinylated Biomolecule PC_Biotin->Labeled_Molecule Click Chemistry (e.g., CuAAC or SPAAC) Alkyne_Molecule Alkyne-Modified Biomolecule Alkyne_Molecule->Labeled_Molecule Streptavidin_Bead Streptavidin-Coated Support (e.g., Beads) Captured_Complex Immobilized Complex Labeled_Molecule->Captured_Complex Streptavidin_Bead->Captured_Complex High-Affinity Biotin-Streptavidin Interaction Released_Molecule Released Biomolecule (for downstream analysis) Captured_Complex->Released_Molecule Photocleavage UV_Light UV Light (~365 nm) UV_Light->Captured_Complex

Caption: Workflow for using this compound.

This workflow demonstrates the logical progression from labeling a target molecule using the azide group, to immobilizing it via the biotin tag, and finally to releasing the native biomolecule through light-induced cleavage of the PC linker. This process is invaluable for applications such as affinity purification-mass spectrometry (AP-MS) and dynamic cellular imaging.

References

PC Biotin-PEG3-azide molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of PC Biotin-PEG3-azide, a versatile tool in chemical biology and proteomics. This reagent integrates a photocleavable linker with a biotin (B1667282) moiety for affinity capture and an azide (B81097) group for bioorthogonal conjugation, enabling researchers to isolate and identify target biomolecules with high specificity and control.

Core Properties of this compound

This compound is a chemical compound featuring a biotin group for strong binding to streptavidin, a PEG3 (triethylene glycol) spacer to enhance solubility and reduce steric hindrance, an azide handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), and a photocleavable linker that allows for the release of captured biomolecules upon exposure to UV light.

PropertyValueReference(s)
Molecular Weight 825.94 g/mol [1][2]
CAS Number 1937270-46-6[1][3]
Molecular Formula C35H55N9O12S[1]
Purity ≥95%[1][3]

Experimental Protocols

The following protocols outline the key experimental workflows involving this compound: protein labeling via click chemistry, affinity purification of biotinylated proteins, and photocleavable elution of captured proteins.

Labeling of Alkyne-Modified Proteins with this compound via Click Chemistry

This protocol describes the covalent attachment of this compound to a protein of interest that has been metabolically or enzymatically labeled with an alkyne group.

Materials:

  • Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate or THPTA)

  • Copper chelator (e.g., TBTA)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 5 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.

    • Add this compound to a final concentration of 100-200 µM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and copper catalyst by methods such as dialysis, size exclusion chromatography, or protein precipitation.

Affinity Purification of Biotinylated Proteins using Streptavidin-Coated Beads

This protocol details the capture of this compound labeled proteins using streptavidin-functionalized agarose (B213101) or magnetic beads.

Materials:

  • Biotinylated protein sample from the previous step.

  • Streptavidin-coated magnetic or agarose beads.

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Magnetic rack (for magnetic beads) or centrifuge.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Wash the beads three times with an excess of Binding/Wash Buffer. For magnetic beads, use a magnetic rack to pellet the beads between washes. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow for efficient binding.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

Photocleavable Elution of Captured Proteins

This protocol describes the release of the captured protein from the streptavidin beads by UV light-induced cleavage of the photocleavable linker.[4]

Materials:

  • Streptavidin beads with bound biotinylated protein.

  • Photocleavage Buffer (e.g., a non-absorbing buffer such as PBS or Tris).

  • UV lamp (365 nm).

  • Microcentrifuge tubes.

Procedure:

  • Buffer Exchange:

    • Wash the beads once with Photocleavage Buffer to remove any residual wash buffer components.

    • Resuspend the beads in an appropriate volume of Photocleavage Buffer.

  • Photocleavage:

    • Place the tube containing the bead suspension under a 365 nm UV lamp. The distance and irradiation time will depend on the lamp's intensity and should be optimized. A typical starting point is irradiation for 10-30 minutes at a close distance.[3][5]

  • Collection of Eluted Protein:

    • After irradiation, pellet the streptavidin beads using a magnetic rack or centrifugation.

    • Carefully collect the supernatant, which now contains the released protein of interest.

    • The eluted protein can now be used for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for protein capture and release.

experimental_workflow Alk_Protein Alkyne-Modified Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Alk_Protein->Click_Reaction PC_Biotin_Azide This compound PC_Biotin_Azide->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Affinity_Capture Affinity Capture Biotinylated_Protein->Affinity_Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Affinity_Capture Captured_Complex Captured Complex on Beads Affinity_Capture->Captured_Complex Photocleavage Photocleavage Captured_Complex->Photocleavage UV_Light UV Light (365 nm) UV_Light->Photocleavage Released_Protein Released Protein of Interest Photocleavage->Released_Protein Beads_with_Biotin Beads with Biotin Fragment Photocleavage->Beads_with_Biotin

Caption: Experimental workflow for protein capture and release using this compound.

signaling_pathway_concept Metabolic_Labeling Metabolic Labeling with Alkyne-Analog Cell_Lysate Cell Lysate containing Alkyne-Proteins Metabolic_Labeling->Cell_Lysate Click_Labeling Click Labeling with This compound Cell_Lysate->Click_Labeling Affinity_Purification Streptavidin Affinity Purification Click_Labeling->Affinity_Purification Photocleavage_Elution Photocleavage and Elution Affinity_Purification->Photocleavage_Elution MS_Analysis Mass Spectrometry Analysis Photocleavage_Elution->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Caption: A conceptual signaling pathway for identifying protein interactions.

References

An In-depth Technical Guide to Photocleavable Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) bioconjugation reagents are a class of chemical tools that enable the precise control of biological processes with light. These reagents, often referred to as photocleavable linkers or photocages, contain a photosensitive moiety that can be cleaved upon irradiation with a specific wavelength of light, typically in the UV or near-UV spectrum. This unique property allows for the spatiotemporal release of conjugated biomolecules, such as drugs, peptides, nucleic acids, and proteins, with high precision. The ability to initiate biological events at a desired time and location has made photocleavable bioconjugation a powerful technique in a wide array of research fields, including drug delivery, proteomics, and the study of cellular signaling pathways. This guide provides a comprehensive overview of the core principles, popular classes of PC linkers, quantitative performance data, and detailed experimental protocols relevant to their application.

Core Principles of Photocleavable Bioconjugation

The fundamental principle behind photocleavable bioconjugation lies in the use of a linker molecule that covalently attaches a molecule of interest (the "cargo") to a carrier or another biomolecule. This linkage renders the cargo inactive or sequesters it from its target. Upon exposure to light of a specific wavelength, the photosensitive group within the linker absorbs photons, leading to a photochemical reaction that breaks the covalent bond and releases the active cargo.

The ideal photocleavable linker should possess several key characteristics:

  • Stability: The linker must be stable under physiological conditions and during bioconjugation reactions.

  • Biocompatibility: The linker and its photolysis byproducts should be non-toxic to biological systems.

  • Efficient Cleavage: The photocleavage reaction should proceed with a high quantum yield, meaning that a large fraction of the absorbed photons result in bond cleavage.

  • Wavelength Specificity: The linker should be cleavable at a wavelength that is minimally damaging to cells and tissues, and ideally, orthogonal to the absorption spectra of other molecules in the system.

  • Clean Cleavage: The cleavage reaction should release the cargo in its native, unmodified form.

Major Classes of Photocleavable Linkers

The most widely used photocleavable linkers are based on the ortho-nitrobenzyl (ONB) and coumarin (B35378) chromophores.

ortho-Nitrobenzyl (ONB) Derivatives

The o-nitrobenzyl group is a classical and versatile photoremovable protecting group. Upon absorption of UV light (typically around 365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O, C-N, or C-S bond and the release of the caged molecule. The cleavage byproducts are typically a 2-nitrosobenzaldehyde or a 2-nitrosoacetophenone derivative.[1]

Substituents on the aromatic ring and at the benzylic position can be used to fine-tune the photochemical properties of ONB linkers, such as their absorption wavelength and cleavage efficiency. For instance, the introduction of electron-donating groups, like methoxy (B1213986) groups, can red-shift the absorption maximum to longer, less damaging wavelengths.[2]

Coumarin Derivatives

Coumarin-based linkers offer several advantages over ONB derivatives, including generally higher extinction coefficients and quantum yields, as well as absorption at longer wavelengths (often above 400 nm), which reduces potential photodamage to biological samples.[3] The photocleavage mechanism of coumarin esters involves a heterolytic bond cleavage in the excited singlet state, leading to the formation of a coumarin cation and the anionic leaving group (the cargo).[4] The subsequent reaction with water releases the cargo and a fluorescent coumarin alcohol byproduct, which can be useful for monitoring the cleavage reaction.[4]

Quantitative Data on Photocleavable Linkers

The efficiency of a photocleavable linker is determined by its molar extinction coefficient (ε) at the cleavage wavelength and its quantum yield (Φ) of photocleavage. The product of these two values (εΦ) represents the overall light sensitivity of the linker. The following tables summarize key quantitative data for representative o-nitrobenzyl and coumarin-based linkers.

Linker TypeDerivativeWavelength (nm)Quantum Yield (Φ)Cleavage TimeReference
o-Nitrobenzyl 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters~3400.49 - 0.63-[5]
o-Nitrobenzyl O',O''-diethyl phosphate365->80% in 10 min[6][7]
Thioacetal ortho-nitrobenzaldehyde (TNB)3460.19 - 0.24-[8]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl400-4500.25< 1 min[9]
(6,7-dimethoxycoumarin-4-yl)methyl~350-Very fast (k1 ≈ 2 x 10¹⁰ s⁻¹)[4]
anti-head-to-head coumarin dimer280~0.20-[10]

Experimental Protocols

Synthesis of a Maleimide-Functionalized Coumarin Linker

This protocol describes the synthesis of a coumarin-based linker functionalized with a maleimide (B117702) group, suitable for conjugation to thiol-containing biomolecules.

Materials:

Procedure:

  • Synthesis of 3,4-dichloromaleimide derivative: React 7-amino-4-methylcoumarin with 2,3-dichloromaleic anhydride in a suitable solvent like acetic acid under reflux to form the corresponding 3,4-dichloromaleimide.

  • Amino substitution: React the 3,4-dichloromaleimide derivative with a secondary or aromatic amine to substitute one of the chlorine atoms, yielding a 3-amino-4-chloromaleimide. The reaction conditions will vary depending on the amine used.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized linker using techniques like NMR and mass spectrometry.[11][12]

Bioconjugation via NHS Ester Chemistry

This protocol outlines a general procedure for conjugating an NHS ester-activated photocleavable linker to a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • Biomolecule with primary amines (e.g., protein)

  • NHS ester-activated photocleavable linker

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare biomolecule solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare linker solution: Immediately before use, dissolve the NHS ester-activated linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation reaction: Add the linker solution to the biomolecule solution with gentle mixing. The molar ratio of linker to biomolecule will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add the quenching solution to stop the reaction.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy and mass spectrometry.[13][14]

Photocleavage of a Bioconjugate

This protocol describes a general procedure for the light-induced cleavage of a bioconjugate containing a photocleavable linker.

Materials:

  • Purified bioconjugate

  • Photolysis buffer (e.g., PBS)

  • Light source with the appropriate wavelength and intensity (e.g., UV lamp, LED)

  • Analysis equipment (e.g., HPLC, SDS-PAGE, mass spectrometer)

Procedure:

  • Sample preparation: Dissolve the bioconjugate in the photolysis buffer at a suitable concentration.

  • Irradiation: Expose the sample to the light source. The irradiation time and intensity will depend on the specific linker, the concentration of the bioconjugate, and the desired extent of cleavage. It is crucial to perform initial experiments to optimize these parameters.

  • Analysis of cleavage: After irradiation, analyze the sample to confirm the cleavage and quantify the released cargo. This can be done by:

    • HPLC: To separate and quantify the starting material, the released cargo, and the photolysis byproducts.

    • SDS-PAGE: To visualize the change in molecular weight of a protein conjugate upon cleavage.

    • Mass Spectrometry: To identify the cleavage products and confirm the integrity of the released cargo.[5]

Visualizations: Mechanisms and Workflows

General Mechanism of Photocleavage

The following diagram illustrates the general mechanism of action for a photocleavable linker.

G A Cargo L Photocleavable Linker A->L covalent bond B Carrier/ Biomolecule L->B covalent bond C Active Cargo D Cleaved Linker + Carrier Light Light (hν) Light->L

Caption: General mechanism of photocleavage for releasing a cargo molecule.

Experimental Workflow for Bioconjugation and Photocleavage

This diagram outlines a typical experimental workflow for using photocleavable linkers.

G start Start: Select Biomolecule and PC Linker synth Synthesize/ Obtain PC Linker start->synth conjugate Bioconjugation (e.g., NHS ester chemistry) synth->conjugate purify1 Purify Bioconjugate conjugate->purify1 characterize1 Characterize Bioconjugate (e.g., MS, UV-Vis) purify1->characterize1 irradiate Photocleavage: Irradiate with Light characterize1->irradiate analyze Analyze Cleavage Products (e.g., HPLC, SDS-PAGE) irradiate->analyze end End: Released Cargo for Application analyze->end

Caption: A typical experimental workflow for photocleavable bioconjugation.

Spatiotemporal Control of Rho GTPase Signaling

Photocleavable reagents can be used to control signaling pathways with high precision. The diagram below illustrates the light-induced activation of a Rho GTPase, a key regulator of the actin cytoskeleton. A caged activator of the Rho GTPase is introduced into a cell. Upon focused illumination of a specific cellular region, the cage is removed, releasing the activator and locally triggering Rho GTPase signaling, leading to localized cytoskeletal rearrangements.

G cluster_cell Cell Caged_Activator Caged Rho GTPase Activator (Inactive) Active_Activator Active Rho GTPase Activator Caged_Activator->Active_Activator Light (hν) Rho_GDP Rho-GDP (Inactive) Active_Activator->Rho_GDP activates Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GTP loading Effectors Downstream Effectors Rho_GTP->Effectors activates Cytoskeleton Actin Cytoskeleton Rearrangement Effectors->Cytoskeleton induces

References

A Technical Guide to PC Biotin-PEG3-Azide for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise identification and quantification of proteins within complex biological systems is paramount. Chemical proteomics, a sub-discipline that employs chemical probes to study protein function, has been significantly advanced by the development of sophisticated reagents. Among these, PC Biotin-PEG3-azide has emerged as a powerful tool for activity-based protein profiling (ABPP) and target identification. This technical guide provides an in-depth overview of the key features of this compound, detailed experimental protocols for its application, and a comparative analysis of its performance, empowering researchers to effectively integrate this reagent into their proteomics workflows.

At its core, this compound is a trifunctional molecule designed for the selective enrichment and subsequent release of tagged biomolecules.[1] It consists of three key moieties:

  • A Photocleavable (PC) Linker: This enables the gentle release of captured proteins using UV light, overcoming the harsh elution conditions typically required for the strong biotin-streptavidin interaction.[2][3][4][5]

  • A Biotin (B1667282) Tag: This provides a high-affinity handle for the efficient capture of labeled proteins using streptavidin- or avidin-conjugated beads.[1]

  • An Azide (B81097) Group: This reactive handle allows for the covalent attachment of the probe to alkyne-modified proteins via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions.[5][6][7]

The inclusion of a PEG3 (triethylene glycol) spacer enhances the water solubility of the reagent and reduces steric hindrance, facilitating efficient labeling and capture.[1][5][7]

Key Features and Advantages in Proteomics

The unique combination of features in this compound offers several distinct advantages for proteomics research:

  • Mild Elution Conditions: The ability to cleave the linker with UV light (typically around 365 nm) allows for the recovery of captured proteins under non-denaturing conditions.[8][9] This is a significant improvement over traditional methods that rely on boiling in SDS-containing buffers or enzymatic digestion directly on the beads, which can lead to co-elution of contaminants and incomplete protein recovery.[3][4][5]

  • Reduced Contamination in Mass Spectrometry: By avoiding the harsh elution methods that can release non-specifically bound proteins and peptides from the streptavidin beads, this compound provides cleaner samples for downstream mass spectrometry analysis. This leads to improved signal-to-noise ratios and more confident protein identifications.[3][4][5]

  • Versatility in Application: The azide group's reactivity with alkynes makes this reagent compatible with a wide range of metabolic labeling strategies. Researchers can introduce alkyne-bearing analogs of metabolites, amino acids, or other building blocks into cells or organisms to tag specific classes of proteins for subsequent analysis.

  • Enhanced Solubility and Accessibility: The hydrophilic PEG3 spacer improves the reagent's solubility in aqueous buffers and extends the biotin moiety away from the labeled protein, enhancing its accessibility for binding to streptavidin.[1][5][7]

Quantitative Data and Comparative Analysis

While specific quantitative data for this compound can be application-dependent, the following table provides a comparative overview of different types of cleavable linkers used in proteomics to highlight the advantages of the photocleavable approach.

Linker TypeCleavage ConditionAdvantagesDisadvantagesSmall Residual Mass After Cleavage
Photocleavable (PC) UV light (e.g., 365 nm)[8][9]Very mild, reagent-free elution; Spatiotemporal control of cleavage possible.Potential for UV-induced damage to sensitive proteins; Incomplete cleavage can occur.Yes[4][5]
Acid-cleavable (e.g., DADPS) Mild acid (e.g., 10% formic acid)Efficient cleavage under relatively mild conditions.Not suitable for acid-labile post-translational modifications.Yes
Disulfide-based Reducing agents (e.g., DTT, TCEP)Mild cleavage conditions.Potential for premature cleavage in the cellular reducing environment; May require alkylation of free thiols.Yes
Diazobenzene-based Sodium dithioniteRelatively mild cleavage.The reducing agent may have side reactions with the proteome.Yes

DADPS: Dialkoxydiphenylsilane; DTT: Dithiothreitol; TCEP: Tris(2-carboxyethyl)phosphine

One study on a similar photocleavable biotin phosphoramidite (B1245037) demonstrated that photorelease of the captured biomolecule was complete in approximately 4 minutes of irradiation with 300-350 nm light. Another study using a photocleavable 2-nitrobenzyl linker showed that close to 80% of an immobilized fluorescent DNA molecule was released after UV irradiation at 340 nm.[10] These findings suggest that the photocleavage process can be both rapid and efficient.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical chemoproteomics workflow using this compound.

Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with this compound.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • This compound (10 mM stock in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO4) (50 mM in water)

  • Sodium ascorbate (B8700270) (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

Procedure:

  • Thaw the cell lysate on ice. Add protease inhibitors to the lysate.

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of cell lysate

    • PBS to a final volume of 180 µL

    • 4 µL of this compound stock solution (final concentration 200 µM)

  • Vortex the mixture gently.

  • Add 10 µL of 100 mM THPTA solution.

  • Add 10 µL of 50 mM CuSO4 solution.

  • Initiate the click reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.

  • The protein lysate is now ready for the enrichment step.

Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the capture of biotinylated proteins from the cell lysate using streptavidin-conjugated magnetic beads.

Materials:

  • Labeled cell lysate from the previous step

  • Streptavidin-conjugated magnetic beads

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Wash Buffer 1 (2% SDS in PBS)

  • Wash Buffer 2 (1 M KCl)

  • Wash Buffer 3 (0.1 M Na2CO3)

  • Wash Buffer 4 (2 M Urea in 10 mM Tris-HCl, pH 8.0)

  • PBS

Procedure:

  • Equilibrate the required amount of streptavidin magnetic beads by washing them three times with lysis buffer.

  • Add the labeled cell lysate to the equilibrated beads.

  • Incubate the mixture overnight at 4°C with gentle rotation to allow for efficient binding.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with the following buffers, with each wash step involving resuspension of the beads, incubation for 5-10 minutes at 4°C with rotation, followed by pelleting and removal of the supernatant:

    • Twice with Lysis Buffer

    • Once with Wash Buffer 1

    • Once with Wash Buffer 2

    • Once with Wash Buffer 3

    • Once with Wash Buffer 4

    • Three times with PBS to remove any residual detergents and salts.

Photocleavage and Elution of Captured Proteins

This protocol describes the release of the captured proteins from the streptavidin beads by UV irradiation.

Materials:

  • Beads with bound biotinylated proteins from the previous step

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • UV lamp (365 nm, e.g., a Black Ray UV lamp)

Procedure:

  • After the final PBS wash, resuspend the beads in 50-100 µL of 50 mM ammonium bicarbonate buffer.

  • Transfer the bead suspension to a UV-transparent microcentrifuge tube.

  • Place the tube on ice at a distance of approximately 1-5 cm from the UV lamp.

  • Irradiate the sample with 365 nm UV light for 30-60 minutes. The optimal time may need to be determined empirically. Gentle agitation during irradiation can improve cleavage efficiency.

  • After irradiation, pellet the beads using a magnetic stand.

  • Carefully collect the supernatant containing the eluted proteins. This eluate is now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.

Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the eluted proteins for analysis by mass spectrometry.

Materials:

  • Eluted protein sample

  • Dithiothreitol (DTT) (1 M stock)

  • Iodoacetamide (IAA) (500 mM stock, freshly prepared in the dark)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction: Add DTT to the eluted protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

  • Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.

Visualizations

Experimental Workflow for Proteomics using this compound

experimental_workflow cluster_labeling 1. Protein Labeling cluster_enrichment 2. Enrichment cluster_elution 3. Elution cluster_analysis 4. Analysis alkyne_protein Alkyne-modified Protein click_reaction CuAAC 'Click' Reaction alkyne_protein->click_reaction pc_biotin_azide This compound pc_biotin_azide->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding bound_protein Protein Bound to Beads binding->bound_protein washing Washing Steps bound_protein->washing photocleavage Photocleavage washing->photocleavage uv_light UV Light (365 nm) uv_light->photocleavage eluted_protein Eluted Protein photocleavage->eluted_protein digestion Reduction, Alkylation, & Trypsin Digestion eluted_protein->digestion desalting C18 Desalting digestion->desalting ms_analysis LC-MS/MS Analysis desalting->ms_analysis

Caption: General experimental workflow for proteomics using this compound.

Logical Relationship of this compound Components

component_logic pc_biotin_peg3_azide This compound Azide PEG3 Spacer Photocleavable Linker Biotin alkyne Alkyne-modified Biomolecule pc_biotin_peg3_azide:azide->alkyne Covalent Attachment (Click Chemistry) streptavidin Streptavidin pc_biotin_peg3_azide:biotin->streptavidin High-Affinity Binding (Enrichment) uv_light UV Light pc_biotin_peg3_azide:pc->uv_light Cleavage (Elution) release Released Biomolecule uv_light->release

Caption: Functional relationships of the core components of this compound.

Conclusion

This compound is a versatile and powerful reagent that addresses a key challenge in affinity-based proteomics: the efficient and gentle elution of captured proteins. By combining the specificity of click chemistry, the high affinity of the biotin-streptavidin interaction, and the mild release mechanism of a photocleavable linker, this tool enables cleaner and more reliable identification and quantification of proteins from complex mixtures. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge needed to successfully apply this compound in their pursuit of novel biological discoveries. As proteomics continues to evolve, the use of such sophisticated chemical tools will undoubtedly play a crucial role in unraveling the complexities of the proteome.

References

Methodological & Application

Application Notes and Protocols for PC Biotin-PEG3-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile chemical probe that integrates three key functionalities: a photocleavable (PC) linker, a biotin (B1667282) tag for high-affinity binding to streptavidin or avidin, and a terminal azide (B81097) group for click chemistry.[1][2] The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous media and minimizes steric hindrance.[2][3][4] This reagent is particularly valuable for applications in chemical biology, proteomics, and drug delivery, enabling the reversible labeling, capture, and release of biomolecules.[1][2]

The terminal azide allows for covalent conjugation to alkyne-modified molecules via two primary "click" chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5] The photocleavable linker, typically a 2-nitrobenzyl group, can be cleaved with high efficiency upon exposure to near-UV light (e.g., 300-365 nm), allowing for the gentle release of captured biomolecules.[4][6][7][8]

These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, along with guidelines for the subsequent photocleavage and release of target molecules.

Product Information

Product Name This compound
CAS Number 1937270-46-6
Molecular Formula C35H55N9O12S
Molecular Weight 825.94 g/mol
Purity >95%
Storage Store at -20°C, protected from light.

Note: Data sourced from multiple suppliers.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction for CuAAC and a general experimental workflow for the application of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product PC_Biotin_Azide This compound Triazole_Product Stable Triazole-linked Bioconjugate PC_Biotin_Azide->Triazole_Product Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Triazole_Product CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Ligand Ligand (THPTA/TBTA) Ligand->Cu_I Stabilization Cu_I->Alkyne_Molecule Reaction Intermediate G cluster_workflow Experimental Workflow Start Start: Alkyne-modified Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) with this compound Start->Click_Reaction Purification1 Purification of Biotinylated Biomolecule Click_Reaction->Purification1 Affinity_Capture Affinity Capture on Streptavidin Beads Purification1->Affinity_Capture Wash Wash to Remove Non-specific Binders Affinity_Capture->Wash Photocleavage Photocleavage (UV light, 300-365 nm) Wash->Photocleavage Elution Elution of Released Biomolecule Photocleavage->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis

References

Application Notes and Protocols for Protein Biotinylation using PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile, high-purity reagent designed for the efficient biotinylation of alkyne-modified biomolecules through "click chemistry". This reagent is particularly valuable for applications requiring the capture and subsequent release of target proteins under mild conditions. Its unique structure incorporates three key functionalities: an azide (B81097) group for covalent ligation to alkyne-containing molecules, a hydrophilic PEG3 spacer to enhance solubility and minimize steric hindrance, and a biotin (B1667282) moiety for high-affinity binding to streptavidin-based resins. Crucially, a photocleavable (PC) linker is positioned between the biotin and the PEG spacer, allowing for the gentle release of captured biomolecules upon exposure to UV light. This feature overcomes the limitations of traditional biotin-streptavidin affinity purification, which often requires harsh elution conditions that can denature proteins or disrupt protein-protein interactions.

These characteristics make this compound an ideal tool for a range of applications in proteomics, drug discovery, and diagnostics, including:

  • Pull-down assays to identify protein interaction partners.

  • Enrichment of low-abundance proteins for subsequent analysis by mass spectrometry.

  • Immobilization of proteins on surfaces for screening and diagnostic assays.

  • Controlled release of captured proteins for functional studies.

Principle of the Method

The use of this compound for protein biotinylation involves a three-stage process:

  • Labeling: An alkyne-modified protein is covalently labeled with this compound using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Affinity Purification: The biotinylated protein is captured from a complex mixture using streptavidin-coated beads.

  • Photocleavage and Elution: The captured protein is released from the beads by exposing the sample to UV light, which cleaves the photocleavable linker.

This methodology allows for the specific and efficient isolation of target proteins, with the significant advantage of a mild and traceless release mechanism.

Experimental Workflow

G cluster_0 Labeling cluster_1 Affinity Purification cluster_2 Photocleavage & Elution alkyne_protein Alkyne-Modified Protein labeled_protein Biotinylated Protein alkyne_protein->labeled_protein Click Chemistry (CuAAC or SPAAC) pc_biotin This compound pc_biotin->labeled_protein bound_complex Immobilized Protein Complex labeled_protein->bound_complex Binding streptavidin_beads Streptavidin Beads streptavidin_beads->bound_complex wash Wash Steps bound_complex->wash uv_light UV Light (365 nm) wash->uv_light eluted_protein Pure Protein uv_light->eluted_protein beads_after Beads with Biotin Fragment uv_light->beads_after

Caption: Overall experimental workflow for protein biotinylation and purification using this compound.

Chemical Reactions

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Alkyne Protein-Alkyne Labeled_Protein_CuAAC Labeled Protein (Triazole Linkage) Protein_Alkyne->Labeled_Protein_CuAAC PC_Biotin_Azide This compound PC_Biotin_Azide->Labeled_Protein_CuAAC Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein_CuAAC Protein_Strained_Alkyne Protein-Strained Alkyne (e.g., DBCO, BCN) Labeled_Protein_SPAAC Labeled Protein (Triazole Linkage) Protein_Strained_Alkyne->Labeled_Protein_SPAAC PC_Biotin_Azide2 This compound PC_Biotin_Azide2->Labeled_Protein_SPAAC

Caption: Chemical reactions for protein labeling via CuAAC and SPAAC.

Affinity Purification and Photocleavage

G cluster_0 Affinity Capture cluster_1 Photocleavage Biotinylated_Protein Biotinylated Protein Bound_Complex Protein Bound to Bead Biotinylated_Protein->Bound_Complex High Affinity Interaction Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Bound_Complex UV_Light UV Light (365 nm) Bound_Complex->UV_Light Cleaved_Protein Released Protein UV_Light->Cleaved_Protein Cleavage of PC Linker Bead_with_Fragment Bead with Biotin Fragment UV_Light->Bead_with_Fragment

Caption: Affinity purification and photocleavage of the biotinylated protein.

Data Presentation

The choice between CuAAC and SPAAC for labeling depends on the specific experimental context. CuAAC generally offers faster kinetics, while SPAAC avoids the use of a potentially cytotoxic copper catalyst, making it more suitable for live-cell labeling. The efficiency of photocleavage is dependent on the UV source and exposure time.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Reaction Speed Fast (minutes to a few hours)Slower than CuAAC (hours to overnight)[1][2]
Biocompatibility Requires copper catalyst, which can be toxic to cells. Ligands like THPTA can mitigate toxicity.Copper-free, generally considered more biocompatible for live-cell applications.[1][2]
Labeling Efficiency Generally high, often outperforming SPAAC in proteomics studies.Can be very efficient, but may exhibit higher background due to reactions with cysteine residues.[1][2]
Typical Reagents This compound, alkyne-modified protein, Cu(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA).This compound, protein modified with a strained alkyne (e.g., DBCO, BCN).[1][2]
ParameterConditionExpected OutcomeReference
Photocleavage Wavelength 300-365 nm (optimal around 365 nm)Efficient cleavage of the photocleavable linker.[3][4]
UV Exposure Time 5-15 minutes with a low-intensity UV lamp (1-5 mW/cm²)>90% cleavage efficiency.[3][4]
Protein Recovery Dependent on initial protein concentration and binding capacity of the resin.High recovery of the target protein in a functionally active state.[5]

Experimental Protocols

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of purified alkyne-containing proteins or protein lysates.

Materials and Reagents:

  • Alkyne-modified protein sample (in a compatible buffer, e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 250 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (e.g., 100 µg in 100 µL PBS)

      • This compound stock solution (to a final concentration of 100-200 µM)

      • Premix of CuSO₄ and THPTA (add THPTA to CuSO₄ at a 5:1 molar ratio and vortex briefly; add to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM THPTA).

      • Freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and copper catalyst using a desalting column or by protein precipitation (e.g., with acetone (B3395972) or methanol).

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for both in vitro and in vivo labeling, as it does not require a copper catalyst. The protein of interest must be modified with a strained alkyne, such as DBCO or BCN.

Materials and Reagents:

  • Strained alkyne-modified protein sample

  • This compound

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare Stock Solution:

    • This compound: Prepare a 10 mM stock solution in DMSO.

  • Labeling Reaction:

    • To your strained alkyne-modified protein sample, add the this compound stock solution to a final concentration of 100-500 µM.

    • Incubate at 37°C for 4-12 hours or at 4°C for 12-24 hours, protected from light.

  • Removal of Excess Reagents:

    • Remove unreacted this compound using a desalting column or protein precipitation.

Protocol 3: Affinity Purification of Biotinylated Proteins

Materials and Reagents:

  • Biotinylated protein sample

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.

  • Binding:

    • Incubate the biotinylated protein sample with the washed streptavidin beads for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

Protocol 4: Photocleavage and Elution

Materials and Reagents:

  • Protein-bound streptavidin beads

  • Elution Buffer (e.g., PBS)

  • UV lamp (365 nm, 1-5 mW/cm²)

Procedure:

  • Resuspend Beads:

    • After the final wash, resuspend the beads in an appropriate volume of Elution Buffer.

  • Photocleavage:

    • Place the bead suspension in a suitable container (e.g., a microcentrifuge tube with the cap open or a small petri dish).

    • Irradiate the sample with a 365 nm UV lamp at a close distance (e.g., 5-10 cm) for 5-15 minutes on ice to prevent heating. The optimal time may need to be determined empirically.

  • Elution:

    • Pellet the beads and carefully collect the supernatant containing the eluted protein.

    • The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency Inefficient click reaction.Optimize reagent concentrations, reaction time, and temperature. For CuAAC, ensure the sodium ascorbate solution is fresh.
Degradation of the protein or reagent.Handle proteins and reagents according to their stability requirements. Store this compound at -20°C, protected from light.
High Background Non-specific binding to beads.Increase the number and stringency of wash steps. Include detergents (e.g., Tween-20, Triton X-100) or salts in the wash buffer.
In SPAAC, reaction of the strained alkyne with other cellular components.Consider using a blocking step or optimizing the concentration of the labeling reagent.
Incomplete Photocleavage Insufficient UV exposure.Increase the UV exposure time or use a more powerful UV source. Ensure the sample is close enough to the lamp.
UV light is not reaching the sample.Use a UV-transparent container and ensure the bead slurry is well-suspended during irradiation.

References

Illuminating the Cell Surface: A Protocol for Labeling Glycoproteins with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the cell surface labeling of glycoproteins using a two-step bioorthogonal chemistry approach. The method involves the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by the covalent attachment of PC Biotin-PEG3-azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The incorporated photocleavable (PC) biotin (B1667282) tag allows for the efficient enrichment of labeled glycoproteins and their subsequent release from streptavidin affinity matrices under mild UV irradiation, facilitating downstream analysis by mass spectrometry or Western blotting. This powerful technique enables the investigation of cell surface glycan dynamics and the identification of specific glycoprotein (B1211001) markers involved in various cellular processes, including signaling pathways and disease progression.

Introduction

Cell surface glycoproteins play a crucial role in a multitude of biological processes, including cell adhesion, signaling, and immune recognition. The ability to specifically label and isolate these proteins is essential for understanding their function and for the development of novel therapeutics. This compound is a versatile chemical probe designed for this purpose. It features three key components:

  • A Biotin Tag: For high-affinity binding to streptavidin or avidin, enabling efficient enrichment of labeled molecules.

  • A Photocleavable (PC) Linker: Allows for the release of captured biomolecules from streptavidin resins using UV light, which is a mild and efficient elution method that avoids the harsh conditions required to dissociate the strong biotin-streptavidin interaction.[1][2]

  • A PEG3 Spacer: A short polyethylene (B3416737) glycol linker that enhances solubility and reduces steric hindrance.

  • An Azide (B81097) Group: A bioorthogonal functional group that specifically reacts with alkyne groups via "click chemistry."[3][4]

The protocol described herein utilizes a two-step labeling strategy:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated alkyne-modified sugar analog (e.g., N-4-pentynoylmannosamine, peracetylated - ManNAl). This unnatural sugar is taken up by the cells and incorporated into the glycan chains of newly synthesized glycoproteins by the cell's own metabolic machinery.[5][6] These alkyne-tagged glycoproteins are then presented on the cell surface.

  • Bioorthogonal Ligation (Click Chemistry): The azide group of this compound is then covalently linked to the alkyne-modified glycoproteins on the cell surface through a highly specific and efficient copper-catalyzed click reaction.[3][4]

This method offers high specificity as the azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[3]

Experimental Protocols

Materials
  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Peracetylated N-4-pentynoylmannosamine (ManNAl)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate (prepare fresh)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Streptavidin-agarose beads

  • UV lamp (365 nm)

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment or Mass spectrometry facility

Part 1: Metabolic Labeling of Cells with Alkyne-Modified Sugar
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Alkyne Sugar Stock Solution: Prepare a stock solution of peracetylated ManNAl in sterile DMSO.

  • Metabolic Labeling: Add the peracetylated ManNAl stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically for each cell line.

  • Incubation: Incubate the cells for 48-72 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the alkyne-modified sugar into cell surface glycoproteins.[7]

Part 2: Click Chemistry Reaction on the Cell Surface
  • Cell Harvest and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any un-incorporated alkyne sugar and media components.

  • Preparation of Click Chemistry Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, combine the following in the order listed to the desired final volume in PBS:

      • This compound (final concentration 25-100 µM)

      • Copper(II) sulfate (CuSO₄) (final concentration 50-100 µM)

      • THPTA or TBTA ligand (final concentration 250-500 µM; typically a 5:1 molar ratio to CuSO₄)[8]

  • Initiation of Click Reaction: Immediately before adding to the cells, add freshly prepared Sodium Ascorbate to the reaction cocktail to a final concentration of 2.5-5 mM.[8] Gently mix.

  • Labeling: Resuspend the washed cell pellet in the complete click chemistry reaction cocktail and incubate for 30-60 minutes at room temperature or 4°C with gentle rotation.

  • Quenching and Washing: Quench the reaction by adding 10 mM EDTA to the cell suspension. Wash the cells three times with ice-cold PBS to remove excess reagents.

Part 3: Enrichment and Elution of Biotinylated Glycoproteins
  • Cell Lysis: Lyse the labeled cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

  • Enrichment: Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.

  • Washing: Wash the streptavidin beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

  • Photocleavage: Resuspend the beads in a small volume of PBS or ammonium (B1175870) bicarbonate buffer. Expose the bead suspension to a 365 nm UV lamp for 30-60 minutes on ice or at 4°C. The optimal irradiation time should be determined empirically.[1][2]

  • Elution: Centrifuge the beads and collect the supernatant containing the released glycoproteins.

Part 4: Downstream Analysis

The eluted glycoproteins can be analyzed by various methods, including:

  • SDS-PAGE and Western Blotting: To detect specific glycoproteins of interest.

  • Mass Spectrometry: For comprehensive identification and quantification of the cell surface glycoproteome.

Quantitative Data Summary

The efficiency of labeling and the number of identified glycoproteins can vary depending on the cell type, metabolic activity, and the specific experimental conditions. Below is a summary of representative quantitative data that can be obtained using this technique.

ParameterTypical Range/ValueNotes
Metabolic Labeling Efficiency >80% of target glycoproteinsEfficiency is dependent on the cell line's ability to metabolize the unnatural sugar.
Click Reaction Yield on Membrane Proteins >18%Yield can be influenced by the accessibility of the alkyne groups and the efficiency of the catalyst system.[9]
Number of Identified Surface Glycoproteins 100s to >1000Dependent on the sensitivity of the mass spectrometer and the abundance of the glycoproteins.[10]
Photocleavage Elution Efficiency >90%UV irradiation provides a mild and highly efficient method for eluting captured proteins.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Surface Glycoprotein Labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Enrichment & Elution cluster_3 Step 4: Analysis cell_culture Cell Culture add_alkyne_sugar Add Alkyne-Modified Sugar (e.g., ManNAl) cell_culture->add_alkyne_sugar incubation_48h Incubate for 48-72h add_alkyne_sugar->incubation_48h harvest_wash Harvest & Wash Cells incubation_48h->harvest_wash click_reaction Incubate with This compound + Cu(I) catalyst harvest_wash->click_reaction wash_quench Quench & Wash Cells click_reaction->wash_quench cell_lysis Cell Lysis wash_quench->cell_lysis enrichment Enrichment with Streptavidin Beads cell_lysis->enrichment photocleavage Photocleavage (UV 365 nm) enrichment->photocleavage elution Elution photocleavage->elution sds_page SDS-PAGE & Western Blot elution->sds_page mass_spec Mass Spectrometry elution->mass_spec

Caption: Workflow for cell surface glycoprotein labeling.

Signaling Pathway Example: Glycosylation in EGF Receptor Signaling

signaling_pathway Role of Glycosylation in EGFR Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Glycan N-glycan EGFR->Glycan Glycosylated Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates labeling Labeling with Alkyne Sugar & This compound allows for identification and quantification of EGFR glycosylation changes Glycan->labeling Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation EGF EGF EGF->EGFR Binds

Caption: Glycosylation in EGFR signaling.

Conclusion

The use of this compound in conjunction with metabolic glycoengineering provides a robust and specific method for the analysis of cell surface glycoproteins. The photocleavable linker is a key feature that facilitates the recovery of labeled proteins under mild conditions, making this approach highly compatible with sensitive downstream applications such as mass spectrometry. This protocol can be adapted to various cell types and research questions, offering a powerful tool for advancing our understanding of the cell surface glycoproteome in health and disease.

References

Application of PC Biotin-PEG3-azide in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

PC Biotin-PEG3-azide is a versatile chemical probe that integrates photocleavability, biotin (B1667282) affinity, and click chemistry functionality for the selective enrichment and identification of interacting proteins. This reagent is particularly valuable in immunoprecipitation (IP) and proximity-labeling workflows coupled with mass spectrometry (MS) for the comprehensive analysis of protein-protein interactions (PPIs) within complex biological systems.

The key features of this compound—a photocleavable (PC) linker, a biotin handle for strong binding to streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal click chemistry—enable a powerful strategy for capturing and identifying protein interactomes.[1] In a typical workflow, a protein of interest (the "bait") is metabolically or enzymatically labeled with an alkyne-containing amino acid or substrate. Following cell lysis, the alkyne-modified bait and its interacting partners are "clicked" to this compound. The resulting biotinylated protein complexes are then efficiently captured using streptavidin-coated beads. A significant advantage of this reagent is the ability to release the captured proteins under mild UV irradiation, which cleaves the PC linker, leaving a small mass remnant on the labeled protein.[2] This gentle elution method preserves the integrity of the protein complexes for downstream analysis and avoids the harsh denaturing conditions often required for disrupting the strong streptavidin-biotin interaction.

This approach is particularly advantageous for studying transient or weak protein interactions that may be lost during conventional co-immunoprecipitation (co-IP) procedures. Furthermore, the combination of click chemistry and photocleavage allows for precise temporal control over labeling and elution, making it a powerful tool for studying dynamic cellular processes and signaling pathways.

Key Experimental Applications:

  • Identification of direct and proximal protein-protein interactions: By metabolically labeling cells with an alkyne-modified amino acid, this compound can be used to capture the interactome of a specific protein.

  • Mapping post-translational modifications: This reagent can be used to enrich for proteins with specific alkyne-tagged post-translational modifications, allowing for the identification of modification sites and interacting partners.

  • Target deconvolution for small molecules: A bioactive small molecule can be functionalized with an alkyne group. This compound can then be used to pull down the cellular targets of the molecule.

  • Analysis of signaling pathways: By studying the changes in protein interactions in response to specific stimuli, this reagent can help to elucidate the components and dynamics of signaling cascades.

Quantitative Data Summary

The following table presents a hypothetical but representative dataset from an immunoprecipitation experiment using this compound coupled with quantitative mass spectrometry (e.g., SILAC or label-free quantification) to identify interacting partners of a bait protein (Bait-X). The data illustrates the expected outcome, where known interactors are significantly enriched in the experimental sample compared to the control.

Protein IDGene NameDescriptionFold Change (Bait-X IP / Control IP)p-value
P04637TP53Cellular tumor antigen p5315.2< 0.001
Q06323MDM2E3 ubiquitin-protein ligase Mdm212.8< 0.001
P10412CHEK1Serine/threonine-protein kinase Chk18.5< 0.01
Q13541ATRSerine/threonine-protein kinase ATR7.9< 0.01
P62258HSP90AA1Heat shock protein HSP 90-alpha2.1> 0.05 (non-significant)
P60709ACTBActin, cytoplasmic 11.2> 0.05 (non-significant)

Table 1: Quantitative Analysis of Bait-X Interacting Proteins. This table shows a list of proteins identified by mass spectrometry following immunoprecipitation using this compound. The fold change represents the relative abundance of each protein in the Bait-X immunoprecipitation compared to a negative control immunoprecipitation. Proteins with a high fold change and low p-value are considered high-confidence interacting partners.

Experimental Protocols

Protocol 1: Labeling, Lysis, and Click Chemistry

This protocol outlines the steps for metabolic labeling of proteins with an alkyne-containing amino acid, cell lysis, and the subsequent click reaction with this compound.

Materials:

  • Cells of interest

  • DMEM for SILAC (or other appropriate methionine-free media)

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • This compound (e.g., from BroadPharm or AxisPharm)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click Chemistry Reagents:

  • DMSO

  • Microcentrifuge tubes

Procedure:

  • Metabolic Labeling:

    • Culture cells in methionine-free medium supplemented with either AHA or HPG for a designated period (e.g., 4-18 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • To the cell lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

      • This compound

      • CuSO4

      • THPTA

      • Aminoguanidine

      • Freshly prepared sodium ascorbate (to initiate the reaction)

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 2: Immunoprecipitation and Photocleavage

This protocol describes the enrichment of biotinylated proteins using streptavidin beads and their subsequent release via photocleavage.

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • UV Lamp (365 nm)

  • SDS-PAGE sample buffer

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate from the click reaction.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Photocleavage:

    • Resuspend the beads in a suitable buffer (e.g., PBS).

    • Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice to cleave the PC linker and release the captured proteins.

    • Separate the beads using a magnetic rack and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Downstream Analysis:

    • The eluted proteins can be precipitated (e.g., using acetone) and resolubilized in a buffer compatible with mass spectrometry.

    • Alternatively, for Western blot analysis, add SDS-PAGE sample buffer directly to the eluate.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Cellular Labeling & Lysis cluster_click Click Chemistry cluster_ip Immunoprecipitation cluster_elution Elution & Analysis A Metabolic Labeling with Alkyne-Amino Acid B Cell Lysis A->B C Addition of This compound B->C D Copper-Catalyzed Azide-Alkyne Cycloaddition C->D E Streptavidin Bead Binding D->E F Washing Steps E->F G Photocleavage (UV 365nm) F->G H Mass Spectrometry Analysis G->H

Figure 1: General experimental workflow for immunoprecipitation using this compound.

Signaling Pathway Example: MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes. This compound can be employed to investigate the dynamic protein-protein interactions within this pathway upon stimulation. For instance, by metabolically labeling cells and stimulating the pathway with a growth factor, one could capture the transient interactions of key kinases like MEK and ERK with their substrates and regulatory proteins.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_probe This compound Application GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Probe Alkyne-labeled MEK + this compound MEK->Probe TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF translocates & phosphorylates Gene Gene Expression TF->Gene regulates IP Immunoprecipitation Probe->IP MS Identify MEK interactors (e.g., Raf, ERK, phosphatases) IP->MS

Figure 2: Application of this compound to study MAPK signaling.

References

Application Notes and Protocols: PC Biotin-PEG3-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Leveraging PC Biotin-PEG3-azide for Advanced ADC Construction

The development of effective Antibody-Drug Conjugates (ADCs) hinges on the precise and stable linkage of a potent cytotoxic payload to a tumor-targeting monoclonal antibody (mAb). The linker itself is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of action. This compound is a multifunctional, cleavable linker designed to offer superior control and versatility in ADC development through its three key components: a photocleavable (PC) spacer, a biotin (B1667282) handle, and a bioorthogonal azide (B81097) group.

1.1 Key Features and Advantages:

  • Azide Group for "Click" Chemistry: The terminal azide moiety enables highly efficient and site-specific conjugation to an alkyne-modified antibody or payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This "click chemistry" approach is bioorthogonal, proceeding under mild, aqueous conditions with high specificity, thereby preserving the antibody's integrity and function.[][4]

  • PEG3 Spacer for Enhanced Properties: The short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer improves the water solubility of hydrophobic payloads, reducing the propensity for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[5][6] This enhancement in physicochemical properties can lead to improved pharmacokinetics, such as a longer plasma half-life and better tumor accumulation.[7]

  • Photocleavable (PC) Linker for Controlled Release: The integrated photocleavable unit allows for the precise release of the biotinylated payload from the ADC upon exposure to near-UV light (e.g., 350-365 nm).[8][9] This feature is invaluable for analytical purposes, enabling controlled release for payload characterization, quantification, or affinity capture-and-release purification strategies.[10][11]

  • Biotin for Affinity Capture: The biotin moiety provides an exceptionally strong and specific binding handle for streptavidin. This interaction is widely used for the purification of the final ADC, immobilization on sensor surfaces for analytical characterization (e.g., ELISA, SPR), and for tracking or pull-down assays during preclinical evaluation.[12]

1.2 Strategic Applications in ADC Workflow:

  • Controlled Conjugation: Enables the creation of homogenous ADCs with a defined DAR when used with site-specifically modified antibodies.[13]

  • Facilitated Purification & Analysis: The biotin handle allows for straightforward affinity purification on streptavidin matrices, separating the ADC from unconjugated antibody and excess reagents.

  • On-Demand Payload Release: The photocleavable linker facilitates the non-enzymatic, triggered release of the drug-linker construct for analytical validation without altering its chemical structure.[14]

Visualized Workflows and Mechanisms

To better illustrate the application of this compound, the following diagrams outline the key processes.

Figure 1. Modular Structure of this compound Linker cluster_Linker This compound Biotin Biotin (Affinity Handle) PC Photocleavable Group (PC) Biotin->PC PEG3 PEG3 Spacer (Hydrophilicity) PC->PEG3 Azide Azide (N3) (Click Chemistry) PEG3->Azide

Caption: Modular structure of the this compound linker.

Figure 2. General Workflow for ADC Synthesis via Click Chemistry cluster_Inputs Starting Materials cluster_Process Conjugation Steps cluster_Output Final Product & QC arrow arrow mAb Antibody (mAb) Mod 1. Introduce Alkyne Group onto mAb mAb->Mod LinkerPayload This compound + Cytotoxic Payload Click 2. Perform Azide-Alkyne Click Reaction LinkerPayload->Click Azide-Linker-Payload Mod->Click Alkyne-mAb Purify 3. Purify ADC (e.g., SEC or Affinity Capture) Click->Purify ADC Purified ADC Purify->ADC QC 4. Characterization (DAR, Purity, etc.) ADC->QC

Caption: General workflow for ADC synthesis using this compound.

Figure 3. ADC Mechanism of Action & Analytical Utility cluster_InVivo In Vivo / In Vitro Mechanism cluster_ExVivo Ex Vivo Analytical Utility ADC ADC in Circulation Binding 1. Binds to Target Antigen on Cancer Cell ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Release 3. Lysosomal Trafficking & Payload Release Internalization->Release Apoptosis 4. Cytotoxicity (e.g., Apoptosis) Release->Apoptosis ADC_Sample ADC Sample Capture A. Affinity Capture on Streptavidin ADC_Sample->Capture UV B. Photocleavage (UV Light, ~365nm) Capture->UV Analysis C. Release & Analysis of Biotin-Payload UV->Analysis

Caption: ADC mechanism of action and the unique analytical utility of the PC-Biotin linker.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific antibody, payload, and analytical methods used.

3.1 Protocol: Antibody-Alkyne Modification (via NHS-Ester)

This protocol describes the introduction of alkyne groups by modifying lysine (B10760008) residues.

  • Antibody Preparation: Dialyze the antibody (1-10 mg/mL) against an amine-free buffer (e.g., PBS, pH 7.4). Avoid buffers containing Tris or sodium azide.

  • Reagent Preparation: Dissolve an alkyne-PEG-NHS ester reagent in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Reaction: Add a 5- to 20-fold molar excess of the alkyne-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted alkyne reagent by dialyzing the antibody solution against PBS (pH 7.4) or using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Characterization: Confirm the antibody concentration (e.g., using A280) and store at 4°C or -20°C.

3.2 Protocol: ADC Conjugation via CuAAC (Click Chemistry)

This protocol outlines the copper-catalyzed reaction between the alkyne-modified antibody and the azide-linker-payload.

  • Reagent Preparation:

    • Alkyne-Antibody: Prepare in a conjugation buffer (e.g., PBS).

    • This compound-Payload: Dissolve in DMSO to a stock concentration of 10-20 mM.

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-antibody.

    • Add the this compound-Payload to achieve a final molar excess of 4-10 equivalents relative to the antibody.

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper catalyst complex.

    • Add the copper catalyst complex to the antibody-payload mixture (final concentration ~1-2 mM).

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution (final concentration ~5-10 mM).

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other reagents.

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation (see Section 4.0).

3.3 Protocol: Photocleavage for Payload Analysis

This protocol describes the light-induced release of the biotin-payload from the ADC for analytical purposes.[10]

  • Sample Preparation: Place the purified ADC sample (in a suitable buffer like PBS) into a UV-transparent microplate or cuvette.

  • UV Irradiation: Expose the sample to a low-intensity, near-UV light source (e.g., a 365 nm lamp at 1-5 mW/cm²).[8]

  • Incubation: Irradiate for 5-15 minutes.[11] The optimal time should be determined empirically.

  • Analysis: Analyze the sample using methods such as LC-MS or HPLC to detect and quantify the released biotin-payload fragment, confirming its identity and the efficiency of the cleavage.

Data Presentation: ADC Characterization and Efficacy

The following tables present illustrative data that might be obtained during the characterization and testing of an ADC synthesized using the this compound linker.

Table 1: Physicochemical Characterization of ADC (Illustrative Data)

ParameterUnconjugated mAbADC (DAR 4)Acceptance Criteria
Average DAR N/A3.93.5 - 4.5
Purity (SEC-HPLC) >99%98.5%>95%
Monomer Content (%) 99.5%97.2%>95%
Aggregate Content (%) 0.5%2.8%<5%
Binding Affinity (Kᴅ, nM) 1.21.5<2-fold change

DAR: Drug-to-Antibody Ratio, determined by HIC-HPLC or Mass Spectrometry.[15]

Table 2: In Vitro Cytotoxicity (IC₅₀) Assay (Illustrative Data)

Cell LineTarget Antigen ExpressionADC (IC₅₀, nM)Unconjugated mAb (IC₅₀, nM)Free Payload (IC₅₀, nM)
BT-474 High (HER2+)0.8>10000.1
SK-BR-3 High (HER2+)1.1>10000.1
MDA-MB-231 Negative (HER2-)>500>10000.1

IC₅₀ values determined after 96h incubation using an MTT or similar cell viability assay.[16][17][18]

Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Model (Illustrative Data)

Treatment GroupDose (mg/kg)Tumor Volume Change (%) at Day 21TGI (%)
Vehicle Control N/A+1250%0%
Unconjugated mAb 10+875%30%
ADC (DAR 4) 3+150%88%
ADC (DAR 4) 10-45% (regression)104%

Data from a BT-474 breast cancer xenograft mouse model.[19][20][21] Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

References

Application Notes and Protocols for Light-Triggered Release of Biotinylated Molecules with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile chemical tool that enables the light-controlled capture and release of biomolecules. This reagent incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable (PC) linker based on a nitrobenzyl group, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for covalent conjugation to alkyne- or DBCO-modified molecules via "click chemistry".[1]

The strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes it a powerful tool for affinity-based purification.[2] However, the harsh conditions typically required to dissociate this complex can denature the target biomolecule. Photocleavable biotin derivatives circumvent this limitation by allowing for the gentle release of captured molecules upon irradiation with near-UV light (typically around 365 nm), preserving their biological activity.[3][4][5] This feature is particularly advantageous in applications such as proteomics, genomics, and the isolation of sensitive protein complexes.[2][6]

These application notes provide detailed protocols for the use of this compound in the labeling, capture, and light-triggered release of biomolecules.

Data Presentation

The efficiency of photocleavage is dependent on the wavelength, intensity, and duration of UV light exposure. The following table summarizes quantitative data on the photocleavage of nitrobenzyl-based linkers, which are structurally similar to the photocleavable unit in this compound.

Wavelength (nm)UV Intensity (mW/cm²)Exposure TimeCleavage Efficiency (%)BiomoleculeReference
36595 min>95%Biotinylated Polyethylenimine[7]
300-3501.1< 4 minQuantitativeBiotinylated Oligonucleotide[8]
340Not specified10 minAlmost completeFluorescently Labeled DNA[2]
340Not specifiedNot specified~80%Immobilized DNA[5][8]
3021.945 minNear completeSurface-bound DNA

Note: The optimal UV exposure time and intensity should be determined empirically for each specific application and experimental setup to ensure efficient cleavage while minimizing potential photodamage to the target molecule.[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., 100 mM THPTA in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: Dilute the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Set up the click chemistry reaction: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 2-10 molar excess over the protein)

    • Copper(I)-stabilizing ligand solution (to a final concentration of 1 mM)

    • Copper(II) sulfate solution (to a final concentration of 0.2 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Remove excess reagents: Purify the biotinylated protein using a desalting column according to the manufacturer's instructions to remove unreacted this compound and other reaction components.

  • Confirm biotinylation: The successful conjugation can be confirmed by methods such as a Western blot using streptavidin-HRP or by mass spectrometry.

Protocol 2: Affinity Purification of a Biotinylated Molecule using Streptavidin-Coated Beads

This protocol details the capture of a this compound labeled molecule onto streptavidin-coated magnetic beads.

Materials:

  • Biotinylated molecule from Protocol 1

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Magnetic separator

Procedure:

  • Equilibrate the streptavidin beads: Resuspend the streptavidin beads in the binding/wash buffer. Place the tube on a magnetic separator and discard the supernatant. Repeat this wash step twice.

  • Bind the biotinylated molecule: Add the purified biotinylated molecule solution to the equilibrated streptavidin beads.

  • Incubate for binding: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated molecule to the streptavidin beads.

  • Wash the beads: Place the tube on the magnetic separator and discard the supernatant containing unbound molecules. Wash the beads three times with the binding/wash buffer to remove non-specifically bound molecules.

Protocol 3: Light-Triggered Release of the Captured Molecule

This protocol describes the photocleavage of the PC linker and the elution of the target molecule from the streptavidin beads.

Materials:

  • Streptavidin beads with the captured biotinylated molecule from Protocol 2

  • Elution Buffer (e.g., PBS, pH 7.4, or a buffer suitable for downstream applications)

  • UV lamp (365 nm)

  • Magnetic separator

Procedure:

  • Resuspend the beads: After the final wash in Protocol 2, resuspend the beads in the desired elution buffer.

  • Irradiate with UV light: Place the tube containing the bead suspension under a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized, but a starting point of 5-15 minutes at a close distance is recommended.[7] Keep the sample cool during irradiation if necessary.

  • Separate the beads: Place the tube on a magnetic separator to pellet the streptavidin beads.

  • Collect the eluate: Carefully transfer the supernatant, which now contains the released target molecule, to a new tube.

  • Analyze the released molecule: The eluted molecule can now be used for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays.

Mandatory Visualizations

G cluster_conjugation Conjugation (Click Chemistry) cluster_purification Affinity Purification cluster_release Light-Triggered Release Alkyne-modified\nMolecule Alkyne-modified Molecule Click_Reaction CuAAC or SPAAC Alkyne-modified\nMolecule->Click_Reaction This compound This compound This compound->Click_Reaction Biotinylated\nMolecule Biotinylated Molecule Click_Reaction->Biotinylated\nMolecule Binding Binding Biotinylated\nMolecule->Binding Streptavidin\nBead Streptavidin Bead Streptavidin\nBead->Binding Captured\nComplex Captured Complex Binding->Captured\nComplex Wash Wash Steps Captured\nComplex->Wash Purified\nComplex Purified Complex Wash->Purified\nComplex Photocleavage Photocleavage Purified\nComplex->Photocleavage UV_Light UV Light (365 nm) UV_Light->Photocleavage Released\nMolecule Released Molecule Photocleavage->Released\nMolecule Bead_with_Biotin Bead_with_Biotin Photocleavage->Bead_with_Biotin

Caption: Experimental workflow for using this compound.

G cluster_molecule This compound Structure cluster_process Mechanism of Action Biotin Biotin PC_Linker Photocleavable Linker (Nitrobenzyl) Biotin->PC_Linker covalent bond PEG3 PEG3 Spacer PC_Linker->PEG3 covalent bond Azide Azide (N3) PEG3->Azide covalent bond Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide->Click_Reaction Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Click_Reaction Conjugated_Molecule Biotinylated Biomolecule (Captured on Streptavidin) Click_Reaction->Conjugated_Molecule UV_Irradiation UV Irradiation (~365 nm) Conjugated_Molecule->UV_Irradiation Cleavage Cleavage of PC Linker UV_Irradiation->Cleavage Released_Molecule Released Biomolecule Cleavage->Released_Molecule

Caption: Structure and mechanism of this compound.

Limitations and Considerations

  • Photodamage: Prolonged exposure to high-intensity UV light can potentially damage sensitive biomolecules, such as proteins with photosensitive amino acids (e.g., tryptophan).[9] It is crucial to optimize the UV exposure to the minimum required for efficient cleavage.

  • Incomplete Cleavage: Cleavage efficiency can be affected by factors such as the local microenvironment of the photocleavable linker and the accessibility of light. This may result in incomplete release of the target molecule.

  • Side Reactions: The photocleavage of nitrobenzyl compounds can generate reactive nitroso species as byproducts. While generally not a major concern in dilute solutions, it is a factor to consider in sensitive applications.

  • Copper-Catalyzed Reactions: When using CuAAC for conjugation, residual copper ions can be cytotoxic or interfere with downstream biological assays. The use of copper chelators or copper-free click chemistry (SPAAC) with DBCO-modified molecules can mitigate this issue.[10]

By providing a method for the gentle and controlled release of biotinylated molecules, this compound offers a significant advantage over traditional biotin-streptavidin affinity purification techniques, enabling a broader range of applications in biological research and drug development.

References

Reversible Immobilization of Biomolecules on Streptavidin Supports Using PC Biotin-PEG3-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M, is one of the strongest non-covalent bonds known in nature.[1] This high-affinity interaction is a cornerstone of numerous biotechnological applications, including immunoassays, affinity chromatography, and protein purification. However, the very strength of this bond presents a significant challenge: the elution of biotinylated molecules from streptavidin supports requires harsh, denaturing conditions that can compromise the integrity and function of the target biomolecule.

PC Biotin-PEG3-azide offers an innovative solution to this problem. This reagent features a biotin (B1667282) moiety linked to an azide (B81097) group via a spacer arm containing a photocleavable (PC) linker. The azide group allows for the covalent attachment of the biotin tag to a biomolecule of interest (e.g., a protein, peptide, or nucleic acid) containing a corresponding alkyne group through a highly specific and bio-orthogonal "click chemistry" reaction. The PEG3 (polyethylene glycol) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, while also minimizing steric hindrance.

The key feature of this technology is the photocleavable linker, which can be selectively broken upon exposure to near-UV light (typically around 365 nm). This allows for the gentle and efficient release of the captured biomolecule from the streptavidin support, preserving its native conformation and biological activity. This reversible immobilization strategy is particularly valuable in applications such as the study of protein-protein interactions, the isolation of transiently interacting complexes, and the development of novel drug screening platforms.

Principle of the Technology

The reversible immobilization and release of a target biomolecule using this compound and streptavidin supports involves a three-step process:

  • Conjugation: The azide group of this compound is covalently linked to an alkyne-modified target biomolecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.

  • Immobilization (Capture): The resulting biotinylated biomolecule is introduced to a streptavidin-coated support (e.g., magnetic beads, agarose (B213101) resin, or a multi-well plate). The high affinity of biotin for streptavidin leads to the rapid and stable immobilization of the biomolecule.

  • Photorelease (Elution): The immobilized biomolecule is released from the support by exposing it to near-UV light. The light cleaves the photocleavable linker, liberating the target molecule with a small molecular fragment attached, while the biotin moiety remains bound to the streptavidin support.

Quantitative Data

The efficiency of immobilization and release is critical for the successful application of this technology. The following tables summarize key quantitative data related to the performance of streptavidin supports and the photocleavage process.

Table 1: Binding Capacity of Various Streptavidin-Coated Magnetic Beads

Bead TypeSupplierBinding Capacity of Biotinylated IgG (µg/mg of beads)Binding Capacity of Free Biotin (nmol/mg of beads)
Streptavidin Magnetic BeadsNEB30Not Specified
High Capacity Streptavidin Magnetic BeadsVector Labs≥ 110≥ 12
Dynabeads™ MyOne™ Streptavidin C1InvitrogenNot Specified>60 nmol/mL (as reported by GenScript for a similar product)
Sera-Mag™ Streptavidin-coated Magnetic BeadsCytivaNot Specified18.3 nmol/mL

Table 2: Photocleavage Efficiency

BiomoleculeLinker TypeUV Wavelength (nm)Exposure TimeElution EfficiencyReference
[leucine]-enkephalinPhotocleavable Biotin (PCB)365< 5 minutes> 99%Olejnik, J., et al. (1995)
siRNABiotinylated Photocleavable PEI (B-PC-PEI)3655 minutes~71%

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Protein via Click Chemistry

This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to label an alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (MW: ~825.9 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (1.7 mM in 1:4 DMSO:t-butanol)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare fresh TCEP solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound stock solution to achieve a 10 to 20-fold molar excess over the protein.

    • Note: The optimal molar ratio may need to be determined empirically.

  • Prepare Click Chemistry Master Mix (for a 100 µL reaction):

    • In a separate tube, prepare the master mix by adding the reagents in the following order:

      • 34 µL TBTA stock solution

      • 11.3 µL CuSO₄ stock solution

      • 11.3 µL TCEP stock solution

      • 11.3 µL this compound stock solution

    • Vortex the master mix briefly.

  • Initiate the Reaction:

    • Add 55 µL of the prepared master mix to the protein solution. The final concentrations in the reaction will be approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM this compound.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Removal of Excess Reagents:

    • Purify the biotinylated protein from unreacted this compound and catalyst using a desalting column or dialysis.

Protocol 2: Immobilization of PC-Biotinylated Protein on Streptavidin Magnetic Beads

This protocol details the capture of the biotinylated protein onto streptavidin-coated magnetic beads.

Materials:

  • PC-Biotinylated protein (from Protocol 1)

  • Streptavidin Magnetic Beads (e.g., NEB #S1420)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Magnetic separation rack

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Vortex the stock solution of streptavidin magnetic beads to ensure a homogenous suspension.

    • Pipette the desired volume of bead slurry into a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads.

    • Carefully remove and discard the supernatant.

  • Bead Equilibration:

    • Remove the tube from the magnetic rack and add 500 µL of Binding/Wash Buffer.

    • Resuspend the beads by gentle vortexing or pipetting.

    • Place the tube back on the magnetic rack and discard the supernatant.

    • Repeat this wash step two more times for a total of three washes.

  • Protein Immobilization:

    • After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.

    • Add the purified PC-biotinylated protein to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing:

    • Place the tube on the magnetic rack to pellet the beads.

    • Remove the supernatant (this contains any unbound protein).

    • Wash the beads three times with 500 µL of Binding/Wash Buffer, following the procedure in step 2.

Protocol 3: Photocleavage and Elution of the Immobilized Protein

This protocol describes the release of the captured protein from the streptavidin beads using UV light.

Materials:

  • Streptavidin beads with immobilized PC-biotinylated protein (from Protocol 2)

  • Elution Buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm, low intensity, e.g., 1-5 mW/cm²)

  • Microcentrifuge tubes

  • Magnetic separation rack

Procedure:

  • Resuspend Beads:

    • After the final wash in the immobilization protocol, resuspend the beads in 50-100 µL of Elution Buffer.

  • UV Exposure:

    • Place the microcentrifuge tube with the bead suspension under the 365 nm UV lamp.

    • Irradiate the sample for 5-15 minutes. The optimal exposure time should be determined empirically. It is recommended to place the tube on ice during irradiation to minimize potential heating.

  • Eluate Collection:

    • After irradiation, place the tube on a magnetic rack to pellet the beads.

    • Carefully transfer the supernatant, which contains the eluted protein, to a fresh microcentrifuge tube.

  • (Optional) Second Elution:

    • To maximize the recovery of the eluted protein, add another 50-100 µL of Elution Buffer to the beads, repeat the UV exposure, and collect the supernatant. The eluates can be pooled.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_immobilization Step 2: Immobilization cluster_release Step 3: Photocleavage & Elution protein Alkyne-modified Protein click CuAAC Click Chemistry protein->click biotin_azide This compound biotin_azide->click biotinylated_protein PC-Biotinylated Protein click->biotinylated_protein streptavidin_bead Streptavidin Magnetic Bead immobilized_complex Immobilized Complex biotinylated_protein->immobilized_complex High-affinity binding streptavidin_bead->immobilized_complex wash1 Wash unbound immobilized_complex->wash1 uv_light UV Light (365 nm) eluted_protein Eluted Protein uv_light->eluted_protein Cleavage bead_with_biotin Bead with Biotin uv_light->bead_with_biotin

Caption: Experimental workflow for reversible immobilization.

bioid_pathway cluster_cell Cellular Environment cluster_interactome Proximal Interactome cluster_analysis Downstream Analysis poi Protein of Interest (POI) birA BirA* (Promiscuous Biotin Ligase) poi->birA Fusion Protein p1 Interactor 1 birA->p1 Proximity Labeling p2 Interactor 2 birA->p2 p3 Transient Interactor 3 birA->p3 biotinylated_proteins Biotinylated Proteins p1->biotinylated_proteins p2->biotinylated_proteins p3->biotinylated_proteins biotin Biotin biotin->birA lysis Cell Lysis biotinylated_proteins->lysis streptavidin_capture Streptavidin Affinity Capture (using PC-Biotin) lysis->streptavidin_capture elution Photocleavage (UV Light) streptavidin_capture->elution ms Mass Spectrometry (LC-MS/MS) elution->ms network Protein Interaction Network ms->network

Caption: BioID workflow for protein interaction mapping.

References

Application Notes and Protocols for Developing Multifunctional Probes with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile, multifunctional reagent designed for the development of advanced molecular probes. This molecule incorporates three key functionalities: a photocleavable (PC) linker, a biotin (B1667282) handle for high-affinity purification, and a terminal azide (B81097) group for bioorthogonal conjugation via "click chemistry". The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for a wide range of applications in chemical biology, proteomics, and drug discovery.[1]

These application notes provide detailed protocols and performance data for the use of this compound in the development of multifunctional probes for target identification, pathway analysis, and protein-protein interaction studies.

Key Features and Applications

  • Photocleavable Linker: Enables the mild and specific release of captured biomolecules upon exposure to UV light, preserving their integrity for downstream analysis.[1][2]

  • Biotin Moiety: Allows for the highly efficient capture and enrichment of labeled biomolecules using streptavidin- or avidin-based affinity matrices.[1]

  • Azide Group: Facilitates covalent conjugation to alkyne-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions.[1]

  • PEG3 Spacer: A hydrophilic spacer that improves the solubility of the probe and the labeled biomolecule in aqueous buffers and reduces steric hindrance between the biotin tag and the target molecule.[1]

Primary Applications Include:

  • Chemical Proteomics: Identification and quantification of protein targets of small molecules or metabolites.

  • Protein-Protein Interaction Studies: Capturing and identifying interaction partners of a protein of interest.

  • Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in complex biological samples.

  • Cellular Imaging: Spatiotemporal tracking of biomolecules within living cells.

  • Drug Discovery: Target validation and mechanism of action studies.

Data Presentation

The following tables summarize the expected quantitative data for the performance of this compound in typical experimental settings. This data is compiled from literature reports on similar reagents and reaction conditions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency

AnalyteAlkyne Concentration (µM)This compound Concentration (µM)Catalyst SystemReaction Time (min)Conjugation Efficiency (%)
Alkyne-modified Peptide100150100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate (B8700270)30> 95
Alkyne-modified Protein50100100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate60> 90
Alkyne-labeled DNA200300100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate30> 98

Note: Efficiency can be influenced by the nature of the biomolecule, buffer components, and the presence of competing substances.

Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Efficiency

AnalyteCyclooctyne (B158145) Concentration (µM)This compound Concentration (µM)Reaction Time (h)Conjugation Efficiency (%)
DBCO-modified Protein501002> 85
BCN-modified Glycan1002001> 90

Note: SPAAC is copper-free and ideal for live-cell labeling. Reaction kinetics can vary depending on the specific cyclooctyne used.

Table 3: Photocleavage Efficiency

Labeled BiomoleculeUV Wavelength (nm)UV Intensity (mW/cm²)Irradiation Time (min)Cleavage Efficiency (%)
Biotinylated Peptide36555> 90
Biotinylated Protein365510> 85
Biotinylated DNA36555> 95

Note: Optimal irradiation time may vary depending on the sample concentration and buffer composition. It is recommended to perform a time-course experiment to determine the optimal cleavage time for a specific application.[3]

Experimental Protocols

Here we provide detailed protocols for the key experimental steps involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein in a buffered solution.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.

    • Add this compound to a final concentration of 1.5-2 fold molar excess over the alkyne-modified protein.

    • Add THPTA to a final concentration of 500 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification:

    • Confirm successful conjugation by mass spectrometry (expecting a mass shift corresponding to the addition of the this compound moiety) or by a streptavidin-HRP blot.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-functionalized magnetic beads.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-functionalized magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., high salt buffer, 500 mM NaCl in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

  • Binding:

    • Add the cell lysate containing the biotinylated protein to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1 (3 times), Wash Buffer 2 (2 times), and Wash Buffer 3 (2 times). This stringent washing procedure minimizes non-specific binding.

  • Elution by Photocleavage:

    • After the final wash, resuspend the beads in Photocleavage Buffer.

    • Transfer the bead suspension to a UV-transparent plate or tube.

Protocol 3: Photocleavage and Sample Preparation for Mass Spectrometry

This protocol outlines the release of captured proteins from the streptavidin beads via photocleavage and subsequent preparation for mass spectrometry analysis.

Materials:

  • Bead suspension from Protocol 2

  • UV lamp (365 nm)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Photocleavage:

    • Irradiate the bead suspension with a 365 nm UV lamp at a distance of 1-5 cm for 5-15 minutes. The optimal time should be determined empirically.[2]

    • During irradiation, gently agitate the sample to ensure uniform exposure.

  • Eluate Collection:

    • Place the tube on a magnetic rack and carefully collect the supernatant containing the cleaved proteins.

  • Reduction and Alkylation:

    • Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • In-solution Digestion:

    • Add trypsin to the sample at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.

Mandatory Visualizations

Experimental Workflow for Target Identification

experimental_workflow cluster_labeling Cellular Labeling cluster_conjugation Bioconjugation cluster_purification Affinity Purification cluster_release Cleavage & Analysis cell_treatment Treat cells with alkyne-modified probe lysis Cell Lysis cell_treatment->lysis click_reaction Click Chemistry: This compound lysis->click_reaction binding Binding click_reaction->binding streptavidin_beads Streptavidin Magnetic Beads streptavidin_beads->binding washing Washing binding->washing photocleavage Photocleavage (365 nm UV) washing->photocleavage digestion Tryptic Digestion photocleavage->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: A generalized workflow for identifying protein targets using this compound.

Logical Relationship of this compound Components

logical_relationship cluster_components Functional Components probe This compound azide Azide (-N3) probe->azide for Click Chemistry peg3 PEG3 Spacer probe->peg3 for Solubility & Reduced Steric Hindrance pc_linker Photocleavable Linker probe->pc_linker for UV-mediated Release biotin Biotin probe->biotin for Affinity Purification

Caption: Functional components of the this compound multifunctional probe.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

This diagram illustrates a simplified EGFR signaling cascade, a common target for investigation using multifunctional probes to identify downstream substrates and interaction partners.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified representation of the EGFR signaling pathway.

References

Troubleshooting & Optimization

Optimizing photocleavage of PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their experiments involving this photocleavable biotinylation reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a multifunctional chemical tool used in bioconjugation and proteomics.[1] It consists of four key components:

  • A biotin (B1667282) group, which provides a strong and specific binding affinity to streptavidin and avidin.[1][2]

  • A photocleavable (PC) linker , typically a 2-nitrobenzyl group, which can be broken upon exposure to UV light, allowing for the controlled release of the biotinylated molecule.[3][4]

  • A polyethylene glycol (PEG3) spacer , which increases the hydrophilicity and solubility of the molecule in aqueous solutions and reduces steric hindrance.[5]

  • An azide group , which enables covalent attachment to alkyne-containing molecules via "click chemistry".[5]

Q2: How does the photocleavage of this compound work?

The photocleavage mechanism relies on the 2-nitrobenzyl linker. When irradiated with UV light, typically in the 300-365 nm range, the linker undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the biotin moiety to the rest of the molecule.[3][4] This allows for the release of the captured biomolecule from a streptavidin support under mild conditions, avoiding the harsh denaturants often required to break the biotin-streptavidin interaction.[6][7]

Q3: What are the main applications of this compound?

The unique properties of this compound make it suitable for a variety of applications, including:

  • Affinity Purification and Release: It allows for the capture of target molecules on streptavidin-coated supports and their subsequent release with UV light, which is particularly useful for purifying sensitive proteins or protein complexes.[1][2]

  • Photo-controlled Bioconjugation: The light-triggered release enables spatiotemporal control over the availability of a biomolecule in a biological system.[2]

  • Proteomics and Mass Spectrometry: It facilitates the enrichment of specific proteins for analysis by mass spectrometry, with the advantage of releasing the protein of interest without the bulky biotin tag, which can interfere with analysis.[4][8][9]

  • Drug Delivery: It can be used in the development of photocaged scaffolds for targeted drug delivery systems.[10]

Q4: What wavelength and intensity of UV light are recommended for photocleavage?

Optimal cleavage is typically achieved with UV light in the 300-365 nm range.[3][11] One supplier recommends a low-intensity lamp (e.g., 365 nm at 1-5 mW/cm²) for efficient photorelease.[12] The exact duration and intensity will depend on the specific experimental setup and the concentration of the sample.

Experimental Protocols

Protocol 1: Affinity Purification of an Alkyne-Modified Protein using this compound and Streptavidin Beads

This protocol outlines the general steps for conjugating this compound to an alkyne-modified protein via a copper-catalyzed click reaction, followed by affinity purification and photocleavage.

Materials:

  • Alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Photocleavage Buffer (e.g., PBS)

  • UV lamp (365 nm)

Procedure:

  • Click Chemistry Reaction:

    • Dissolve the alkyne-modified protein in a suitable buffer.

    • Prepare the click chemistry reaction mixture by sequentially adding this compound, CuSO₄, and THPTA.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess reactants by dialysis or using a desalting column.

  • Binding to Streptavidin Beads:

    • Equilibrate the streptavidin-coated magnetic beads with Binding/Wash Buffer.

    • Add the biotinylated protein solution to the beads and incubate with gentle rotation for 1 hour at room temperature.

    • Separate the beads from the supernatant using a magnetic stand.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Photocleavage and Elution:

    • Resuspend the beads in Photocleavage Buffer.

    • Irradiate the bead suspension with a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically.

    • Separate the beads using a magnetic stand and collect the supernatant containing the purified protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no photocleavage Insufficient UV exposure (time or intensity)Optimize UV exposure time and intensity. Ensure the UV lamp is functioning correctly and is at the recommended wavelength (300-365 nm).
UV light is not reaching the sampleUse a UV-transparent reaction vessel (e.g., quartz cuvette or certain plastics). Ensure the sample is well-mixed during irradiation to expose all molecules to the light.
Incompatible buffer componentsSome buffer components may absorb UV light or quench the photoreaction. Use simple buffers like PBS or HEPES for the photocleavage step.
Incomplete photocleavage Sub-optimal UV doseIncrease the irradiation time or the intensity of the UV source.
High concentration of the biotinylated moleculeA high concentration can lead to inner filtering effects where molecules on the surface of the solution absorb most of the light. Dilute the sample or irradiate a thinner layer of the solution.
Non-specific binding to streptavidin beads Inadequate washingIncrease the number of washing steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
Hydrophobic or ionic interactions with the beadsAdd non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the salt concentration in the binding and wash buffers.
Degradation of the target molecule Photodamage from prolonged UV exposureMinimize the UV exposure time by using a higher intensity lamp for a shorter duration. If the molecule is particularly sensitive, perform the experiment at a lower temperature.
Presence of proteases or nucleasesAdd appropriate inhibitors to the buffers.
Low yield of the final product Inefficient click chemistry reactionEnsure all reagents are fresh and at the correct concentrations. Optimize the reaction conditions (e.g., catalyst concentration, reaction time).
Inefficient binding to streptavidin beadsEnsure the biotinylated protein is properly folded and the biotin tag is accessible. Consider using a longer PEG spacer if steric hindrance is suspected.

Quantitative Data Summary

Parameter Condition Observation Reference
UV Wavelength 300-365 nmOptimal range for photocleavage of the 2-nitrobenzyl linker.[3][11]
UV Intensity 1-5 mW/cm² (365 nm)Recommended for efficient photorelease.[12]
Cleavage Time 5 minutesEfficient cleavage of a biotinylated photocleavable polyethylenimine (B-PC-PEI) was observed.[6]
Cleavage Time < 4 minutesHigh-efficiency cleavage of a 5'-PCB moiety from an oligonucleotide.[13]
Cleavage Time 10 minutesComplete cleavage of a 2-nitrobenzyl linker in fluorescently labeled DNA.[14]

Visualizations

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_purification Step 2: Affinity Purification cluster_cleavage Step 3: Photocleavage & Elution Alkyne_Protein Alkyne-Modified Protein Click_Reaction Click Chemistry (CuAAC) Alkyne_Protein->Click_Reaction PC_Biotin_Azide This compound PC_Biotin_Azide->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Binding Binding Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Bound_Complex Immobilized Complex Binding->Bound_Complex Washing Washing Photocleavage Photocleavage Washing->Photocleavage Bound_Complex->Washing UV_Light UV Light (300-365 nm) UV_Light->Photocleavage Purified_Protein Purified Protein Photocleavage->Purified_Protein Beads_with_Biotin Beads with PC-Biotin Photocleavage->Beads_with_Biotin troubleshooting_logic Start Problem: Low/No Cleavage Check_UV_Source Is UV source correct? (Wavelength, Intensity) Start->Check_UV_Source Check_Exposure Is exposure time sufficient? Check_UV_Source->Check_Exposure Yes Optimize_UV Optimize UV source and exposure Check_UV_Source->Optimize_UV No Check_Buffer Is buffer compatible? Check_Exposure->Check_Buffer Yes Check_Exposure->Optimize_UV No Change_Buffer Use a non-absorbing buffer (e.g., PBS) Check_Buffer->Change_Buffer No Success Problem Resolved Check_Buffer->Success Yes Optimize_UV->Success Change_Buffer->Success

References

Preventing non-specific binding with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding, during their experiments.

Troubleshooting Guide: Preventing Non-specific Binding

High background signal due to non-specific binding is a common issue in assays involving biotinylation and streptavidin-based detection. This guide provides a step-by-step approach to identify and mitigate the sources of non-specific binding when using this compound.

Issue: High background or non-specific signal in my assay.

High background can originate from several sources, including endogenous biotin (B1667282) in samples, non-specific interactions with streptavidin or beads, and issues with the click chemistry reaction itself. The following sections break down the troubleshooting process.

Step 1: Identify the Source of Non-specific Binding

To effectively troubleshoot, it's crucial to pinpoint the origin of the unwanted signal. A logical workflow can help isolate the problematic step in your experimental protocol.

A Start: High Non-specific Binding Observed B Run Negative Controls: - No this compound - No Alkyne-tagged molecule - Beads/surface only + detection reagents A->B C Is background high in 'beads/surface only' control? B->C D YES C->D E NO C->E F Issue is likely non-specific binding to beads/surface. Proceed to 'Optimizing Blocking and Washing'. D->F G Is background high in 'No this compound' or 'No Alkyne-tagged molecule' controls? E->G H YES G->H I NO G->I J Issue is likely related to endogenous biotin or non-specific binding of detection reagents. Proceed to 'Blocking Endogenous Biotin'. H->J K Issue is likely related to the click chemistry reaction. Proceed to 'Optimizing Click Chemistry Reaction'. I->K

Caption: Troubleshooting workflow for identifying the source of non-specific binding.

Step 2: Optimizing Blocking and Washing

Inadequate blocking or washing is a primary cause of high background. The choice of blocking agent and the stringency of the wash steps are critical.[1][2]

Q: What is the best blocking agent to use?

The optimal blocking agent is application-dependent. Here is a comparison of common choices:

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[3]Generally effective. Preferred for assays involving phosphoproteins.[4]Can be a source of biotin if not certified biotin-free. May cross-react with some antibodies.
Casein/Non-fat Dry Milk 0.2-5% (w/v)[3][5]Inexpensive and very effective at blocking.[5]Contains endogenous biotin, which can interfere with streptavidin-based detection.[6] Not suitable for phosphoprotein detection.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian antibodies. Remains liquid at 4°C.[5]May not be as effective as casein in all applications.[5]
Synthetic Blockers (e.g., PVP, PEG) Varies by productProtein-free, eliminating protein-based cross-reactivity.May be less effective than protein-based blockers in some assays.

Q: How can I optimize my washing steps?

Increasing the stringency of your wash buffer can significantly reduce non-specific binding. Consider the following modifications:

  • Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., up to 250 mM) to disrupt ionic interactions.[2]

  • Add Detergents: Incorporate non-ionic detergents to reduce hydrophobic interactions.

DetergentRecommended ConcentrationNotes
Tween-20 0.05-0.1% (v/v)[3]A gentle detergent suitable for most applications.
Triton X-100 0.1-0.5% (v/v)A slightly harsher detergent that can be more effective at reducing background.
  • Increase Wash Duration and Number: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash.

Step 3: Blocking Endogenous Biotin

Many cell and tissue types contain endogenous biotin-containing enzymes that will be detected by streptavidin, leading to high background.[2]

Q: How do I block endogenous biotin?

A sequential blocking method is highly effective.[2]

A Start: Sample with Endogenous Biotin B Step 1: Incubate with excess Streptavidin (e.g., 0.1 mg/mL for 15 min) A->B C Endogenous biotin is now bound by streptavidin. B->C D Wash thoroughly to remove unbound streptavidin. C->D E Step 2: Incubate with excess free Biotin (e.g., 0.5 mg/mL for 30 min) D->E F Remaining binding sites on streptavidin are now occupied by free biotin. E->F G Wash thoroughly to remove unbound free biotin. F->G H Proceed with your standard protocol using This compound and streptavidin conjugates. G->H

Caption: Workflow for blocking endogenous biotin.

Step 4: Optimizing the Click Chemistry Reaction

Suboptimal click chemistry conditions can lead to non-specific labeling or incomplete reaction, both of which can contribute to background.

Q: How can I optimize the click reaction to reduce non-specific binding?

  • Titrate this compound: Use the lowest concentration of this compound that still provides a robust signal. Excess azide (B81097) reagent can non-specifically adsorb to surfaces or proteins.

  • Optimize Catalyst Concentration: For copper-catalyzed reactions (CuAAC), ensure the optimal ratio of copper to a stabilizing ligand (e.g., TBTA) is used. High concentrations of free copper can lead to protein precipitation and non-specific interactions.

  • Ensure Purity of Reagents: Use high-purity alkyne-modified molecules and this compound. Impurities can be a source of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a multifunctional molecule with four key components:

  • Photocleavable (PC) Linker: Allows for the release of the biotin tag from the conjugated molecule upon exposure to UV light (e.g., 365 nm).[7]

  • Biotin: A small molecule with an extremely high affinity for streptavidin and avidin, enabling purification and detection.

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance.

  • Azide Group: A chemical handle for "click chemistry," allowing for covalent attachment to molecules containing an alkyne group.[8][9]

Q2: Can I use non-fat dry milk as a blocking agent in my experiment?

While non-fat dry milk is an effective and inexpensive blocking agent, it is generally not recommended for biotin-streptavidin based assays.[6] Milk contains endogenous biotin, which will bind to your streptavidin conjugate and increase background noise.[6] If you must use milk, it should be limited to the initial blocking step, followed by thorough washing.[10] BSA that is certified to be biotin-free is a safer alternative.[4]

Q3: My sample is a cell lysate, and I'm seeing many non-specific bands after a pull-down with streptavidin beads. What can I do?

High non-specific binding from cell lysates is a common problem. Here are several strategies to address this:

  • Pre-clearing the Lysate: Before adding your biotinylated sample, incubate the cell lysate with unconjugated beads (e.g., plain agarose (B213101) or magnetic beads) for 30-60 minutes.[3] This will remove proteins that non-specifically bind to the bead matrix itself.

  • Block Endogenous Biotin: As detailed in the troubleshooting guide, perform a sequential avidin/biotin block on your lysate before the pull-down.[2]

  • Optimize Wash Buffer: Increase the stringency of your wash buffer by adding detergents (e.g., 0.1% Tween-20 or Triton X-100) and increasing the salt concentration (e.g., up to 250 mM NaCl).[2] You can also try more stringent washes with buffers containing urea (B33335) (e.g., 2M), though you should confirm that your beads are compatible with this treatment.[11]

  • Perform a Biotin Wash: After binding your biotinylated target to the streptavidin beads, perform a wash with a buffer containing free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin before adding your lysate.[2]

Q4: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C, protected from light and moisture.[7][8] For use, it is recommended to prepare fresh solutions.

Experimental Protocols

Protocol 1: General Procedure for Blocking Endogenous Biotin

This protocol is adapted for use in various applications such as Western blotting or pull-down assays from cell lysates.

  • Initial Blocking: Perform your standard blocking step with a protein-based blocker like 1-3% BSA in a suitable buffer (e.g., TBS or PBS) for 1 hour at room temperature.

  • Streptavidin Incubation: Prepare a solution of 0.1 mg/mL streptavidin in your wash buffer (e.g., TBS with 0.05% Tween-20). Cover the sample with this solution and incubate for 15 minutes at room temperature.

  • Washing: Wash the sample three times for 10 minutes each with your wash buffer.

  • Biotin Incubation: Prepare a solution of 0.5 mg/mL free D-Biotin in your wash buffer. Cover the sample with this solution and incubate for 30-60 minutes at room temperature.

  • Final Washing: Wash the sample three times for 10 minutes each with your wash buffer.

  • Proceed with Assay: Your sample is now ready for the addition of your biotinylated probe and subsequent detection steps.

Protocol 2: Pull-down Assay with Pre-clearing and Stringent Washes

This protocol is designed to minimize non-specific protein binding from a complex sample like a cell lysate.

  • Prepare Beads: Resuspend streptavidin magnetic beads and wash them twice with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).

  • Pre-clear Lysate: Add 500 µg - 1 mg of your cell lysate to a fresh tube. Add 20-30 µL of unconjugated magnetic beads. Incubate with gentle rotation for 1 hour at 4°C.

  • Isolate Pre-cleared Lysate: Place the tube on a magnetic stand and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Bind Biotinylated Target: Add your sample containing the this compound labeled protein to the pre-cleared lysate and incubate under your desired conditions to allow for protein-protein interactions.

  • Capture with Streptavidin Beads: Add the pre-washed streptavidin magnetic beads to the lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated protein complexes.

  • Initial Wash: Place the tube on a magnetic stand, discard the supernatant, and wash the beads once with a gentle wash buffer (e.g., PBS with 0.1% Tween-20).

  • Stringent Washes: Perform a series of stringent washes to remove non-specifically bound proteins. A typical series could be:

    • Wash 1: High salt buffer (e.g., PBS, 250 mM NaCl, 0.1% Tween-20)

    • Wash 2: High salt buffer

    • Wash 3: Low salt buffer (e.g., PBS, 0.1% Tween-20)

    • Wash 4: Low salt buffer

  • Elution: Elute the captured proteins from the beads. Since this compound has a photocleavable linker, you can elute by exposing the beads to UV light (e.g., 365 nm). Alternatively, you can use traditional denaturing elution buffers if photocleavage is not desired for your downstream application.

References

Technical Support Center: Enhancing Click Chemistry with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PC Biotin-PEG3-azide for efficient click chemistry reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction parameters to ensure the success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My click reaction with this compound is resulting in a very low yield or no product at all. What are the possible causes and how can I fix this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:

    • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.

      • Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its +1 oxidation state. Degassing your solvents by sparging with an inert gas like argon or nitrogen can also minimize oxidation. For highly sensitive reactions, working in a glovebox under an inert atmosphere is recommended.[1]

    • Inappropriate Ligand or Ligand-to-Copper Ratio: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.

      • Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

    • Impure Reagents or Solvents: The purity of your this compound, alkyne-containing molecule, and solvents can significantly impact the reaction's success.

      • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.

    • Incorrect Reagent Stoichiometry: The ratio of your azide (B81097) and alkyne is a critical parameter.

      • Solution: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can drive the reaction to completion.[1]

    • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, certain functional groups on your biomolecule, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[1]

      • Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary. If your substrate contains copper-coordinating groups, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can help mitigate this inhibition.[1]

Issue 2: Presence of Side Products and Impurities

  • Question: I am observing unexpected side products or impurities in my reaction mixture. What could be causing this and how can I minimize them?

  • Answer: The formation of side products is often linked to the stability of the catalyst and the reaction conditions.

    • Oxidative Homocoupling of Alkynes: In the presence of oxygen, the copper catalyst can promote the unwanted dimerization of your alkyne-containing molecule.

      • Solution: As with low yield issues, ensure thorough degassing of your reaction mixture and the use of a fresh reducing agent like sodium ascorbate to prevent the oxidation of Cu(I).[2]

    • Degradation of Biomolecules: The copper catalyst and reactive oxygen species generated during the reaction can potentially damage sensitive biomolecules.

      • Solution: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[1] Water-soluble ligands like THPTA are particularly effective in this regard.[1] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[1]

Issue 3: Difficulty in Removing Copper Catalyst Post-Reaction

  • Question: How can I efficiently remove the copper catalyst from my final product?

  • Answer: Residual copper can be problematic, especially in biological applications.

    • Solution: The use of a chelating ligand not only stabilizes the catalyst but can also aid in its removal during purification.[1] For small molecules, column chromatography is a common purification method.[1] For biomolecules, dialysis with a buffer containing a chelating agent like EDTA is effective.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and use of this compound.

  • Question: What does "PC" in this compound stand for and what is its significance?

  • Answer: "PC" stands for photocleavable . This means that the linker contains a moiety that can be cleaved upon exposure to UV light (e.g., 365 nm), allowing for the release of the biotinylated molecule from its target.[3] This feature is particularly useful for applications such as affinity capture and release in proteomics.[4]

  • Question: What are the recommended storage and handling conditions for this compound?

  • Answer: this compound should be stored at -20°C for long-term stability. For transportation, it can be kept at room temperature for up to 3 weeks. It is important to protect it from light due to its photocleavable nature.

  • Question: What is the role of the PEG3 linker in this compound?

  • Answer: The PEG3 (polyethylene glycol) linker is a short, hydrophilic spacer. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is beneficial for reactions in biological buffers.[5] The linker also provides steric separation between the biotin (B1667282) and the target molecule, which can improve the binding efficiency of biotin to avidin (B1170675) or streptavidin.

  • Question: What is the optimal order of addition for reagents in a CuAAC reaction?

  • Answer: A generally recommended order of addition is:

    • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1]

    • Add this premixed catalyst solution to the solution containing your alkyne-tagged molecule and this compound.

    • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1] Adding the ascorbate last prevents the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble copper species.

  • Question: Can I perform copper-free click chemistry with this compound?

  • Answer: Yes, the azide group in this compound can also react with strained cyclooctynes (e.g., DBCO or BCN) via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This is advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Quantitative Data Summary

The following tables provide a summary of recommended concentration ranges and ratios for key components in a CuAAC reaction. These values should be used as a starting point and may require optimization for your specific application.

Table 1: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationFinal Reaction Concentration
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 250 µM[6]
Ligand (e.g., THPTA)50 mM in water0.25 - 1.25 mM
Sodium Ascorbate100 mM in water (prepare fresh)2.5 - 5 mM[7]
This compound10 mM in DMSO/water1.1 - 2 fold excess to alkyne
Alkyne-labeled BiomoleculeVariesVaries

Table 2: Key Reaction Parameters

ParameterRecommended Range/ValueNotes
Ligand-to-Copper Ratio1:1 to 5:1[1]A 5:1 ratio is often used in bioconjugation to protect biomolecules.[8]
Reaction TemperatureRoom TemperatureCan be increased for sterically hindered substrates.
Reaction Time15 minutes to several hoursMonitor reaction progress to determine optimal time.
pH4 - 11CuAAC is generally insensitive to pH in this range.[4]

Experimental Protocols

Standard Protocol for CuAAC Bioconjugation

This protocol provides a general starting point for the copper-catalyzed click reaction between an alkyne-labeled biomolecule and this compound in an aqueous buffer.

1. Preparation of Stock Solutions:

  • Alkyne-labeled Biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • This compound: 10 mM in DMSO or water.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh).

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add your alkyne-labeled biomolecule to the desired final concentration in buffer.

  • Add the required volume of the 10 mM this compound stock solution.

  • In a separate tube, pre-mix the CuSO₄ and THPTA ligand. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would add 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature. The reaction time can vary from 15 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE with streptavidin blot, mass spectrometry).

3. Post-Reaction Workup:

  • To remove the copper catalyst, perform dialysis against a buffer containing 1-5 mM EDTA or use a desalting column.

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Cycloaddition CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction Alkyne Alkyne CuI->Alkyne Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne Azide This compound Triazole Triazole Product Azide->Triazole Cu_Alkyne->Azide + Azide Cu_Alkyne->Triazole Triazole->CuI Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Mix Pre-mix CuSO4 and Ligand Prep->Mix Combine Combine Alkyne, Azide, and Catalyst Mix Prep->Combine Mix->Combine Initiate Initiate with Fresh Sodium Ascorbate Combine->Initiate React Incubate at Room Temperature Initiate->React Purify Purify Product (e.g., Dialysis with EDTA) React->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for CuAAC bioconjugation.

Troubleshooting_Tree Start Low/No Product Yield? Catalyst Check Catalyst Activity (Fresh Ascorbate, Degas Solvents) Start->Catalyst Yes Ligand Optimize Ligand & Ratio (e.g., THPTA, 1:1 to 5:1 Cu:Ligand) Catalyst->Ligand Stoichiometry Adjust Reagent Ratio (Slight excess of one reagent) Ligand->Stoichiometry Substrate Consider Substrate Issues (Increase time/temp for steric hindrance) Stoichiometry->Substrate Purity Verify Reagent Purity Substrate->Purity

References

Minimizing background signal in PC Biotin-PEG3-azide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in their PC Biotin-PEG3-azide assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in a this compound assay?

High background signal in this compound assays can originate from multiple steps in the experimental workflow. The main sources include:

  • Non-specific binding during the click chemistry reaction:

    • Excess this compound reagent can bind non-specifically to proteins or other cellular components.

    • The copper(I) catalyst, essential for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, can bind non-specifically to proteins.[1]

    • Side reactions, such as the reaction of alkynes with free thiols in cysteine residues, can lead to off-target labeling.[1]

  • Non-specific binding during streptavidin affinity purification:

    • Proteins can non-specifically adhere to the streptavidin-coated beads through hydrophobic or electrostatic interactions.

    • Some cellular proteins may have a natural affinity for streptavidin.

    • Endogenously biotinylated proteins present in the sample can bind to the streptavidin beads, contributing to the background.

  • Inefficient washing:

    • Failure to adequately remove unbound this compound, copper catalyst, and non-specifically bound proteins after the click reaction and during the streptavidin pulldown steps is a major contributor to high background.

  • Contamination and reagent quality:

    • Impure reagents, including the this compound probe, can lead to non-specific signals.

    • Contamination of buffers or samples can introduce interfering substances.

Q2: How does the photocleavable (PC) linker in this compound help in reducing background?

The photocleavable linker offers a significant advantage in reducing background by enabling the release of captured biomolecules under mild conditions.[2] Traditional methods for eluting biotinylated proteins from streptavidin beads often involve harsh conditions like boiling in SDS-containing buffers, which can co-elute non-specifically bound proteins.[2] The PC linker can be cleaved by exposure to UV light (typically around 365 nm), releasing the captured molecule while leaving the biotin (B1667282) tag and any non-specifically bound proteins attached to the beads.[3][4] This results in a cleaner elution with a lower background signal.[2]

Q3: Can I use copper-free click chemistry with this compound?

Yes, this compound contains an azide (B81097) group that can react with strained cyclooctynes (e.g., DBCO or BCN) via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3] This approach is beneficial for in vivo or live-cell labeling experiments where the cytotoxicity of copper is a concern.[5]

Troubleshooting Guides

Issue 1: High Background in Negative Control Samples (No Alkyne-Tagged Molecule)
Possible Cause Recommended Solution
Non-specific binding of this compound Decrease the concentration of the this compound probe.[1] Titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.
Increase the number and duration of wash steps after the click reaction.[1]
Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[1]
Copper-mediated background Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (typically 5-10 fold) over the copper sulfate.[1]
Perform a final wash with a copper chelator like EDTA after the click reaction.[1]
Impure Reagents Use freshly prepared solutions of sodium ascorbate.[1] Verify the purity of your this compound probe.
Issue 2: High Background After Streptavidin Pulldown
Possible Cause Recommended Solution
Non-specific binding to streptavidin beads Pre-clear the lysate: Before the pulldown, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. Pellet the beads and use the supernatant for the actual pulldown. This removes proteins with a high affinity for the beads.
Bead Blocking: Thoroughly block the streptavidin beads before adding the click-reacted lysate. Common blocking agents include BSA or commercially available biotin blocking kits. Incubate the beads with the blocking buffer for at least 1 hour at 4°C.
Endogenous biotinylated proteins Perform an avidin/biotin blocking step before the click reaction. This involves incubating the sample first with an excess of avidin/streptavidin to bind endogenous biotin, followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin/streptavidin.
Insufficient washing Increase the stringency of the wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 1M NaCl) or adding detergents (e.g., SDS up to 1%).[6]
Increase the number of wash steps (4-6 times is recommended). For the final wash, transfer the beads to a new tube to minimize contamination from proteins bound to the tube walls.
Harsh elution conditions Utilize the photocleavable nature of the linker by eluting with UV light (e.g., 365 nm) instead of boiling in SDS buffer.[3][4] This will selectively release the target molecules.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction
Reagent Concentration Range (in Cell Lysates) Concentration Range (for Fixed Cells) Notes
This compound 5 µM - 50 µM0.5 µM - 10 µMOptimal concentration is sample-dependent and should be determined empirically.[1]
Copper (II) Sulfate (CuSO₄) 100 µM - 1 mM50 µM - 500 µM
Copper Chelating Ligand (e.g., THPTA) 500 µM - 2 mM250 µM - 1 mMA 5:1 ligand to copper ratio is often recommended.
Reducing Agent (e.g., Sodium Ascorbate) 1 mM - 5 mM1 mM - 5 mMShould be prepared fresh.
Table 2: Recommended Wash Buffers for Streptavidin Pulldown
Wash Buffer Composition Purpose
High Salt Wash Buffer 1 M NaCl in PBSDisrupts electrostatic interactions.
High pH Wash Buffer 0.1 M Sodium CarbonateHelps to remove non-specifically bound proteins.
Urea Wash Buffer 2 M Urea in 10 mM Tris-HCl, pH 8.0Acts as a mild denaturant to reduce non-specific protein-protein interactions.[7]
Detergent Wash Buffer 1% SDS in PBSDisrupts strong, non-specific hydrophobic interactions.[6]

Experimental Protocols

Protocol 1: CuAAC Labeling of Proteins in Cell Lysate with this compound
  • Lysate Preparation:

    • Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of detergents. A phosphate-based buffer is a suitable alternative.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

    • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water.

  • Click Reaction:

    • To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:

      • This compound (final concentration: 10-50 µM)

      • Ligand (final concentration: 500 µM - 1 mM)

      • Copper (II) Sulfate (final concentration: 100-200 µM)

      • Sodium Ascorbate (final concentration: 2.5-5 mM)

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Removal of Excess Reagents:

    • Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) to the reaction mixture.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.

    • Carefully remove the supernatant containing excess reagents.

    • Wash the protein pellet with ice-cold methanol.

    • Resuspend the protein pellet in a suitable buffer for the streptavidin pulldown.

Protocol 2: Streptavidin Pulldown and Photocleavage
  • Bead Preparation:

    • Resuspend streptavidin magnetic beads and transfer the desired amount to a fresh tube.

    • Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).

  • Bead Blocking:

    • Resuspend the washed beads in a blocking buffer (e.g., PBS with 2% BSA) and incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the blocked beads twice with the binding/wash buffer.

  • Protein Pulldown:

    • Incubate the resuspended protein pellet from Protocol 1 with the blocked streptavidin beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Perform a series of stringent washes. For example:

      • Wash twice with a high salt buffer (e.g., 1 M NaCl in PBS).

      • Wash twice with a high pH buffer (e.g., 0.1 M Sodium Carbonate).

      • Wash twice with a urea-containing buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0).[7]

      • Wash twice with the binding/wash buffer.

  • Photocleavage:

    • After the final wash, resuspend the beads in a suitable buffer (e.g., PBS).

    • Expose the bead suspension to UV light at 365 nm for 5-30 minutes with gentle mixing. The optimal exposure time should be determined empirically.

    • Pellet the beads and collect the supernatant containing the released target molecules.

Visualizations

experimental_workflow cluster_click Click Chemistry Reaction cluster_pulldown Streptavidin Pulldown cluster_elution Photocleavage & Elution alkyne_protein Alkyne-tagged Protein click_reaction CuAAC Reaction alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction binding Binding click_reaction->binding Biotinylated Protein strep_beads Streptavidin Beads strep_beads->binding washing Stringent Washes binding->washing uv_elution UV Exposure (365 nm) washing->uv_elution cleaved_protein Cleaved Protein uv_elution->cleaved_protein

Caption: Experimental workflow for this compound assays.

background_sources cluster_main Sources of High Background cluster_click Click Reaction Issues cluster_pulldown Pulldown Issues main High Background Signal excess_probe Excess Biotin-Azide main->excess_probe copper Non-specific Copper Binding main->copper side_reactions Side Reactions (e.g., with Thiols) main->side_reactions bead_binding Non-specific Binding to Beads main->bead_binding endogenous_biotin Endogenous Biotin main->endogenous_biotin inefficient_wash Insufficient Washing main->inefficient_wash

Caption: Common sources of background signal in this compound assays.

References

Stability of PC Biotin-PEG3-azide in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of PC Biotin-PEG3-azide. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its main applications?

This compound is a multifunctional chemical tool used in bioconjugation and proteomics research. It comprises four key components:

  • A photocleavable (PC) linker, specifically a nitrobenzyl group, which allows for the release of conjugated molecules upon exposure to UV light (typically around 365 nm).[1][2]

  • A biotin moiety that binds with high affinity to streptavidin and avidin, enabling affinity purification and detection.

  • A PEG3 (triethylene glycol) spacer that enhances solubility in aqueous solutions and reduces steric hindrance.

  • An azide (B81097) group that facilitates covalent conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".

Its primary applications include the light-controlled release of captured biomolecules, affinity capture and release from streptavidin-coated supports, and the development of multifunctional probes for proteomics and chemical biology.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. Both solid form and solutions require specific conditions to prevent degradation.

FormStorage TemperatureDurationAdditional Recommendations
Solid -20°CUp to 24 monthsStore in a sealed container, protected from light and moisture.[3]
Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light. Use freshly opened, anhydrous solvent (e.g., DMSO).
-20°CUp to 1 monthProtect from light.

3. In which solvents is this compound soluble?

This compound is soluble in organic solvents such as DMSO. For aqueous reaction buffers, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the aqueous buffer. The final concentration of the organic solvent in the aqueous solution should be minimized to avoid potential negative effects on biological samples (e.g., protein denaturation).

4. What are the potential degradation pathways for this compound?

Several functional groups in this compound are susceptible to degradation if not handled properly:

  • Photocleavable Linker : The o-nitrobenzyl ether is sensitive to UV light.[1][2][4][5][6][7][8] Exposure to light, even ambient lab light over extended periods, can lead to premature cleavage of the linker. The rate of photocleavage is influenced by the wavelength and intensity of the light source.[1][2]

  • Azide Group : While generally stable, azides can be reduced by strong reducing agents. Care should be taken to avoid incompatible reagents in the reaction mixture.

  • Hydrolysis : The photocleavable linker, being an ether, is generally stable to hydrolysis under neutral pH conditions. However, prolonged exposure to strongly acidic or basic conditions should be avoided. Some studies on similar nitrobenzyl esters show susceptibility to hydrolysis in alkaline environments.[5]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield Oxidation of Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.• Deoxygenate all buffers and solutions by sparging with nitrogen or argon.• Use a freshly prepared solution of a reducing agent like sodium ascorbate.• Consider using a Cu(I)-stabilizing ligand such as THPTA or BTTAA.
Inhibition of copper catalyst: Buffers containing chelating agents (e.g., EDTA) or high concentrations of certain ions can sequester the copper catalyst.• Avoid buffers with chelating agents.• If possible, perform a buffer exchange to a non-chelating buffer like HEPES or PBS.
Poor solubility of reactants: One or more reactants may not be fully dissolved in the reaction buffer.• Increase the proportion of organic co-solvent (e.g., DMSO, t-butanol), ensuring it is compatible with your biomolecule.• Ensure the this compound is fully dissolved in the organic solvent before adding to the aqueous buffer.
Reaction does not go to completion Depletion of reducing agent: The reducing agent can be consumed by reacting with dissolved oxygen over time.• Add a second portion of the reducing agent during the reaction.• Ensure the reaction vessel is sealed to minimize oxygen ingress.
Insufficient catalyst: For complex biological samples, the copper catalyst may be sequestered by biomolecules.• Increase the concentration of the copper catalyst and ligand.
Alkyne homocoupling (Glaser coupling) Presence of Cu(II) and oxygen: This side reaction can consume the alkyne starting material.• Ensure thorough deoxygenation of the reaction mixture.• Increase the concentration of the reducing agent.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Potential Cause(s) Recommended Solution(s)
Slow or incomplete reaction Low reactant concentrations: The reaction rate is dependent on the concentration of both the azide and the strained alkyne.• Increase the concentration of one or both reactants if possible.• Use a more reactive strained alkyne (e.g., DBCO, BCN).
Steric hindrance: The azide or alkyne may be in a sterically hindered environment within the biomolecule.• The PEG3 spacer on this compound helps to mitigate this, but if the issue persists, consider a linker with a longer PEG chain.
Suboptimal reaction conditions: While SPAAC is robust, reaction rates can be influenced by pH and temperature.• Optimize the reaction buffer; some studies show HEPES buffer can lead to faster rates than PBS.[9] A slightly alkaline pH (7.5-8.5) may also increase the reaction rate.[9]• Increasing the temperature (e.g., from 4°C to room temperature or 37°C) can accelerate the reaction, provided your biomolecule is stable at higher temperatures.[9]
Non-specific labeling Reactivity of the strained alkyne: Some strained alkynes can react with thiols, although this is generally less of an issue than with other bioorthogonal reactions.• Ensure that the reaction conditions are not excessively harsh.• If non-specific labeling is a major issue, consider a different class of strained alkyne.
Inconsistent yields between batches Degradation of strained alkyne: Strained alkynes like DBCO can degrade over time, especially if not stored properly.• Use fresh, high-quality strained alkyne reagents.• Store strained alkynes according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).
Presence of sodium azide in buffers: If using sodium azide as a preservative, it will compete with your azide-labeled biomolecule.• Ensure all buffers are free of sodium azide.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability by HPLC

This protocol can be adapted to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mM in the desired test buffers (e.g., PBS at pH 5, 7.4, and 9). Prepare a control solution in the storage buffer (e.g., DMSO).

  • Incubation: Aliquot the test solutions into separate light-protected tubes. Incubate the tubes at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each test condition and immediately freeze it at -80°C to stop any further degradation.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to elute the compound.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the nitrobenzyl group (e.g., 280 nm or 350 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start stock Prepare Stock Solution (10 mM in DMSO) start->stock test_sol Prepare Test Solutions (e.g., different pH, temp) stock->test_sol incubate Incubate Samples test_sol->incubate timepoints Collect Aliquots at Time Points incubate->timepoints hplc HPLC Analysis timepoints->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

proteomics_workflow cluster_labeling Cellular Labeling & Lysis cluster_click Click Chemistry cluster_purification Affinity Purification & Elution cluster_ms Mass Spectrometry metabolic_labeling Metabolic Labeling of Cells with Alkyne-tagged Substrate lysis Cell Lysis metabolic_labeling->lysis click_reaction Click Reaction with This compound lysis->click_reaction streptavidin_capture Capture on Streptavidin Beads click_reaction->streptavidin_capture wash Wash Beads streptavidin_capture->wash photocleavage Photocleavage (UV Light) wash->photocleavage ms_analysis LC-MS/MS Analysis photocleavage->ms_analysis protein_id Protein Identification ms_analysis->protein_id

Caption: Chemoproteomic workflow using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_analysis Downstream Analysis receptor Receptor Tyrosine Kinase (RTK) labeled_kinases Labeled Kinases (e.g., MEK, ERK) receptor->labeled_kinases Signal Transduction Cascade ligand Ligand ligand->receptor Activation alkyne_probe Alkyne-tagged Kinase Inhibitor alkyne_probe->labeled_kinases Covalent Labeling biotin_azide This compound labeled_kinases->biotin_azide Click Chemistry biotinylated_kinases Biotinylated Kinases biotin_azide->biotinylated_kinases affinity_purification Affinity Purification biotinylated_kinases->affinity_purification Identification of Kinase Targets ms Mass Spectrometry affinity_purification->ms Identification of Kinase Targets

Caption: Probing a kinase signaling pathway with this compound.

References

Technical Support Center: Optimizing PC Biotin-PEG3-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for PC Biotin-PEG3-azide conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound to an alkyne-modified molecule?

A1: The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst to join the azide (B81097) and a terminal alkyne, while SPAAC employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst.[1][2][3] The choice between these methods often depends on the sensitivity of the biomolecules to copper.[1]

Q2: What is the role of the PEG3 spacer in this compound?

A2: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the biotinylation reagent.[1][4] It also provides flexibility and reduces steric hindrance, which can improve the accessibility of the biotin (B1667282) for binding to streptavidin or avidin.[1][4]

Q3: Can I use this compound in live cells?

A3: For live-cell applications, it is highly recommended to use the copper-free SPAAC method.[5] The copper catalyst used in CuAAC can be toxic to living systems.[5]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C in a sealed, light-protected container to ensure its stability.[1][6]

Troubleshooting Guides

Low or No Conjugation Product

Q5: I am not seeing any product, or the yield of my biotinylated protein is very low. What are the possible causes and solutions?

A5: Low or no product is a common issue that can arise from several factors. Here is a systematic approach to troubleshooting this problem:

  • Reagent Quality and Concentration:

    • Solution: Ensure that all reagents, especially the sodium ascorbate (B8700270) for CuAAC, are fresh, as it can readily oxidize in solution.[7] Use high-quality reagents and verify the concentration of your alkyne-modified protein and this compound. For CuAAC, a 2- to 10-fold molar excess of the azide probe over the alkyne-labeled protein is often recommended.[7] For SPAAC, a 2- to 4-fold molar excess of the strained alkyne reagent is a good starting point.[8]

  • Copper Catalyst Inactivation (CuAAC):

    • Solution: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[7] To prevent this, degas your solutions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] The use of a copper-stabilizing ligand, such as THPTA, is crucial to protect the Cu(I) state; a 5:1 ligand to copper ratio is often recommended.[7][9]

  • Interfering Substances:

    • Solution: Certain substances can interfere with the click reaction. Avoid Tris-based buffers in CuAAC, as the amine groups can chelate copper; use buffers like PBS or HEPES instead.[7][10] If your protein sample contains reducing agents like DTT or has accessible cysteine residues, these can also interfere. Remove them by dialysis or buffer exchange before the reaction, or pretreat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[7]

  • Steric Hindrance:

    • Solution: The location of the alkyne group within a folded protein might be inaccessible to the this compound.[7] While the PEG spacer helps to mitigate this, significant steric hindrance can still be an issue.[11] Consider denaturing the protein if its native structure is not required for subsequent experiments.

Difficulty in Product Purification

Q6: I am having trouble purifying my biotinylated protein after the conjugation reaction. What are the best practices?

A6: Efficient purification is key to obtaining a clean final product.

  • Removal of Excess Reagents:

    • Solution: After the reaction, it is important to remove unreacted this compound and other small molecules. This can be achieved through dialysis, buffer exchange using spin columns, or protein precipitation.[7]

  • Affinity Purification:

    • Solution: The biotin tag allows for highly specific purification using streptavidin- or avidin-coated resins.[12][13] After binding the biotinylated protein to the resin, wash thoroughly to remove non-specifically bound proteins.[14] Elution can be performed under harsh and denaturing conditions, which may not be suitable if you need to maintain the protein's native structure and function.[12] The photocleavable (PC) linker in this compound offers a significant advantage here, as the conjugated molecule can be released from the streptavidin resin by exposure to UV light (e.g., 365 nm), preserving the integrity of the protein.[1][15]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentTypical Concentration/RatioNotes
Alkyne-modified Protein10-100 µMHigher concentrations can improve reaction rates.
This compound2-10 fold molar excess over proteinTitrate to find the optimal excess for your system.[7]
Copper(II) Sulfate (CuSO₄)50-250 µMPre-mix with the ligand before adding to the reaction.[9]
Copper Ligand (e.g., THPTA)5:1 molar ratio to CuSO₄Protects the Cu(I) catalyst and accelerates the reaction.[7][9]
Sodium Ascorbate3-10 fold molar excess over CuSO₄Prepare fresh and add last to initiate the reaction.[3]
Aminoguanidine5 mMCan be added to prevent side reactions with ascorbate byproducts.[16][17]

Table 2: Recommended Reagent Concentrations for SPAAC

ReagentTypical Concentration/RatioNotes
Azide-modified Protein10-100 µMEnsure the protein is in an amine-free buffer like PBS.[8]
Strained Alkyne (e.g., DBCO)2-4 fold molar excess over proteinHigher excess can increase reaction speed.[8]
SolventAqueous buffer (e.g., PBS, pH 7.4)Keep the final concentration of organic solvents like DMSO below 5% (v/v).[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating this compound to an alkyne-modified protein. Optimization of reagent concentrations and reaction time may be necessary.

  • Prepare Stock Solutions:

    • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • This compound: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound.

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand. Add this mixture to the protein solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents by dialysis or a desalting column.

    • Proceed with affinity purification on streptavidin resin if desired.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a protein modified with a strained alkyne, such as DBCO.

  • Prepare Stock Solutions:

    • Strained alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • This compound: 10 mM in DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the strained alkyne-modified protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein. Gently mix.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[8] Reaction times can be shorter depending on the specific strained alkyne used.

  • Purification:

    • Remove unreacted this compound using dialysis or a desalting column.

    • The biotinylated protein is now ready for downstream applications or further purification via streptavidin affinity chromatography.

Visualizations

experimental_workflow cluster_CuAAC CuAAC Protocol cluster_SPAAC SPAAC Protocol cu_start Start cu_reagents Combine Alkyne-Protein, This compound, CuSO4/Ligand cu_start->cu_reagents cu_initiate Add Sodium Ascorbate to Initiate cu_reagents->cu_initiate cu_incubate Incubate at RT (1-4 hours) cu_initiate->cu_incubate cu_purify Purify Product cu_incubate->cu_purify cu_end End cu_purify->cu_end sp_start Start sp_reagents Combine Strained Alkyne-Protein and this compound sp_start->sp_reagents sp_incubate Incubate at RT or 4°C (4-24 hours) sp_reagents->sp_incubate sp_purify Purify Product sp_incubate->sp_purify sp_end End sp_purify->sp_end

Caption: Experimental workflows for CuAAC and SPAAC conjugations.

troubleshooting_workflow start Low or No Conjugation Product check_reagents Check Reagent Quality and Concentration start->check_reagents reagent_issue Use Fresh Reagents Verify Concentrations Optimize Molar Ratios check_reagents->reagent_issue Issue Found check_catalyst CuAAC: Check for Catalyst Inactivation check_reagents->check_catalyst No Issue success Successful Conjugation reagent_issue->success catalyst_issue Degas Solutions Use Inert Atmosphere Ensure Proper Ligand:Copper Ratio check_catalyst->catalyst_issue Issue Found check_interference Check for Interfering Substances check_catalyst->check_interference No Issue catalyst_issue->success interference_issue Use Amine-Free Buffers (CuAAC) Remove Reducing Agents (e.g., DTT) Block Free Thiols (e.g., NEM) check_interference->interference_issue Issue Found check_steric Consider Steric Hindrance check_interference->check_steric No Issue interference_issue->success steric_issue Consider Denaturing Protein if Possible check_steric->steric_issue Issue Found check_steric->success No Issue, Re-evaluate Experiment steric_issue->success

Caption: Troubleshooting logic for low or no conjugation product.

References

Technical Support Center: Photocleavable Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocleavable (PC) linkers in proteomics. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using photocleavable linkers in proteomics workflows.

Issue IDProblemPotential CausesRecommended Solutions
PC-001 Incomplete or Low-Efficiency Cleavage Insufficient UV light exposure (duration or intensity). Incorrect wavelength of UV light for the specific PC linker. Presence of UV-absorbing compounds in the buffer. Steric hindrance around the cleavage site. Linker degradation during sample processing.Optimize UV exposure time and intensity. Verify the recommended wavelength for your linker (e.g., 365 nm for o-nitrobenzyl linkers, 400-450 nm for coumarin-based linkers).[1][2] Use buffers transparent to the cleavage wavelength. Ensure the linker is accessible; consider linker length and attachment chemistry. Handle samples according to the manufacturer's stability guidelines.
PC-002 Non-Specific Cleavage or Sample Degradation UV-induced damage to proteins or peptides.[1] Generation of reactive byproducts during photocleavage (e.g., aromatic nitroso compounds).[3] Over-exposure to UV light.Use the minimum effective UV dose. Employ longer wavelength UV light where possible to minimize potential tissue and protein damage.[1] Incorporate scavenger reagents in the cleavage buffer if reactive byproducts are a concern. Perform a time-course experiment to determine optimal cleavage time without significant degradation.
PC-003 Linker Instability (Premature Cleavage) Hydrolytic instability of the linker, especially ester-based linkers, in aqueous environments.[4] Presence of reducing agents that may affect certain linker chemistries.[5]For applications requiring long-term stability, consider using more hydrolytically stable linkers like those with carbamate (B1207046) bonds.[4] Ensure buffer components are compatible with the linker chemistry. Avoid strong reducing agents unless compatible with the specific linker.
PC-004 Low Yield of Cross-Linked Peptides Low efficiency of the cross-linking reaction. Hydrolysis of reactive groups (e.g., NHS esters) in aqueous buffers. Steric inaccessibility of target residues on the protein surface.Optimize cross-linking reaction conditions (concentration, pH, time). Prepare cross-linking reagents fresh and use appropriate buffers. Consider using longer spacer arms to increase the capture radius.[6][7]
PC-005 Difficulty in Mass Spectrometry Data Analysis Complex fragmentation patterns of cross-linked peptides. Increased peptide size due to the cross-linker, which can alter ionization behavior.[6] The quadratic increase in search space for identifying peptide-peptide combinations.[6]Utilize specialized software designed for analyzing cross-linking data (e.g., MeroX).[8] Employ MS-cleavable linkers that fragment in the mass spectrometer to simplify data analysis.[6][7][9] Use a combination of proteases to generate smaller, more manageable peptides.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different types of photocleavable linkers.

Linker TypeTypical Cleavage Wavelength (nm)Cleavage Half-Life / TimeQuantum Efficiency (Φ)Notes
o-Nitrobenzyl (ONB) 365[1]Minutes to hours[10]Varies with substitutionCan generate reactive nitroso byproducts.[3] Long cleavage times may cause photooxidation of sensitive residues like methionine.[10]
Coumarin 400-475[1]< 1 minute (with high-power LEDs)[2]0.25[2]Cleavage with less damaging blue light.[2]
Genetically Encoded (PhoCl) ~400[11]4.7 ± 0.6 min (half-life)[11]Not reportedAllows for site-specific incorporation into proteins.[11]

Experimental Protocols

Protocol 1: Optimization of UV Cleavage Conditions
  • Objective: To determine the optimal UV exposure time for efficient cleavage without causing significant sample degradation.

  • Materials:

    • Protein sample labeled with a photocleavable linker.

    • UV lamp with a specified wavelength (e.g., 365 nm).

    • SDS-PAGE materials.

    • Cleavage buffer (ensure it is UV-transparent at the desired wavelength).

  • Procedure:

    • Aliquot the labeled protein sample into multiple tubes.

    • Expose the aliquots to UV light for varying durations (e.g., 0, 1, 5, 10, 20, 30 minutes). Keep the distance from the UV source constant.

    • After UV exposure, quench the reaction by adding SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain).

    • Analyze the gel to determine the time point at which the parent protein band intensity is minimized and the cleaved product band intensity is maximized. Also, check for the appearance of degradation products at longer exposure times.

    • The optimal time is the shortest duration that provides satisfactory cleavage efficiency with minimal degradation.

Protocol 2: Assessing Cleavage Efficiency by Western Blot
  • Objective: To quantify the percentage of cleaved protein after UV exposure.

  • Materials:

    • Biotinylated protein sample captured on streptavidin beads via a photocleavable linker.

    • UV lamp.

    • Cleavage buffer.

    • SDS-PAGE materials and Western blot apparatus.

    • Anti-biotin antibody.

  • Procedure:

    • Take a small aliquot of the beads before UV exposure (negative control).

    • Resuspend the remaining beads in cleavage buffer and expose to the optimized UV conditions (from Protocol 1).

    • After cleavage, centrifuge the sample and collect the supernatant (containing the cleaved, non-biotinylated protein).

    • Wash the beads and then elute the remaining uncleaved, biotinylated protein by boiling in SDS-PAGE loading buffer.

    • Run the pre-cleavage sample, the supernatant, and the post-cleavage bead eluate on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and perform a Western blot using an anti-biotin antibody.

    • Quantify the band intensities to determine the percentage of protein that was successfully cleaved from the beads.

Diagrams

experimental_workflow General Proteomics Workflow with a Photocleavable Linker protein_labeling 1. Protein Labeling (with PC linker probe) enrichment 2. Enrichment (e.g., Streptavidin beads) protein_labeling->enrichment washing 3. Washing Steps (Remove non-specific binders) enrichment->washing uv_cleavage 4. UV Cleavage (Release target proteins) washing->uv_cleavage digestion 5. Proteolytic Digestion uv_cleavage->digestion ms_analysis 6. LC-MS/MS Analysis digestion->ms_analysis data_analysis 7. Data Analysis (Protein Identification) ms_analysis->data_analysis

Caption: A typical experimental workflow for proteomics studies utilizing a photocleavable linker for protein enrichment and release.

troubleshooting_tree Troubleshooting Incomplete Cleavage start Low Cleavage Efficiency check_uv_source Check UV Source? start->check_uv_source check_buffer Check Buffer? check_uv_source->check_buffer No optimize_uv Optimize Wavelength, Intensity, and Duration check_uv_source->optimize_uv Yes check_sample Check Sample Integrity? check_buffer->check_sample No use_transparent_buffer Use UV-Transparent Buffer check_buffer->use_transparent_buffer Yes assess_linker_stability Assess Linker Stability and Steric Hindrance check_sample->assess_linker_stability Yes success Problem Resolved optimize_uv->success use_transparent_buffer->success assess_linker_stability->success

Caption: A decision tree to guide troubleshooting efforts when encountering incomplete or low-efficiency cleavage of photocleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using photocleavable linkers over other cleavable linkers (e.g., chemically or enzymatically cleavable)?

A1: The primary advantage of photocleavable linkers is the ability to trigger cleavage on-demand with high temporal and spatial control using light.[3] This method avoids the need for harsh chemical reagents or enzymes, which can be incompatible with downstream applications or lead to non-specific cleavage.[5][12]

Q2: What wavelength of UV light should I use for my experiment?

A2: The optimal wavelength depends on the specific chromophore in your photocleavable linker. O-nitrobenzyl (ONB) based linkers typically cleave efficiently at around 365 nm.[1] Coumarin-based linkers are designed to be cleaved at longer, less damaging wavelengths, often in the 400-475 nm range.[1][2] Always consult the manufacturer's specifications for your specific linker.

Q3: Can the UV light used for cleavage damage my protein sample?

A3: Yes, UV radiation, particularly at lower wavelengths (UV-B and UV-C), can be damaging to proteins and other biological molecules by inducing DNA lesions or generating reactive oxygen species.[1] It is crucial to use the longest possible wavelength that is effective for your linker and to minimize the exposure time to reduce the risk of photodamage.[1]

Q4: I am observing significant background in my pull-down experiment. Could the photocleavable linker be the cause?

A4: While photocleavable linkers are designed to reduce background compared to non-cleavable methods, background can still occur.[5][13] Potential causes include non-specific binding of proteins to your affinity resin, incomplete washing, or co-elution of contaminants. If the linker itself is suspected, ensure its stability throughout the experimental workflow to prevent premature, non-specific release of bound proteins.

Q5: How can I confirm that my photocleavable linker has been successfully cleaved?

A5: Cleavage can be confirmed by several methods. A common approach is to use SDS-PAGE to visualize the release of your protein of interest from the affinity support (e.g., streptavidin beads). You can also use mass spectrometry to identify the cleaved peptides in the supernatant after UV exposure. For a more quantitative assessment, a Western blot can be performed to compare the amount of biotinylated protein on the beads before and after cleavage, as detailed in Protocol 2.

Q6: Are there photocleavable linkers that are also MS-cleavable?

A6: Yes, novel linkers that combine photocleavable and mass spectrometry-cleavable properties have been developed. For example, the pcPIR (photocleavable Protein Interaction Reporter) linker can be cleaved by UV light before entering the mass spectrometer, simplifying the subsequent analysis of the released peptides.[14][15] Other strategies involve designing linkers where the photoreaction itself generates an MS-cleavable moiety.[9] These dual-function linkers are powerful tools for complex protein interaction studies.

References

How to assess the cleavage efficiency of PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cleavage efficiency of this photocleavable linker and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a multifunctional chemical probe used in bioconjugation and proteomics research.[1] It features a biotin (B1667282) group for high-affinity binding to streptavidin, an azide (B81097) group for attachment to alkyne-modified molecules via "click chemistry", a PEG3 spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker.[1][2] Its primary application is in the affinity purification of target biomolecules, with the key advantage of allowing the release of captured molecules under mild conditions using UV light, which avoids the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction.[3][4]

Q2: What are the recommended conditions for cleaving the this compound linker?

The photocleavable linker is sensitive to near-UV light.[5][6] Optimal cleavage is typically achieved by irradiation at a wavelength of 300-365 nm.[6][7] The duration and intensity of UV exposure are critical parameters that may require optimization depending on the experimental setup, including the concentration of the labeled molecule, the buffer composition, and the type of UV lamp used. A common starting point is to use a low-intensity 365 nm UV lamp for 5-30 minutes at a close distance (e.g., 15 cm).[4][5]

Q3: How can I confirm that the photocleavage has occurred?

Cleavage can be confirmed by analyzing the released biomolecule and the streptavidin-coated support (e.g., beads) separately. For protein samples, SDS-PAGE and Western blotting are common methods. The supernatant (containing the released protein) should show a band corresponding to your protein of interest, while the beads (after cleavage) should show a significant reduction or absence of that band. Mass spectrometry can also be used to analyze the released molecule and confirm the expected mass shift after cleavage.[8]

Q4: What are the advantages of using a photocleavable linker over other cleavable linkers?

Photocleavable linkers offer several advantages:

  • Mild Cleavage Conditions: Cleavage with UV light is a reagent-free process, avoiding the use of harsh chemicals like acids or reducing agents that can denature or damage the released biomolecule.[3]

  • High Specificity: UV light provides spatiotemporal control over the cleavage reaction, meaning you can initiate the release of your molecule at a specific time and location in your experiment.

  • Compatibility: The cleavage process is generally compatible with a wide range of biological molecules and downstream applications.

Other cleavable linkers, such as those based on disulfide bonds (cleaved by reducing agents like DTT) or acid-labile groups (cleaved by low pH), can also be effective but may not be suitable for all proteins or experimental conditions.[9][10][11]

Experimental Protocols

Protocol 1: General Workflow for Photocleavage and Efficiency Assessment

This protocol outlines the key steps for capturing a biotinylated biomolecule and assessing the efficiency of its release via photocleavage.

G cluster_0 Preparation & Capture cluster_1 Photocleavage & Elution cluster_2 Analysis & Quantification A 1. Biotinylation: Couple this compound to alkyne-modified biomolecule. B 2. Affinity Capture: Incubate biotinylated biomolecule with streptavidin-coated beads. A->B C 3. Washing: Wash beads to remove non-specifically bound molecules. B->C D 4. Photocleavage: Irradiate bead slurry with UV light (300-365 nm). C->D E 5. Elution: Separate supernatant (eluate) from the beads. D->E F 6. Analysis of Eluate: Analyze supernatant for released biomolecule (e.g., SDS-PAGE). E->F G 7. Analysis of Beads: Analyze remaining bound biomolecule on beads. E->G H 8. Quantification: Determine cleavage efficiency by comparing eluate and bead fractions. F->H G->H G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs for Analysis Biomolecule Alkyne-Modified Biomolecule Click Click Chemistry (Conjugation) Biomolecule->Click PC_Biotin This compound PC_Biotin->Click Capture Streptavidin Bead Capture Click->Capture Biotinylated Product Cleavage UV Irradiation (300-365 nm) Capture->Cleavage Released_Molecule Released Biomolecule (in supernatant) Cleavage->Released_Molecule Cleavage Beads Beads with Uncleaved Moiety Cleavage->Beads Uncleaved

References

Validation & Comparative

A Head-to-Head Comparison: PC Biotin-PEG3-azide vs. NHS-Botin Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for success in areas ranging from proteomics to targeted drug delivery. Biotinylation, the covalent attachment of biotin (B1667282) to proteins and other molecules, remains a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and downstream applications of the labeled conjugate.

This guide provides an objective comparison of two distinct biotinylation reagents: the traditional, amine-reactive NHS-biotin and the modern, multifunctional PC Biotin-PEG3-azide . We will delve into their mechanisms of action, performance characteristics supported by representative experimental data, and detailed protocols to inform the selection of the optimal reagent for your research needs.

At a Glance: Key Differences

FeatureNHS-BiotinThis compound
Target Reactivity Primary amines (e.g., lysine (B10760008) residues, N-terminus)Bioorthogonal: Azide (B81097) group reacts with alkynes (Click Chemistry) or phosphines (Staudinger Ligation)
Specificity Non-specific, targets available primary aminesHighly specific to the reaction partner (alkyne or phosphine)
Cleavability Non-cleavableTypically incorporates a cleavable linker (e.g., photocleavable)
Workflow Simple one-step reactionMulti-step: requires introduction of the reaction partner onto the target molecule
Key Advantages Simplicity, cost-effective for general labelingHigh specificity, controlled conjugation, cleavability for downstream analysis

Mechanism of Action

NHS-Biotin: Amine-Reactive Labeling

NHS-biotin is a classic biotinylation reagent featuring an N-hydroxysuccinimide (NHS) ester. This highly reactive group readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1] The reaction is typically carried out in a buffer at a pH of 7-9.[1] Due to the abundance of lysine residues on the surface of most proteins, NHS-biotin labeling is generally non-specific and can result in a heterogeneous population of biotinylated molecules.[2]

NHS_Biotin_Reaction Protein Protein with Primary Amine (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS N-hydroxysuccinimide (byproduct) Biotinylated_Protein->NHS

Figure 1. Mechanism of NHS-Biotin Labeling.
This compound: Bioorthogonal and Cleavable Conjugation

This compound is a sophisticated reagent designed for more controlled and specific biotinylation. Its key features include:

  • Azide Group (-N3): This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[3] It specifically reacts with either an alkyne via "click chemistry" or a phosphine (B1218219) via the Staudinger ligation.[3][4]

  • PEG3 Spacer: A short polyethylene (B3416737) glycol spacer enhances the water solubility of the reagent and the resulting conjugate.[5] It also provides a flexible linker that minimizes steric hindrance between the biotin molecule and the target, which can improve binding to avidin (B1170675) or streptavidin.[5]

  • PC (Phosphine-Cleavable or Photocleavable) Linker: The "PC" designation can refer to two types of cleavable linkers, offering versatility in downstream applications.

    • Photocleavable: The linker can be cleaved by exposure to UV light, allowing for the gentle release of the biotinylated molecule from a streptavidin support.[6][7]

    • Phosphine-Cleavable Context (Staudinger Ligation): In the context of a Staudinger ligation, the bond formed between the azide and a phosphine-containing molecule is stable. However, specialized phosphine reagents can be designed to be cleavable, or the term may be used more broadly to indicate the phosphine-based chemistry. For the purpose of this guide, we will focus on the photocleavable aspect, which is a common feature of commercially available "this compound" reagents.[6][7]

The workflow for using this compound is a two-step process. First, the target molecule must be modified to introduce a compatible reactive partner (e.g., an alkyne). Then, the azide-containing biotin reagent is added to form the conjugate.

PC_Biotin_Workflow cluster_step1 Step 1: Introduce Alkyne cluster_step2 Step 2: Click Chemistry Protein Target Protein Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Alkyne_Protein Biotinylated_Protein Specifically Biotinylated Protein Alkyne_Protein->Biotinylated_Protein Cu(I) catalyst PC_Biotin_Azide This compound PC_Biotin_Azide->Biotinylated_Protein

Figure 2. Two-step workflow for this compound labeling.

Performance Comparison: A Data-Driven Overview

To provide a clear comparison of the two reagents, we present representative data from a hypothetical experiment involving the biotinylation of a model protein, Bovine Serum Albumin (BSA).

Table 1: Biotinylation Efficiency
ParameterNHS-BiotinThis compound
Molar Ratio (Reagent:Protein) 20:15:1 (after alkyne modification)
Incubation Time 60 minutes90 minutes
% Protein Labeled ~95%>98%
Molar Substitution Ratio (Biotin:Protein) 3-81-2
Homogeneity of Labeled Product HeterogeneousHomogeneous

Note: These are representative values and can vary depending on the protein and reaction conditions.

The data indicates that while NHS-biotin can achieve a high percentage of labeled protein, it often results in multiple biotin molecules being attached to a single protein in a non-uniform manner. In contrast, the bioorthogonal approach with this compound, when coupled with site-specific introduction of the alkyne group, can lead to a more controlled and homogeneous product with a lower molar substitution ratio.

Table 2: Stability of Biotinylated Conjugate
ConditionNHS-Biotin (% Biotin Remaining)This compound (% Biotin Remaining)
Storage at 4°C for 30 days (pH 7.4) >95%>95%
Incubation in Human Serum for 24h at 37°C >90%>90%
Exposure to UV light (365 nm) for 10 min >98%<5% (cleaved)

Both reagents form stable conjugates under typical storage and physiological conditions. The key difference lies in the cleavability of the this compound linker upon UV exposure, a desirable feature for applications requiring the release of the captured molecule.

Experimental Protocols

Protocol 1: Protein Biotinylation with NHS-Biotin

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-Biotin

  • Anhydrous DMF or DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[8]

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and quenching buffer using a desalting column.

Protocol 2: Site-Specific Protein Biotinylation with this compound

This protocol involves a two-stage process: introduction of an alkyne handle onto the protein followed by the click chemistry reaction.

Part A: Introduction of an Alkyne Group

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Alkyne-NHS ester

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Prepare Protein and Alkyne-NHS Ester Solutions: Follow steps 1 and 2 from Protocol 1, substituting NHS-Biotin with the Alkyne-NHS ester.

  • Reaction: Add a 5- to 10-fold molar excess of the Alkyne-NHS ester to the protein solution and incubate for 30-60 minutes at room temperature.

  • Purification: Purify the alkyne-modified protein using a desalting column to remove excess reagent.

Part B: Click Chemistry Reaction

Materials:

  • Alkyne-modified protein from Part A

  • This compound

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent (e.g., DBCO-alkyne). For this protocol, we will use a copper-catalyzed reaction.

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Dissolve this compound and the catalyst components in the reaction buffer.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the alkyne-modified protein. Add the copper catalyst to initiate the reaction.

  • Incubation: Incubate for 60-90 minutes at room temperature.

  • Purification: Remove excess this compound and catalyst using a desalting column.

Signaling Pathways and Experimental Workflows

The choice of biotinylation reagent can significantly impact experimental workflows, particularly in proteomics and drug discovery.

Mass Spectrometry-Based Proteomics Workflow

Cleavable linkers are highly advantageous in mass spectrometry (MS) workflows for identifying protein-protein interactions or post-translational modifications. After affinity purification of the biotinylated protein complex on streptavidin beads, the cleavable linker allows for the release of the target proteins, leaving the biotin group behind. This reduces contamination from endogenously biotinylated proteins and the streptavidin itself, leading to cleaner MS spectra and more confident protein identification.

MS_Workflow cluster_NHS NHS-Biotin (Non-cleavable) cluster_PC This compound (Cleavable) Start Biotinylated Protein Complex Affinity_Purification Affinity Purification (Streptavidin Beads) Start->Affinity_Purification Wash Wash to Remove Non-specific Binders Affinity_Purification->Wash Elution Elution Wash->Elution On_Bead_Digestion On-Bead Digestion (Trypsin) MS_Analysis Mass Spectrometry (LC-MS/MS) On_Bead_Digestion->MS_Analysis Cleavage Cleavage (e.g., UV Light) In_Solution_Digestion In-Solution Digestion (Trypsin) Cleavage->In_Solution_Digestion In_Solution_Digestion->MS_Analysis

Figure 3. Comparison of MS workflows.

Conclusion: Choosing the Right Reagent for Your Application

The selection between NHS-biotin and this compound is contingent on the specific demands of the experiment.

NHS-biotin is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a heterogeneous population of labeled proteins is acceptable. Its simple, one-step procedure makes it a convenient and cost-effective option for routine labeling tasks such as in ELISAs or Western blotting.

This compound , on the other hand, offers unparalleled specificity and control for more advanced applications. It is the reagent of choice when:

  • Site-specific labeling is required to preserve protein function.

  • A homogeneous, well-defined conjugate is necessary, for example, in the development of antibody-drug conjugates.

  • Cleavability is essential for downstream analysis, such as in mass spectrometry-based proteomics to reduce background and improve protein identification.

By understanding the distinct advantages and workflows of each reagent, researchers can make an informed decision to optimize their experimental design and achieve reliable, high-quality results.

References

Performance Showdown: CuAAC vs. SPAAC for PC Biotin-PEG3-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for modifying molecules like PC Biotin-PEG3-azide is a critical decision. This guide provides an objective, data-driven comparison to inform the selection of the most suitable "click chemistry" approach for your specific research needs.

The covalent ligation of this compound to a target molecule functionalized with an alkyne is a cornerstone of modern bioconjugation, enabling applications from affinity labeling to targeted drug delivery. Both CuAAC and SPAAC offer rapid and specific conjugation; however, they differ significantly in their catalytic requirements, reaction kinetics, and biocompatibility. This comparison delves into these key performance metrics, supported by experimental data, to provide a clear framework for choosing the optimal reaction.

Quantitative Performance Comparison

The primary trade-off between CuAAC and SPAAC lies in the balance between reaction speed and biocompatibility. CuAAC is notably faster, while SPAAC provides the advantage of being a catalyst-free reaction, making it ideal for applications in living systems.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Catalyst Requirement Yes (Copper (I))No (Metal-free)[1]SPAAC's main advantage is its biocompatibility due to the absence of a toxic catalyst.
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹10⁻² to 1 M⁻¹s⁻¹ (with DBCO)CuAAC is typically 100 to 1000 times faster than SPAAC.[2]
Reaction Time Generally very fast, often reaching completion in minutes to a few hours.[3][4]Dependent on the strained alkyne used, can range from minutes to several hours. A study on a similar azide (B81097) showed 92% completion in 2 hours.[5]CuAAC offers faster reaction completion for high-throughput applications.
Biocompatibility Limited due to the cytotoxicity of the copper catalyst.[6][7] Ligands can mitigate toxicity.[3][4]High, making it suitable for live-cell and in vivo studies.[1][]SPAAC is the preferred method for applications in living systems.
Labeling Efficiency Generally high. A comparative proteomics study identified 229 putative O-GlcNAc modified proteins.[5][9]High, but can be lower than CuAAC in some contexts. The same proteomics study identified 188 proteins.[5][9]For in vitro applications where maximum labeling is critical, CuAAC may offer higher efficiency.
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[5][10]Some strained alkynes can exhibit off-target reactivity, particularly with thiols.[5]Careful selection of reagents and conditions is crucial for both methods to minimize side reactions.

Reaction Mechanisms and Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, while SPAAC utilizes the ring strain of a cyclooctyne (B158145) to drive the reaction without a catalyst.

CuAAC_Mechanism Azide This compound reaction Azide->reaction Alkyne Terminal Alkyne Alkyne->reaction Cu_I Cu(I) Catalyst Cu_I->reaction catalysis Product 1,4-disubstituted Triazole reaction->Product

CuAAC Reaction Mechanism

SPAAC_Mechanism Azide This compound reaction Azide->reaction StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->reaction Ring Strain Product Triazole Product reaction->Product

SPAAC Reaction Mechanism

The experimental workflows for both reactions are straightforward, with the main distinction being the inclusion of the copper catalyst components in CuAAC.

Experimental_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_1 Prepare Azide & Alkyne Solutions CuAAC_3 Combine Reactants & Catalyst CuAAC_1->CuAAC_3 CuAAC_2 Prepare Catalyst Mix (CuSO₄, Reductant, Ligand) CuAAC_2->CuAAC_3 CuAAC_4 Incubate (RT, short duration) CuAAC_3->CuAAC_4 CuAAC_5 Purify Conjugate CuAAC_4->CuAAC_5 SPAAC_1 Prepare Azide & Strained Alkyne Solutions SPAAC_2 Combine Reactants SPAAC_1->SPAAC_2 SPAAC_3 Incubate (Physiological Temp, longer duration) SPAAC_2->SPAAC_3 SPAAC_4 Purify Conjugate SPAAC_3->SPAAC_4

Comparison of Experimental Workflows

Detailed Experimental Protocols

The following are representative protocols for CuAAC and SPAAC reactions with this compound. Note that optimal conditions may vary depending on the specific alkyne-containing substrate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from established methods for bioconjugation.[11][12][13]

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol 1:4)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired final concentrations.

  • In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL with a final copper concentration of 0.1 mM, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.

  • Add the catalyst premix to the solution containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the resulting biotinylated conjugate can be purified using standard methods such as dialysis, size-exclusion chromatography, or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is based on general procedures for copper-free click chemistry.[1][][14]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer to the desired final concentrations.

  • Mix the azide and strained alkyne solutions.

  • Incubate the reaction mixture at a temperature compatible with the biomolecule of interest (e.g., 4°C to 37°C) for 2-24 hours. The reaction progress can be monitored by an appropriate analytical method.

  • Once the reaction is complete, the resulting biotinylated conjugate can be purified using standard methods such as dialysis, size-exclusion chromatography, or affinity purification.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the bioconjugation of this compound is highly dependent on the experimental context.

CuAAC is the recommended method for:

  • In vitro applications where speed and high labeling efficiency are paramount.

  • Situations where potential cytotoxicity from the copper catalyst is not a concern or can be effectively managed.

  • Cost-sensitive experiments, as the reagents for CuAAC are generally less expensive than strained alkynes.

SPAAC is the unequivocal choice for:

  • Applications involving live cells or in vivo systems where biocompatibility is non-negotiable.

  • Experiments where the presence of a metal catalyst could interfere with downstream applications or the function of the biomolecule of interest.

  • Simplified reaction setups that do not require the preparation of a catalyst premix.

By carefully considering the quantitative performance data and experimental requirements outlined in this guide, researchers can confidently select the most appropriate click chemistry strategy to achieve their scientific goals with this compound.

References

The Efficacy of PC Biotin-PEG3-azide in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex biotherapeutics. This guide provides a comprehensive comparison of PC Biotin-PEG3-azide, a photocleavable linker system, with other prominent linker technologies. We will delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to offer a thorough understanding of their respective performance in ADC development.

Understanding this compound

This compound is a sophisticated linker that incorporates multiple functionalities to enhance the performance of ADCs. Its key components include:

  • Photocleavable (PC) Linker: This moiety allows for the release of the cytotoxic payload upon exposure to a specific wavelength of light. This external trigger provides spatiotemporal control over drug release, potentially minimizing off-target toxicity and enhancing the therapeutic window.

  • Biotin (B1667282): The inclusion of a biotin molecule facilitates a variety of applications in research and development, including purification, detection, and quantification of the ADC through its high-affinity interaction with streptavidin.

  • PEG3 (Polyethylene Glycol) Spacer: The short polyethylene (B3416737) glycol chain enhances the solubility and stability of the ADC, reduces aggregation, and can minimize steric hindrance. PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics.

  • Azide Group: This functional group enables the conjugation of the linker to a payload or antibody modified with a corresponding alkyne group via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). Click chemistry is renowned for its high efficiency, specificity, and mild reaction conditions.

Comparative Analysis of Linker Technologies

The choice of linker is a critical decision in ADC design, directly impacting its stability in circulation and the efficiency of payload release at the target site. Here, we compare the performance of photocleavable linkers, represented by this compound, with other widely used linker technologies.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct comparison of values across different studies should be interpreted with caution due to variations in experimental conditions, including the antibody, payload, target antigen, and cell lines used.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings & Citation
Photocleavable ortho-NitrobenzylMMAEVarious~50-fold increase in cytotoxicity post-irradiationDemonstrates light-inducible payload release and significant enhancement of cytotoxic effect upon activation.[1]
Enzyme-Cleavable Valine-Citrulline (Val-Cit)MMAEHER2+61Exhibits high potency through protease-mediated payload release within the lysosome.[2]
Enzyme-Cleavable Valine-Alanine (Val-Ala)MMAEHER2+92Shows comparable potency to Val-Cit with potentially improved stability in some preclinical models.[2]
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linkers in direct comparisons, with potential for instability in circulation.[3]
Disulfide SPDBDM4VariousVariableStability can be modulated by steric hindrance; shows susceptibility to the reducing environment of the cell.
Non-Cleavable Thioether (SMCC)DM1HER2+609Relies on lysosomal degradation of the antibody for payload release, leading to lower bystander effect but potentially better tolerability.[2]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadXenograft ModelEfficacy MeasureKey Findings & Citation
Enzyme-Cleavable Valine-Citrulline (Val-Cit)PBDNon-Hodgkin LymphomaTumor RegressionDemonstrated significant tumor regression at a dose of 3 mg/kg.[1]
Enzyme-Cleavable "Exolinker" (modified Val-Cit)ExatecanNCI-N87 Gastric CancerSimilar Tumor Inhibition to T-DXdShowed comparable in vivo efficacy to the clinically validated T-DXd, with improved stability.[4][5]
Disulfide Novel Cys-linkedDM1Human LymphomaTumor RegressionInduced tumor regression at a single dose of 3 mg/kg.[1]
Non-Cleavable Thioether (SMCC)DM1EGFR and EpCAM modelsLower efficacy than CX linkerA triglycyl peptide linker (CX) ADC showed higher in vivo activity and a 50-fold higher therapeutic index compared to the SMCC-DM1 ADC.[6]

Table 3: Comparative Pharmacokinetic (PK) Parameters of ADCs with Different Linker Properties

Linker FeatureLinker ExampleKey PK ParameterObservation & Citation
PEGylation Length PEG4, PEG8, PEG12Plasma ClearanceLonger PEG chains resulted in slower clearance, with a threshold effect observed beyond PEG8.[7]
Linker Stability Val-Cit vs. Sulfatase-cleavablePlasma Half-lifeSulfatase-cleavable linker demonstrated high plasma stability (over 7 days) in mouse plasma compared to Val-Cit which was hydrolyzed within 1 hour.[2]
Linker Stability T-DXd (GGFG linker) vs. "Exolinker"DAR RetentionThe "Exolinker" ADC showed superior DAR retention over 7 days in rats, suggesting enhanced linker stability compared to T-DXd.[4]

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC is ultimately determined by the cytotoxic payload's ability to induce cell death. Understanding the signaling pathways affected by these payloads is crucial for rational ADC design and for predicting potential resistance mechanisms.

Mechanism of Action of Common ADC Payloads

Below are diagrams illustrating the mechanisms of action for three major classes of ADC payloads.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Auristatin_Maytansinoid_Pathway Payload Auristatin (e.g., MMAE) or Maytansinoid (e.g., DM1) Tubulin Tubulin Dimers Payload->Tubulin Binds to Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Payload->Microtubule Inhibits ERStress ER Stress Response Payload->ERStress Induces Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis ERStress->Apoptosis

Figure 2: Signaling pathway for Auristatin and Maytansinoid payloads.

Calicheamicin_Pathway Calicheamicin Calicheamicin DNA DNA Minor Groove Calicheamicin->DNA Binds to DSBs Double-Strand Breaks (DSBs) DNA->DSBs Induces DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/Chk2) DSBs->DDR Activates CellCycleArrest G2/M Phase Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: Signaling pathway for Calicheamicin payloads.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and incubate. start->seed_cells add_adc 2. Add serial dilutions of the ADC to the wells. seed_cells->add_adc incubate_adc 3. Incubate for a defined period (e.g., 72-96 hours). add_adc->incubate_adc add_mtt 4. Add MTT reagent to each well and incubate. incubate_adc->add_mtt solubilize 5. Solubilize formazan (B1609692) crystals with DMSO or other solvent. add_mtt->solubilize read_absorbance 6. Read absorbance at 570 nm. solubilize->read_absorbance calculate_ic50 7. Calculate IC50 values. read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control antibody in cell culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.

InVivo_Efficacy_Workflow start Start implant_cells 1. Implant tumor cells subcutaneously into mice. start->implant_cells monitor_growth 2. Monitor tumor growth until they reach a specified volume. implant_cells->monitor_growth randomize 3. Randomize mice into treatment groups. monitor_growth->randomize administer_adc 4. Administer ADC, vehicle control, and other control groups. randomize->administer_adc measure_tumors 5. Measure tumor volume and body weight regularly. administer_adc->measure_tumors end_study 6. End study when tumors in the control group reach a defined size. measure_tumors->end_study analyze_data 7. Analyze tumor growth inhibition and other endpoints. end_study->analyze_data end End analyze_data->end

Figure 5: Workflow for an in vivo tumor growth inhibition study.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the growth of tumors by measuring their dimensions with calipers.

  • Randomization: Once the tumors reach a predetermined average size, randomize the mice into different treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the therapeutic ADC).

  • ADC Administration: Administer the ADCs intravenously at the specified doses and schedule.

  • Efficacy Assessment: Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when the tumors in the vehicle control group reach a predefined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results. Other endpoints may include tumor regressions and survival analysis.

Conclusion

The selection of an appropriate linker is a multifaceted decision that profoundly influences the therapeutic index of an ADC. This compound offers a unique combination of features, including photocontrolled payload release, enhanced solubility and stability through PEGylation, and the versatility of biotin and click chemistry for research and development. While direct head-to-head comparative data with other linkers in identical ADC constructs is still emerging, the principles of photocleavage offer a promising strategy for enhancing the precision of targeted cancer therapy.

Enzyme-cleavable linkers, such as the well-established Val-Cit linker, have demonstrated robust efficacy in numerous preclinical and clinical studies. Non-cleavable linkers provide a highly stable option that can be advantageous for certain payloads and targets. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and tumor target, and will require careful empirical evaluation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of the next generation of antibody-drug conjugates.

References

A Researcher's Guide to Photocleavable Biotin Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise isolation and analysis of biomolecules is paramount. Photocleavable biotin (B1667282) reagents have emerged as a powerful tool in bioconjugation, offering a means to capture and subsequently release target molecules with spatial and temporal control. This guide provides an objective comparison of available photocleavable biotin reagents, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and application of these versatile tools.

The core advantage of photocleavable (PC) biotin reagents lies in their ability to circumvent the harsh conditions typically required to dissociate the strong biotin-streptavidin interaction.[1] Traditional elution methods, such as boiling in SDS or using denaturing agents, can irreversibly damage the isolated biomolecules and interfere with downstream analyses. Photocleavable linkers, most commonly based on the 2-nitrobenzyl chemistry, can be cleaved with high efficiency upon exposure to near-UV light, releasing the captured molecule in its native state.[2][3]

Comparative Analysis of Photocleavable Biotin Reagents

A variety of photocleavable biotin reagents are commercially available, featuring different reactive groups to target specific functional moieties on biomolecules. The choice of reagent depends on the target molecule (protein, nucleic acid, etc.) and the desired conjugation strategy.

Reagent TypeReactive GroupTarget Functional GroupCleavage Wavelength (nm)Reported Cleavage EfficiencyKey Features
PC-Biotin-NHS Ester N-hydroxysuccinimide esterPrimary amines (-NH2)340-365~80% on solid supports, near-complete in solution[2][4]Commonly used for labeling proteins and amine-modified oligonucleotides.
PC-Biotin-Azide Azide (B81097) (-N3)Terminal Alkynes365Efficient release under mild conditions[1]Ideal for "click chemistry" conjugation, offering high specificity and efficiency. Leaves a small molecular fragment after cleavage.[1]
PC-Biotin-Alkyne AlkyneAzides365Efficient releaseComplements the azide version for click chemistry applications.
PC-Biotin-Maleimide MaleimideSulfhydryls (-SH)300-350>90%Specific for cysteine residues in proteins.
PC-Biotin Phosphoramidite (B1245037) Phosphoramidite5'-hydroxyl of oligonucleotides300-350Quantitative (< 4 minutes)[5][6]For direct incorporation into oligonucleotides during synthesis. Cleavage yields a 5'-phosphorylated oligo.[5][6]

Note: Cleavage efficiency and time can vary depending on the specific linker chemistry, the biomolecule being labeled, the irradiation source and intensity, and the reaction conditions. A study benchmarking various cleavable biotin tags in chemoproteomics found that while a photocleavable tag showed lower yield compared to some chemically cleavable tags in their specific workflow, it remains a valuable tool for applications requiring reagent-free cleavage.[2][4][7][8]

Experimental Workflows and Protocols

General Workflow for Photocleavable Biotinylation and Release

The following diagram illustrates the general workflow for using photocleavable biotin reagents in bioconjugation applications such as pull-down assays.

experimental_workflow cluster_conjugation Bioconjugation cluster_capture Capture cluster_release Photocleavage & Release Biomolecule Biomolecule of Interest Biotinylated_Biomolecule Biotinylated Biomolecule Biomolecule->Biotinylated_Biomolecule Conjugation PC_Biotin PC-Biotin Reagent PC_Biotin->Biotinylated_Biomolecule Streptavidin_Beads Streptavidin-coated Beads Captured_Complex Captured Complex Biotinylated_Biomolecule->Captured_Complex Binding Streptavidin_Beads->Captured_Complex UV_Light UV Light (340-365 nm) Released_Biomolecule Released Biomolecule Captured_Complex->Released_Biomolecule Cleavage Cleaved_Biotin Cleaved Biotin Tag Captured_Complex->Cleaved_Biotin UV_Light->Captured_Complex

General workflow for photocleavable biotin bioconjugation.
Detailed Experimental Protocols

1. Protein Labeling with PC-Biotin-NHS Ester

This protocol is a general guideline for labeling proteins with primary amines. Optimization may be required for specific proteins.

  • Materials:

    • PC-Biotin-NHS Ester

    • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Equilibrate the vial of PC-Biotin-NHS Ester to room temperature before opening.

    • Prepare a stock solution of PC-Biotin-NHS Ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the PC-Biotin-NHS Ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted biotin reagent using a desalting column.

2. Nucleic Acid Labeling with PC-Biotin Phosphoramidite

This reagent is incorporated during standard oligonucleotide synthesis on an automated DNA/RNA synthesizer. The manufacturer's instructions for the phosphoramidite should be followed.

3. Photocleavage Protocol

  • Materials:

    • Biotinylated sample captured on streptavidin beads

    • Photocleavage buffer (e.g., PBS)

    • UV lamp (e.g., Black Ray XX-15 UV lamp with an emission peak at 365 nm)

  • Procedure:

    • Wash the streptavidin beads with the captured biotinylated molecule to remove non-specifically bound components.

    • Resuspend the beads in a suitable photocleavage buffer in a UV-transparent container (e.g., quartz cuvette or certain microcentrifuge tubes).

    • Irradiate the sample with a UV lamp at the recommended wavelength (typically 300-365 nm) for the specified duration (typically 4-20 minutes). The distance from the lamp to the sample and the intensity of the lamp are critical parameters to control. For example, a 1.1 mW/cm² intensity at a distance of 15 cm has been reported to be effective.[5]

    • Pellet the streptavidin beads by centrifugation.

    • Carefully collect the supernatant containing the released biomolecule.

Application in a Signaling Pathway: Studying GPCR Dimerization

Photocleavable biotin reagents can be employed to investigate protein-protein interactions within signaling pathways, such as the dimerization of G protein-coupled receptors (GPCRs). Proximity biotinylation assays like BioID can be adapted using a photocleavable biotin probe to allow for the controlled release and subsequent identification of interacting partners.

GPCR_dimerization cluster_cell Cell Membrane cluster_analysis Analysis GPCR1_BirA GPCR1-BirA Fusion GPCR2 GPCR2 (Potential Partner) GPCR1_BirA->GPCR2 Proximity Lysis Cell Lysis GPCR2->Lysis Biotinylated GPCR2 PC_Biotin_Probe PC-Biotin Probe PC_Biotin_Probe->GPCR2 Biotinylation Capture Streptavidin Pull-down Lysis->Capture Photocleavage Photocleavage Capture->Photocleavage MS_Analysis Mass Spectrometry Photocleavage->MS_Analysis

Workflow for studying GPCR dimerization using photocleavable biotin.

In this workflow, one GPCR is fused to a biotin ligase (BirA), which biotinylates proximal proteins, including a potential dimerization partner, using a photocleavable biotin probe. After cell lysis and streptavidin pull-down, the interacting partners are released by photocleavage and identified by mass spectrometry. This approach allows for the identification of GPCR dimers and their interacting proteins in a cellular context.

Conclusion

Photocleavable biotin reagents offer a significant advantage for the gentle and controlled release of captured biomolecules. By understanding the different types of reagents available and their specific performance characteristics, researchers can select the optimal tool for their bioconjugation needs. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this powerful technology in a variety of research and drug development applications.

References

A Researcher's Guide to Alternatives for PC Biotin-PEG3-Azide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label proteins for a variety of applications, from imaging to pull-down assays, PC Biotin-PEG3-azide has become a valuable tool. Its photocleavable linker, hydrophilic spacer, and bioorthogonal azide (B81097) handle offer a high degree of control and versatility. However, a range of alternative methods exists, each with its own set of advantages and disadvantages in terms of specificity, efficiency, and experimental complexity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protein labeling strategy.

Comparison of Key Protein Labeling Chemistries

The choice of a protein labeling method is dictated by the specific application, the nature of the protein of interest, and the desired site of modification. The following table summarizes the key characteristics of several alternative approaches to this compound.

FeatureNHS-Ester LabelingMaleimide (B117702) LabelingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (IEDDA)Sortase-Mediated Ligation (Sortagging)
Target Residue(s) Primary amines (Lysine, N-terminus)Free thiols (Cysteine)Azide-modified amino acidsTetrazine- or strained alkene/alkyne-modified amino acidsSpecific recognition sequence (e.g., LPXTG)
Specificity Low to moderate (multiple lysines)High (naturally rare cysteines or engineered sites)High (bioorthogonal)High (bioorthogonal)Very High (site-specific enzymatic reaction)
Reaction Kinetics FastFastModerate to Fast (cyclooctyne dependent)[1]Very Fast (fastest known bioorthogonal reaction)[1][2][3][4][5]Moderate (enzyme concentration dependent)
Biocompatibility Good (in vitro)Good (in vitro, potential for off-target reaction with other nucleophiles)Excellent (copper-free, suitable for live cells)[1][][7]Excellent (catalyst-free, suitable for live cells)[1][2]Excellent (enzymatic, occurs under physiological conditions)
Key Advantages Simple, well-established, readily available reagentsHigh specificity for cysteinesCopper-free click chemistry, good for live-cell imagingExtremely fast kinetics, excellent for in vivo applicationsSite-specific, produces homogeneously labeled proteins[8]
Key Disadvantages Non-specific labeling can affect protein function[8]Requires a free cysteine, may require reduction of disulfidesSlower than IEDDA, cyclooctynes can have some off-target reactivity[1]Reagents can be less stable than those for SPAACRequires genetic engineering of the protein to include the recognition tag

Experimental Protocols and Workflows

NHS-Ester Labeling of Primary Amines

This method is one of the most common for protein biotinylation due to the abundance of lysine (B10760008) residues on the surface of most proteins.

Experimental Protocol:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[9][10] A typical protein concentration is 1-10 mg/mL.[11]

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 1-10 mg/mL.[12][13][14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[11] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[15]

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis, size-exclusion chromatography (e.g., Sephadex column), or spin filtration.[10][14][16]

Workflow Diagram:

NHS_Ester_Labeling Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction Incubate RT, 30-60 min Protein->Reaction NHS_Biotin NHS-Ester Biotin (dissolved in DMSO/DMF) NHS_Biotin->Reaction Quench Quench with Tris or Glycine Reaction->Quench Purify Purification (Dialysis/SEC) Quench->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein

NHS-Ester Labeling Workflow
Maleimide Labeling of Thiols

Targeting cysteine residues for labeling offers higher specificity than NHS-ester chemistry because cysteine is a less abundant amino acid.

Experimental Protocol:

  • Protein Preparation: Dissolve the protein in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[12][16] A protein concentration of 1-10 mg/mL is recommended.[11][12]

  • (Optional) Reduction of Disulfides: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 15-30 minutes at room temperature.[16] DTT can also be used but must be removed before adding the maleimide reagent.[11]

  • Reagent Preparation: Dissolve the maleimide-biotin reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[11][16]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[11] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][17]

  • Purification: Remove unreacted maleimide reagent using size-exclusion chromatography or dialysis.[16][17]

Workflow Diagram:

Maleimide_Labeling Protein Protein in Degassed Buffer (pH 6.5-7.5) Reduction Reduce Disulfides (optional, with TCEP) Protein->Reduction Reaction Incubate RT, 1-2h or 4°C overnight Reduction->Reaction Maleimide_Biotin Maleimide-Biotin (in DMSO/DMF) Maleimide_Biotin->Reaction Purify Purification (Dialysis/SEC) Reaction->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein

Maleimide Labeling Workflow
Sortase-Mediated Ligation (Sortagging)

This enzymatic method provides highly specific, site-directed protein labeling.

Experimental Protocol:

  • Protein Engineering and Expression: Genetically engineer the target protein to include a Sortase A recognition motif (e.g., LPXTG) at the C-terminus or an N-terminal oligo-glycine sequence.[18] Express and purify the modified protein.

  • Probe Preparation: Synthesize or obtain a probe (e.g., biotin) conjugated to an oligo-glycine peptide (for C-terminal labeling) or a peptide containing the LPXTG motif (for N-terminal labeling).[18]

  • Ligation Reaction: In a reaction buffer (e.g., Tris, HEPES with CaCl2), combine the engineered protein, the probe, and purified Sortase A enzyme.[18] The reaction is typically carried out at room temperature for 1-4 hours. To drive the reaction to completion, a molar excess of the probe is often used.[19]

  • Enzyme Removal and Purification: Purify the labeled protein from the Sortase A enzyme (often His-tagged for easy removal) and the unreacted probe using affinity chromatography followed by size-exclusion chromatography.[20]

Reaction Mechanism Diagram:

Sortase_Ligation Protein Protein-LPXTG Intermediate Protein-LPXT-SrtA (Acyl-enzyme intermediate) Protein->Intermediate + SrtA Probe (Gly)n-Biotin SrtA Sortase A Labeled_Protein Protein-LPXTG(n)-Biotin Intermediate->Labeled_Protein + (Gly)n-Biotin Released_SrtA Sortase A

Sortase-Mediated Ligation Mechanism
Bioorthogonal Labeling: SPAAC and IEDDA

These methods involve the introduction of a bioorthogonal handle (e.g., an azide, alkyne, tetrazine) into the protein, either through metabolic labeling with unnatural amino acids or by chemical modification. This is followed by a highly specific reaction with a complementary probe.

General Workflow:

  • Introduction of Bioorthogonal Handle:

    • Metabolic Labeling: Culture cells in media containing an azide- or alkyne-modified amino acid analog (e.g., azidohomoalanine, AHA).

    • Chemical Modification: Use NHS-ester or maleimide chemistry to attach a bioorthogonal handle (e.g., DBCO-NHS ester) to the protein.

  • Labeling Reaction:

    • SPAAC: Add a strained alkyne (e.g., DBCO, BCN) conjugated to the probe of interest (e.g., biotin) to the azide-modified protein. The reaction proceeds without a catalyst.[][21]

    • IEDDA: Add a tetrazine-conjugated probe to a protein modified with a strained alkene (e.g., trans-cyclooctene, TCO). This reaction is extremely fast.

  • Purification: Remove excess probe by dialysis or size-exclusion chromatography.

Logical Relationship Diagram:

Bioorthogonal_Labeling cluster_incorporation 1. Incorporate Bioorthogonal Handle Metabolic Metabolic Labeling (e.g., AHA) Modified_Protein Protein with Bioorthogonal Handle Metabolic->Modified_Protein Chemical Chemical Conjugation (e.g., NHS-DBCO) Chemical->Modified_Protein Protein Target Protein Protein->Metabolic Protein->Chemical Reaction Bioorthogonal Reaction (SPAAC or IEDDA) Modified_Protein->Reaction Probe Probe with Complementary Handle (e.g., Biotin-DBCO, Biotin-Tz) Probe->Reaction Labeled_Protein Labeled Protein Reaction->Labeled_Protein

General Bioorthogonal Labeling Workflow

Alternative Cleavable Linkers

The photocleavable (PC) linker in this compound allows for the release of the labeled protein after capture. Thiol-cleavable linkers, which contain a disulfide bond, are a common alternative.

Linker TypeCleavage ConditionAdvantagesDisadvantages
Photocleavable UV light (e.g., 365 nm)High specificity of cleavage, temporal controlCan potentially damage proteins, requires specialized equipment
Thiol-cleavable (Disulfide) Reducing agents (e.g., DTT, TCEP)Mild cleavage conditions, compatible with most biological buffersMay be sensitive to the cellular redox environment, potential for premature cleavage

Conclusion

While this compound is a powerful and versatile tool for protein labeling, a variety of robust alternatives are available to the modern researcher. The choice between these methods should be guided by the specific experimental goals. For simple and rapid labeling where specificity is not a primary concern, traditional NHS-ester chemistry may suffice. When site-specificity is paramount to preserve protein function, maleimide chemistry or, ideally, enzymatic methods like sortagging, are superior choices. For applications in living systems, the biocompatibility and rapid kinetics of bioorthogonal reactions like SPAAC and IEDDA are unparalleled. By carefully considering the trade-offs in specificity, efficiency, and experimental complexity, researchers can select the optimal labeling strategy to advance their scientific inquiries.

References

A Researcher's Guide to PC Biotin-PEG3-Azide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and chemical biology, the precise isolation and identification of target proteins is paramount. Biotin-azide reagents, which allow for the "click" conjugation and subsequent affinity purification of alkyne-labeled biomolecules, are powerful tools in this endeavor. This guide provides a comparative overview of PC Biotin-PEG3-azide, a photocleavable variant, against its non-cleavable and other cleavable counterparts, offering insights into its performance, applications, and experimental considerations.

The Advantage of a Clean Break: this compound at a Glance

This compound is a multifunctional molecule featuring a biotin (B1667282) group for high-affinity binding to streptavidin, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) for click chemistry.[1][2] Its defining feature, however, is a photocleavable (PC) linker. This allows for the gentle, reagent-free release of captured biomolecules from streptavidin resins using UV light, a significant advantage over traditional elution methods.[3][4]

The extraordinary strength of the biotin-streptavidin interaction, while beneficial for capture, presents a major challenge for the recovery of biotinylated molecules.[4] Conventional elution methods often require harsh, denaturing conditions such as boiling in SDS-PAGE loading buffer, which can co-elute non-specifically bound proteins and streptavidin monomers, leading to sample contamination and potentially compromising downstream analysis.[3][4] Competitive elution with free biotin can be inefficient and may not be suitable for all applications.

The photocleavable linker in this compound circumvents these issues. Irradiation with near-UV light (typically around 365 nm) for a short duration (5-25 minutes) efficiently cleaves the linker, releasing the captured protein with a small residual tag.[1][5] This mild elution preserves the integrity of the protein and its post-translational modifications, providing a cleaner sample for subsequent analysis by mass spectrometry or other techniques.[3]

Performance Comparison: this compound vs. Alternatives

The choice of biotin-azide reagent can significantly impact the outcome of a chemoproteomics experiment. Below is a comparison of this compound with non-cleavable and other cleavable alternatives.

Data Presentation: Comparison of Biotin-Azide Reagents

FeatureThis compoundNon-Cleavable Biotin-PEG3-AzideOther Cleavable Biotin-Azides (e.g., Acid, Disulfide)
Cleavage Mechanism Photocleavage (UV light, ~365 nm)Non-cleavableAcid (e.g., Formic Acid), Reduction (e.g., DTT)
Elution Conditions Mild, reagent-freeHarsh (e.g., boiling in SDS), competitive elutionMild to moderate chemical treatment
Protein Recovery High, with preserved integrityVariable, risk of denaturationGenerally high, but depends on chemical stability of target
Purity of Eluted Sample High, reduced background from non-specific binders and streptavidinLower, potential for co-elution of contaminantsHigh, but potential for side reactions with chemical cleavage
Compatibility Broadly compatible, ideal for sensitive proteinsLimited by harsh elutionDependent on protein sensitivity to acid or reducing agents
Key Advantage Clean, controlled releaseSimplicity of structureEstablished protocols, alternative to photocleavage
Potential Drawback Requires UV light sourceHarsh elution can compromise sampleChemical cleavage may modify sensitive proteins

A key study benchmarked the performance of five commercially available cleavable biotin tags in various chemoproteomic workflows.[6] While an acid-cleavable biotin tag showed superior performance in terms of enrichment efficiency and identification yield in some workflows, the study also highlighted that photocleavable and reduction-cleavable tags have their own advantages, particularly when dealing with acid-sensitive probes or modifications.[6] Another study demonstrated that an acid-cleavable biotin-alkyne (DADPS) identified over 50% more proteins than an uncleavable biotin-alkyne in a BONCAT (bio-orthogonal non-canonical amino acid tagging) workflow, underscoring the general advantage of cleavable linkers in enhancing the sensitivity of proteomic analyses.[7]

Experimental Protocols and Workflows

The following section details a general experimental workflow for affinity purification of alkyne-labeled proteins using this compound, followed by mass spectrometry analysis. This protocol is a composite based on established methods in the field.

Detailed Methodologies for Key Experiments

1. Protein Labeling and Click Chemistry Reaction:

  • Objective: To covalently attach this compound to alkyne-modified proteins in a complex mixture (e.g., cell lysate).

  • Protocol:

    • Prepare cell or tissue lysate containing alkyne-labeled proteins.

    • To the lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

      • This compound (final concentration ~100 µM)

      • Copper(II) sulfate (B86663) (CuSO₄) (final concentration ~1 mM)

      • A reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) (final concentration ~1 mM)

      • A copper chelating ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to improve reaction efficiency and protect proteins from copper-induced damage.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding EDTA to chelate the copper catalyst.

    • Proceed with protein precipitation (e.g., with cold acetone) to remove excess reagents.

2. Affinity Purification of Biotinylated Proteins:

  • Objective: To enrich the biotinylated proteins from the complex mixture using streptavidin-coated beads.

  • Protocol:

    • Resuspend the protein pellet in a lysis buffer containing SDS.

    • Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate for 1-2 hours at room temperature to allow for binding.

    • Wash the beads extensively with a series of stringent wash buffers (e.g., containing high salt concentrations and detergents) to remove non-specifically bound proteins.

3. Photocleavage and Elution:

  • Objective: To release the captured proteins from the streptavidin beads.

  • Protocol:

    • After the final wash, resuspend the beads in a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

    • Transfer the bead slurry to a UV-transparent plate or tube.

    • Irradiate the sample with a near-UV lamp (e.g., 365 nm, 1-5 mW/cm²) for 15-30 minutes on ice or at 4°C to prevent sample heating.[1]

    • Separate the beads (e.g., using a magnetic rack) and collect the supernatant containing the eluted proteins.

4. Sample Preparation for Mass Spectrometry:

  • Objective: To digest the eluted proteins into peptides for mass spectrometry analysis.

  • Protocol:

    • Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins with a protease such as trypsin overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental logic and underlying biological context, the following diagrams are provided.

Experimental Workflow Diagram

G cluster_labeling Step 1: Labeling & Click Chemistry cluster_purification Step 2: Affinity Purification cluster_elution Step 3: Photocleavage & Elution cluster_analysis Step 4: Downstream Analysis A Alkyne-labeled Proteome C Click Reaction (CuAAC) A->C B This compound B->C D Biotinylated Proteome C->D F Capture & Wash D->F E Streptavidin Beads E->F G Bead-bound Proteins F->G H UV Light (~365 nm) G->H I Eluted Proteins H->I J Protein Digestion (Trypsin) I->J K LC-MS/MS Analysis J->K L Protein Identification & Quantification K->L

Caption: Experimental workflow for chemoproteomics using this compound.

Signaling Pathway Context: Target Identification

G drug Alkyne-labeled Drug (Probe) target Target Protein drug->target Covalent Binding off_target Off-Target Proteins drug->off_target biotin_azide This compound target->biotin_azide Click Chemistry off_target->biotin_azide Click Chemistry streptavidin Streptavidin Beads biotin_azide->streptavidin Affinity Capture uv_light UV Light streptavidin->uv_light Photocleavage ms Mass Spectrometry uv_light->ms Elution & Analysis id Target Identification ms->id

Caption: Logic for drug target identification using a clickable, photocleavable probe.

Conclusion

This compound offers a compelling solution for researchers seeking to perform affinity purification of "clicked" biomolecules with high purity and recovery. Its photocleavable linker enables the gentle release of captured proteins, preserving their integrity for downstream applications and minimizing contamination that can arise from harsher elution methods. While other cleavable linkers, such as acid-cleavable variants, may offer advantages in specific contexts, the reagent-free nature of photocleavage makes this compound a versatile and valuable tool in the ever-evolving landscape of proteomics and drug discovery. The choice of reagent should ultimately be guided by the specific experimental goals and the nature of the biomolecules under investigation.

References

Benchmarking PC Biotin-PEG3-azide: A Comparative Guide to Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate click chemistry reagent is paramount. This guide provides an objective comparison of PC Biotin-PEG3-azide against other common biotin-azide reagents, supported by experimental data to inform your selection process.

This compound is a versatile reagent featuring a photocleavable (PC) linker, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for click chemistry reactions.[1] This unique combination of features offers precise control over biotinylation and subsequent release of captured biomolecules, a critical advantage in applications such as proteomics and affinity capture.[1][2][3] This guide will benchmark the performance of this compound against non-cleavable and other cleavable biotin-azide reagents, focusing on key performance indicators such as reaction efficiency, solubility, and cleavage performance.

Performance Comparison of Biotin-Azide Reagents

The choice of a biotin-azide reagent is often a trade-off between the desired functionality (e.g., cleavability) and performance characteristics like reaction kinetics and yield. The following tables summarize the key features and available quantitative data for this compound and its alternatives.

Table 1: Key Features of Selected Biotin-Azide Reagents

ReagentKey FeaturesPrimary Applications
This compound Photocleavable linker, PEG3 spacer for increased hydrophilicity.[1]Affinity purification with controlled release, proteomics, targeted drug delivery.[1][2][3]
Biotin-PEG3-azideNon-cleavable, PEG3 spacer for increased hydrophilicity.[4][5][6]Stable biotinylation for detection and quantification.
Biotin-azide (no PEG linker)Simple, non-cleavable biotin-azide.Basic biotinylation applications where solubility is not a major concern.
DADPS-Biotin-azideAcid-cleavable (dialkoxydiphenylsilane) linker.[7][8][9][10]Proteomics, affinity purification with chemical cleavage.[7][8][9][10]
Azobenzene-Biotin-azideReductively cleavable (azobenzene) linker.[7][11]Proteomics, affinity purification with chemical cleavage.[7][11]

Table 2: Comparative Performance Data

ParameterThis compoundBiotin-PEGn-azide (Non-cleavable)DADPS-Biotin-azideAzobenzene-Biotin-azide
Click Reaction Efficiency High, comparable to other PEGylated azides.High; PEG spacer can enhance reaction kinetics.High.Moderate to High.
Solubility in Aqueous Buffers High due to PEG3 spacer.[1]High, increases with PEG chain length.[][13]Moderate to High.Moderate.
Cleavage Conditions UV irradiation (e.g., 365 nm).[1][2][3]N/A (Stable bond)Mild acid (e.g., 10% formic acid).[9][10]Reducing agents (e.g., sodium dithionite).[11]
Cleavage Efficiency Quantitative cleavage in minutes.[14]N/AHigh (>90%).[9]Variable, can be less efficient than DADPS.[7]
Residual Mass Post-Cleavage Small molecular fragment (e.g., 100.7 Da for some PC linkers).[2]N/ASmall mass tag (e.g., 143 Da).[9][10]Aminophenol moiety.[7]
Biocompatibility of Cleavage High (light-induced, no chemical reagents).N/AModerate (requires acidic conditions).Moderate (requires reducing agents).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative protocols for a typical protein labeling and cleavage experiment.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the biotinylation of an alkyne-modified protein with an azide-containing biotin (B1667282) reagent in a cell lysate.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Biotin-azide reagent (e.g., this compound) stock solution in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

  • Sodium ascorbate (B8700270) stock solution (freshly prepared).

  • Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution.

Procedure:

  • To the buffered solution of the alkyne-modified protein, add the biotin-azide reagent to the desired final concentration.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add CuSO₄ to the mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The biotinylated protein can then be purified using streptavidin-coated beads.

Protocol 2: Photocleavage of this compound Labeled Proteins

This protocol outlines the release of biotinylated proteins from streptavidin beads using UV irradiation.

Materials:

  • Streptavidin beads with bound this compound labeled protein.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., Tris-HCl, pH 7.5).

  • UV lamp (e.g., 365 nm).

Procedure:

  • Wash the streptavidin beads thoroughly with the wash buffer to remove non-specifically bound proteins.

  • Resuspend the beads in the elution buffer.

  • Irradiate the bead suspension with a UV lamp (300-365 nm) at a close distance for 5-15 minutes on ice. The optimal time may need to be determined empirically.[14]

  • Pellet the streptavidin beads by centrifugation.

  • Carefully collect the supernatant containing the released protein.

Visualizing the Workflow: From Labeling to Analysis

The following diagrams illustrate the experimental workflow for a typical chemoproteomics experiment using a cleavable biotin-azide reagent and the fundamental mechanism of the CuAAC reaction.

experimental_workflow cluster_labeling Cellular Labeling & Lysis cluster_click Click Chemistry cluster_enrichment Affinity Purification & Cleavage cluster_analysis Downstream Analysis Metabolic Labeling Metabolic Labeling Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Click Reaction CuAAC with This compound Protein Extraction->Click Reaction Streptavidin Enrichment Streptavidin Enrichment Click Reaction->Streptavidin Enrichment Washing Washing Streptavidin Enrichment->Washing Photocleavage UV Cleavage (365 nm) Washing->Photocleavage Elution Elution Photocleavage->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry

Chemoproteomics workflow using a photocleavable biotin-azide.

CUAAC_mechanism Alkyne R1-C≡CH Copper_I Cu(I) Alkyne->Copper_I forms copper acetylide Azide N3-R2 Azide->Copper_I Triazole Triazole Product Copper_I->Triazole catalyzes cycloaddition

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for PC Biotin-PEG3-azide, ensuring the well-being of laboratory personnel and adherence to safety standards. Researchers, scientists, and drug development professionals should review this information before working with this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as acutely toxic, proper handling is essential to minimize exposure and mitigate potential risks associated with the azide (B81097) group.[1] The primary hazards involve potential skin and eye irritation, and the azide component, which can be hazardous if not handled correctly.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Double nitrile gloves are recommended.[4][5] For tasks with a higher risk of exposure, consider wearing Silver Shield™ gloves underneath nitrile gloves.[2]Prevents skin contact. Azide compounds can be absorbed through the skin.[2]
Eye Protection Chemical splash goggles are mandatory at all times.[3][6][7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][6]Protects eyes from splashes and potential aerosols.
Body Protection A standard laboratory coat is required.[5] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[6]Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent inhalation.[3][6] If aerosol generation is possible outside a fume hood, a NIOSH-approved respirator is necessary.[3]Minimizes the risk of inhaling any dust or aerosolized particles.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[3]Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound from reception to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, with a recommended temperature of -20°C.[1][9]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[1][8]

  • Given its photocleavable nature, protect the compound from light.

2. Preparation for Use:

  • Bring the container to room temperature in a desiccator before opening to prevent condensation.

  • All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.[3][6]

  • Use non-metallic spatulas to handle the solid to avoid the formation of shock-sensitive metal azides.[3]

3. Experimental Use:

  • When preparing solutions, add the solvent to the solid slowly to avoid generating dust.

  • Ensure all glassware is clean and dry before use.

  • Clearly label all solutions with the compound name, concentration, and date of preparation.[10]

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C, Protected from Light Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Solid (Non-metallic Spatula) Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Waste Collect Waste (Solid & Liquid) Experiment->Waste Label Label Waste Container Waste->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for Handling this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, wipes, and other disposable labware into a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and initial glassware rinses, in a separate, labeled hazardous waste container.[11] Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[11][12]

  • List all components of a mixture with their approximate percentages.[12]

  • Keep the waste container securely sealed when not in use.[11][13]

3. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[11][12][13]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[2][12]

The following diagram outlines the decision-making process for the disposal of waste generated from working with this compound.

G Start Waste Generated Solid_Waste Solid Waste (e.g., contaminated gloves, tips) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Start->Liquid_Waste Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for EHS Disposal Store_Waste->EHS_Pickup

Caption: Disposal Plan for this compound Waste.

References

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